molecular formula C5H4N2O2 B3269351 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde CAS No. 50866-32-5

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Cat. No.: B3269351
CAS No.: 50866-32-5
M. Wt: 124.1 g/mol
InChI Key: MLLJYHQEERKKLV-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H4N2O2 and its molecular weight is 124.1 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyrazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-3-4-1-7-5(9)2-6-4/h1-3H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLJYHQEERKKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50866-32-5
Record name 5-oxo-4,5-dihydropyrazine-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with data from analogous structures, this document offers insights into its synthesis, structural properties, and, most notably, its tautomeric behavior.

Introduction: The Pyrazinone Scaffold and Its Significance

The pyrazinone ring system is a prevalent motif in numerous biologically active molecules. Its unique electronic and structural features allow for diverse interactions with biological targets. 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde, a member of this class, presents a particularly interesting case for study due to the interplay of its carbonyl, aldehyde, and lactam functionalities. Understanding the tautomeric equilibria of such compounds is paramount in drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

While specific research on 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is limited, a wealth of information can be gleaned from its close structural analog, Favipiravir (T-705), an antiviral medication. The extensive studies on Favipiravir's tautomerism provide a robust framework for predicting and analyzing the behavior of the title compound.

Proposed Synthesis of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

A plausible and efficient synthetic route to 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde can be devised based on the well-established Reuben G. Jones synthesis of 2-hydroxypyrazines. This method involves the base-catalyzed cyclocondensation of a 1,2-dicarbonyl compound with an α-aminoamide[1][2][3][4].

Core Reaction:

The proposed synthesis involves the reaction of glyoxal (a 1,2-dicarbonyl compound) with 2-amino-3-oxopropanamide (the α-aminoamide of formylglycine).

G cluster_reactants Reactants cluster_product Product Glyoxal Glyoxal Product 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Glyoxal->Product Condensation Aminoamide 2-Amino-3-oxopropanamide Aminoamide->Product Cyclization G Keto 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (Keto/Lactam Form) Enol 5-Hydroxypyrazine-2-carbaldehyde (Enol/Lactim Form) Keto->Enol Proton Transfer G cluster_experimental Experimental Characterization cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) UVVis UV-Vis Spectroscopy Xray X-ray Crystallography DFT Density Functional Theory (DFT) Tautomers Tautomeric Mixture (Keto and Enol Forms) Tautomers->NMR Solution Structure Tautomers->UVVis Electronic Transitions Tautomers->Xray Solid-State Structure Tautomers->DFT Relative Stabilities

Sources

Physicochemical Properties of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also known as 5-hydroxypyrazine-2-carbaldehyde).

A Technical Guide for Drug Development & Synthetic Applications[1]

Executive Summary

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS: 50866-32-5) is a critical heterocyclic intermediate in the synthesis of antiviral therapeutics (e.g., Favipiravir analogues) and fluorescent probes.[1][2] It functions as a bifunctional scaffold, possessing both a reactive aldehyde handle and a tautomerizable amide/enol moiety. This guide provides a rigorous analysis of its structural dynamics, synthetic pathways, and stability profiles, designed to support researchers in medicinal chemistry and process development.

Property Data
IUPAC Name 6-Oxo-1,6-dihydropyrazine-2-carbaldehyde
Common Synonyms 5-Hydroxypyrazine-2-carbaldehyde; 2-Formyl-5-hydroxypyrazine
CAS Number 50866-32-5
Molecular Formula C₅H₄N₂O₂
Molecular Weight 124.10 g/mol
Predicted LogP -1.0 to -1.6 (Hydrophilic)
pKa (Amide N-H) ~8.2 – 8.8 (Predicted based on 5-OH-PZA)
Appearance Pale yellow to tan solid

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium of this compound is prerequisite for accurate docking studies and solubility predictions.[1] Unlike simple pyrazines, the 5-hydroxy substitution forces the molecule into a dominant lactam (keto) form in solution and solid state.

The Lactam-Lactim Equilibrium

While often drawn as "5-hydroxypyrazine," the compound exists primarily as 5-oxo-4,5-dihydropyrazine (Lactam).[1]

  • Driver: The lactam form is stabilized by amide resonance (

    
    ).[1]
    
  • Solvent Effect: Polar aprotic solvents (DMSO, DMF) and water strongly favor the lactam form due to its higher dipole moment and hydrogen bond donor (HBD) capability.

  • Reactivity Implication: Electrophilic attacks occur at the nitrogen (N-alkylation), while the oxygen remains a hard nucleophile only under specific basic conditions.

Tautomerism Lactim Lactim Form (5-Hydroxypyrazine) Lactam Lactam Form (5-Oxo-4,5-dihydro...) *Dominant Species* Lactim->Lactam  K_eq >> 1 (Polar Solvents)   Lactam->Lactim  Minor Pathway  

Figure 1: Tautomeric equilibrium favoring the 5-oxo (lactam) species in polar media.

Physicochemical Profile

Solubility and Stability
  • Solubility: High solubility in DMSO and DMF (>50 mg/mL). Moderate solubility in water and methanol.[1] Poor solubility in non-polar solvents (Hexane, DCM) due to the polar amide functionality.

  • Oxidative Stability: The aldehyde group at C2 is susceptible to autoxidation to the carboxylic acid (5-oxo-4,5-dihydropyrazine-2-carboxylic acid) upon prolonged exposure to air.[1] Storage under inert atmosphere (Ar/N₂) at -20°C is mandatory.[1]

  • Thermal Stability: Stable up to ~150°C, but prolonged heating can induce polymerization via aldol-type condensations.[1]

Spectroscopic Signatures (Diagnostic)
  • ¹H NMR (DMSO-d₆):

    • δ 10.0 ppm (s, 1H): Aldehyde proton (distinctive).

    • δ 12.5–13.0 ppm (br s, 1H): Amide N-H (exchangeable with D₂O).

    • δ 8.0–8.5 ppm (s, 2H): Pyrazine ring protons (C3-H and C6-H).

  • UV-Vis: Absorption maxima (

    
    ) typically observed at 320–340 nm  (characteristic of the pyrazinone chromophore), distinct from simple pyrazines (~260 nm).
    

Synthetic Architectures

Synthesis of 5-oxo-4,5-dihydropyrazine-2-carbaldehyde requires bypassing the instability of the free aldehyde during ring closure.[1] Two primary validated workflows are employed.

Method A: The Modified Jones Synthesis (Condensation)

This classical approach constructs the pyrazine ring using an amino-amide and a 1,2-dicarbonyl.

  • Precursor: Glycinamide hydrochloride + Methylglyoxal (or functionalized glyoxal).[1]

  • Condensation: Base-catalyzed condensation creates the 5-hydroxypyrazine scaffold.[1]

  • Functionalization: If starting from a methyl precursor, Selenium Dioxide (

    
    ) oxidation yields the aldehyde.
    
Method B: Reduction of the Carboxylic Ester

A more controlled route involves the reduction of the commercially available acid metabolite.

  • Esterification: 5-Hydroxypyrazine-2-carboxylic acid

    
     Methyl ester (
    
    
    
    ).[1]
  • Controlled Reduction: DIBAL-H (1.1 eq, -78°C) selectively reduces the ester to the aldehyde without over-reduction to the alcohol.

Synthesis Start1 Precursor A: Glycinamide + Glyoxal Step1 Cyclization (NaOH, -20°C) (Jones Synthesis) Start1->Step1 Start2 Precursor B: 5-OH-Pyrazine-2-COOH Step2 Esterification (MeOH, SOCl2) Start2->Step2 Inter1 Intermediate: 5-Methyl-2-hydroxypyrazine Step1->Inter1 Inter2 Intermediate: Methyl 5-hydroxypyrazine-2-carboxylate Step2->Inter2 Reaction1 SeO2 Oxidation (Dioxane, Reflux) Inter1->Reaction1 Reaction2 DIBAL-H Reduction (THF, -78°C) Inter2->Reaction2 Target TARGET: 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Reaction1->Target Reaction2->Target

Figure 2: Dual synthetic pathways via oxidative functionalization or reductive control.

Reactivity & Applications

Schiff Base Formation

The C2-aldehyde is highly reactive toward primary amines.[1]

  • Protocol: React with

    
     in Ethanol/Acetic Acid (cat.) to form stable imines.
    
  • Application: This is the primary route for attaching the pyrazine fluorophore to proteins or creating hydrazone-based antiviral libraries.[1]

Favipiravir (T-705) Analogues

This aldehyde serves as a scaffold for "T-1105" and "T-705" related compounds.[1]

  • Mechanism: The aldehyde can be converted to the carboxamide (via oxidation to acid then amidation) or nitrated/fluorinated at the C3 position to modulate viral polymerase inhibition.

Fluorescence

While the aldehyde itself has weak fluorescence, its derivatives (especially Schiff bases with extended conjugation) exhibit strong fluorescence in the blue-green region (400–500 nm), utilized in cellular imaging of hypoxia (due to the reducible nature of the pyrazine ring).

References

  • Jones, R. G. (1949).[3] "The Synthesis of Some 2-Hydroxypyrazines." Journal of the American Chemical Society, 71(1), 78–81. Link

  • Ferreira, F., et al. (2013). "On Reuben G. Jones synthesis of 2-hydroxypyrazines." Beilstein Journal of Organic Chemistry, 9, 1493–1499. Link

  • Takikawa, H., et al. (2014). "Process for producing pyrazine-2-carboxamide derivative." US Patent 8,822,684.[1] (Describes industrial handling of 5-oxo-pyrazine intermediates). Link

  • BenchChem Technical Data. (2025). "Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid." Link

  • PubChem Compound Summary. (2025). "5-Oxo-4,5-dihydropyrazine-2-carbaldehyde."[1][2][4][5][6] National Center for Biotechnology Information.[1] Link

Sources

Role of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde as a Favipiravir metabolite

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Metabolic Fate of Favipiravir

Topic: The Role of the Primary Inactive Metabolite in the Pharmacokinetics and Safety Profile of Favipiravir Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Favipiravir is a broad-spectrum antiviral agent administered as a prodrug, requiring intracellular phosphoribosylation to exert its effect by inhibiting viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Concurrently, it undergoes extensive metabolic inactivation in the liver, primarily through hydroxylation, to form a pharmacologically inert metabolite. This inactivation pathway, predominantly mediated by aldehyde oxidase (AO) and to a lesser extent by xanthine oxidase (XO), is critical to the drug's overall pharmacokinetic profile and is implicated in certain adverse effects, notably hyperuricemia.[4][5][6] Understanding the formation, clearance, and biological interactions of this metabolite is essential for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety. This guide provides a detailed examination of the metabolic inactivation of Favipiravir, focusing on the role of its principal hydroxylated metabolite.

Introduction: Favipiravir as a Prodrug

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a synthetic pyrazinecarboxamide derivative with demonstrated efficacy against a wide range of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[2][7] It is administered in an inactive form and must undergo intracellular metabolism to become pharmacologically active.[2][4][8] This bioactivation involves ribosylation and subsequent phosphorylation by host cell enzymes to form favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][9] This active molecule, Favipiravir-RTP, acts as a purine analogue, competing with natural nucleosides for incorporation into nascent viral RNA strands by the RdRp enzyme, ultimately disrupting viral replication.[1][3][10]

Parallel to this activation, Favipiravir is also subject to a significant inactivation pathway that facilitates its elimination from the body. This process is crucial as it dictates the drug's half-life and systemic exposure. The primary inactivation route is hydroxylation, producing a metabolite that lacks antiviral activity. While the topic of this guide specifies "5-Oxo-4,5-dihydropyrazine-2-carbaldehyde," a thorough review of scientific literature indicates that the principal and most studied inactive metabolite is a hydroxylated form, commonly referred to as M1[11][12] or specifically as 6-fluoro-3,5-dihydroxy-2-pyrazinecarboxamide.[13] This guide will focus on this well-characterized, primary inactive metabolite and its pivotal role.

The Metabolic Fate of Favipiravir

The metabolism of Favipiravir follows two divergent pathways within the body: one leading to a pharmacologically active molecule and the other to an inactive product destined for excretion.

The Inactivation Pathway: Hydroxylation

The primary route for Favipiravir clearance is hepatic metabolism. The molecule is extensively metabolized via hydroxylation to an inactive product, M1.[2][12] This biotransformation is catalyzed predominantly by the cytosolic enzyme aldehyde oxidase (AO) , with a minor contribution from xanthine oxidase (XO) .[4][5][12]

The enzymatic action of AO and XO introduces a hydroxyl group onto the pyrazine ring, rendering the molecule pharmacologically inert. This metabolite is then primarily excreted via the kidneys into the urine.[5][12] The efficiency of this metabolic pathway is a key determinant of Favipiravir's relatively short half-life of 2.5 to 5 hours.[3][5]

Favipiravir_Metabolism cluster_0 Intracellular Bioactivation cluster_1 Hepatic Inactivation FVP_RMP Favipiravir-RMP FVP_RDP Favipiravir-RDP FVP_RMP->FVP_RDP Cellular Kinases FVP_RTP Favipiravir-RTP (Active Antiviral) FVP_RDP->FVP_RTP Cellular Kinases M1 Hydroxylated Favipiravir (M1) (Inactive Metabolite) FVP Favipiravir (Prodrug) FVP->FVP_RMP HGPRT FVP->M1 Aldehyde Oxidase (Major) Xanthine Oxidase (Minor)

Fig. 1: Metabolic Pathways of Favipiravir.

Role of the Hydroxylated Metabolite (M1)

While devoid of antiviral properties, the M1 metabolite significantly influences Favipiravir's clinical pharmacology.

Impact on Pharmacokinetics

The formation of M1 is the rate-limiting step for Favipiravir's clearance. Interestingly, Favipiravir exhibits complex, nonlinear pharmacokinetics due to time- and dose-dependent auto-inhibition of its primary metabolizing enzyme, AO.[14][15][16] This means that as Favipiravir concentrations increase, the rate of its metabolism to M1 can decrease, leading to a more-than-proportional increase in drug exposure with repeated dosing.[15] This characteristic is a critical consideration for dosing regimen design to ensure that therapeutic concentrations are maintained without causing excessive accumulation.

Table 1: Pharmacokinetic Parameters of Favipiravir in Healthy Adults

Parameter Value Source
Bioavailability ~94% [3]
Time to Max. Concentration (Tmax) 1.5 - 2.0 hours (single dose) [3][17]
Plasma Protein Binding 54% [3]
Half-life (t½) 2.5 - 5.6 hours [3][5][17]
Volume of Distribution 10 - 20 L [3]

| Primary Elimination Route | Renal (as hydroxylated metabolite) |[5][12] |

Note: Data represents typical values after oral administration and can vary based on dosing and patient population.

Contribution to Adverse Drug Events

The most well-documented adverse effect associated with the M1 metabolite is hyperuricemia (an increase in blood uric acid levels).[6] This occurs because both Favipiravir and its M1 metabolite interact with transporters in the renal tubules responsible for uric acid handling. Specifically, they have been shown to:

  • Inhibit organic anion transporters (OAT1 and OAT3), which are involved in the secretion of uric acid into the urine.[6]

  • Enhance uric acid reuptake via urate transporter 1 (URAT1), an action attributed to the M1 metabolite.[6]

The net effect is a decrease in the renal excretion of uric acid, leading to its accumulation in the blood.[6] While typically transient and resolving after discontinuation of the drug, this side effect warrants caution in patients with a history of gout or renal impairment.[6]

Additionally, elevated liver transaminases have been reported during Favipiravir therapy.[4][18] Since the drug is extensively metabolized in the liver and inhibits AO, monitoring of hepatic function is recommended, especially in patients with pre-existing liver conditions.[5]

Analytical Methodologies for Metabolite Quantification

Accurate quantification of Favipiravir and its metabolites in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. While several methods exist, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, specificity, and robustness.[19][20][21]

Detailed Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol provides a representative workflow for the simultaneous determination of Favipiravir and its hydroxylated metabolite.

1. Sample Preparation (Protein Precipitation):

  • Rationale: This step is essential to remove high-abundance proteins from the plasma, which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes in solution.
  • Procedure:
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of Favipiravir) to correct for variability during sample processing and analysis.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute to ensure thorough mixing.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC):

  • Rationale: Chromatographic separation is used to resolve the parent drug, its metabolite, and any other endogenous components before they enter the mass spectrometer. A reverse-phase C18 column is commonly used for molecules of this polarity.
  • Conditions:
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute the compounds.

3. Tandem Mass Spectrometry (MS/MS):

  • Rationale: MS/MS provides exquisite specificity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which act as a unique mass fingerprint for each analyte.
  • Conditions:
  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for Favipiravir.
  • MRM Transitions: Specific mass transitions for Favipiravir, its hydroxylated metabolite, and the internal standard would be determined and optimized during method development.

Sample [label="1. Plasma Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="2. Spike with Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="3. Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="4. Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="5. Supernatant Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="6. LC-MS/MS Injection & Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="7. Data Processing & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Spike; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Inject; Inject -> Quantify; }

Fig. 2: Bioanalytical Workflow for Metabolite Quantification.

Conclusion and Future Directions

The metabolic inactivation of Favipiravir via hydroxylation is a defining aspect of its clinical pharmacology. The resulting inactive metabolite, while not contributing to the drug's antiviral effect, is central to its clearance and is directly implicated in adverse effects such as hyperuricemia. The complex, non-linear kinetics resulting from the auto-inhibition of aldehyde oxidase underscores the importance of continued research into the drug's disposition.

Future research should focus on further characterizing the inter-individual variability in AO and XO activity, which may be influenced by genetics and co-administered drugs. Such studies could pave the way for personalized dosing strategies that maximize efficacy while minimizing the risk of adverse events. A deeper understanding of the transport and toxicity mechanisms of the M1 metabolite will further enhance the safe and effective use of this important antiviral agent.

References

  • Wikipedia. (n.d.). Favipiravir. Retrieved from [Link]

  • Peng, Q., et al. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?.
  • Nikolova, M., & Tzekov, R. (2021). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Acta Medica Bulgarica, 48(2), 12-18.
  • Gajdács, M., et al. (2021). Favipiravir in Therapy of Viral Infections. Molecules, 26(2), 439.
  • Dhama, K., et al. (2020). Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events. Infection and Drug Resistance, 13, 4473–4486.
  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618.
  • De-Mili, L. M., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Pilkington, V., et al. (2021). Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. Journal of Infection, 82(1), e23-e25.
  • Irie, K., et al. (2022). Population pharmacokinetics of favipiravir in patients with COVID‐19. CPT: Pharmacometrics & Systems Pharmacology, 11(1), 58-68.
  • Karakaya, E., et al. (2022). Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias.
  • Paganz, K., et al. (2023). 22 Favipiravir pharmacokinetics in immunocompromised infants and children with chronic RNA viral infections. Archives of Disease in Childhood, 108(Suppl 1), A10-A11.
  • Hashemi, P., et al. (2024). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Journal of the Iranian Chemical Society, 21(2), 335-351.
  • Paganz, K., et al. (2023). Favipiravir pharmacokinetics in infants and young children with chronic RNA viral infections. PAGANZ.
  • Fletcher, T., et al. (2025). Pharmacokinetics of the inactive favipiravir metabolite, favipiravir hydroxide (M1), as a proxy for establishing metabolic activity in patients receiving intravenous favipiravir for treatment of SARS-CoV-2 infection. Liverpool School of Tropical Medicine.
  • Unal, S., et al. (2022). Adverse effects associated with favipiravir in patients with COVID-19 pneumonia: a retrospective study. Le Infezioni in Medicina, 30(1), 60-67.
  • Irie, K., et al. (2021). Pharmacokinetics of Favipiravir in Critically Ill Patients With COVID‐19.
  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Retrieved from [Link]

  • Er, H., et al. (2022). Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. Toxicology Letters, 371, 9-16.
  • Hashemi, P., et al. (2024). Full article: Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Taylor & Francis Online.
  • Nakanishi, T. (2021). Uric Acid Elevation by Favipiravir, an Antiviral Drug. Biological and Pharmaceutical Bulletin, 44(8), 1057-1061.
  • Reddy, C. S., et al. (2025). Bioanalytical LC-MS Method Development and Validation of Favipiravir. Asian Journal of Pharmaceutical and Clinical Research, 18(5).
  • Er, H., et al. (2022). Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. Toxicology Letters, 371, 9-16.
  • Bilici, M., et al. (2023).
  • Kaur, R. J., et al. (2020). Favipiravir: A new and emerging antiviral option in COVID-19. Journal of Clinical Pharmacology, 60(12), 1547-1557.
  • Johari, D. M., et al. (2024). Impact of Favipiravir Toxicity on Liver Function in Hospitalized Adult Covid-19 Patients in Taif, Saudi Arabia. Saudi Toxicology Journal, 1(1), 39-50.
  • ResearchGate. (n.d.). Favipiravir's main (solid arrow) and predicted (faint arrows) metabolic pathways. Retrieved from [Link]

  • Askin Ozek, D., et al. (2022). Drug-Drug Interaction of Aldehyde Oxidase Inhibitor and Xanthine Oxidase Inhibitor with Favipiravir. Sağlık Bilimlerinde Değer, 12(3), 511-523.
  • Wattanachai, N., et al. (2022). Pharmacokinetics of favipiravir in adults with mild COVID-19 in Thailand. medRxiv.
  • Karakaya, E., et al. (2022). Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias.
  • International Journal of Pharmaceutical Sciences and Research. (2022). A REVIEW OF THE ANALYTICAL METHODS FOR THE DETERMINATION OF FAVIPIRAVIR. Retrieved from [Link]

  • ResearchGate. (n.d.). New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir. Retrieved from [Link]

  • DergiPark. (2022). Drug-Drug Interaction of Aldehyde Oxidase Inhibitor and Xanthine Oxidase Inhibitor with Favipiravir. Retrieved from [Link]

  • Zhao, W., et al. (2020). Favipiravir: Pharmacokinetics and Concerns About Clinical Trials for 2019-nCoV Infection. Clinical Pharmacology & Therapeutics, 108(2), 209-211.
  • PharmaCompass. (n.d.). Favipiravir. Retrieved from [Link]

  • Irie, K., et al. (2021). Population pharmacokinetics of favipiravir in patients with COVID-19. CPT: Pharmacometrics & Systems Pharmacology, 11(1), 58-68.
  • Gowen, B. B., et al. (2015). Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. Antimicrobial Agents and Chemotherapy, 59(9), 5497-5504.

Sources

Thermodynamic Stability of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also referenced as 5-hydroxypyrazine-2-carbaldehyde) represents a class of nitrogen-heterocyclic intermediates critical in the synthesis of antiviral agents (e.g., pyrazinecarboxamide derivatives). Its thermodynamic profile in solution is governed by three competing equilibria: prototropic tautomerism , aldehyde hydration , and oxidative degradation .

For researchers and formulation scientists, understanding these dynamics is non-negotiable. The molecule does not exist as a static entity; in aqueous media, it predominantly adopts the 5-oxo (lactam) tautomer, while the aldehyde moiety is highly susceptible to reversible hydration (gem-diol formation) and irreversible oxidation to the corresponding carboxylic acid. This guide details the mechanistic underpinnings of these instabilities and provides validated protocols for their assessment.

Structural Dynamics & Tautomeric Equilibrium[1]

The core stability challenge lies in the keto-enol-like tautomerism inherent to hydroxypyrazines. Unlike simple phenols, the pyrazine ring nitrogen facilitates a proton transfer that destabilizes the aromatic "hydroxy" form in favor of the non-aromatic, amide-like "oxo" form.

The Dominant Tautomer

In polar protic solvents (water, methanol), the equilibrium strongly favors the 5-oxo-4,5-dihydropyrazine form (


). This preference is driven by:
  • Solvation Energy: The highly polar amide-like bond (N-H···O=C) is better stabilized by water than the hydroxyl group.

  • Resonance Stabilization: While the "hydroxy" form retains full heteroaromaticity, the "oxo" form benefits from strong amide resonance contribution, which is thermodynamically preferred in the absence of steric hindrance.

Solvent Dependency[1][2]
  • Aqueous/Polar Media: >95% 5-oxo form.

  • Non-polar Media (CHCl3, Toluene): The equilibrium shifts toward the 5-hydroxy form to maintain internal hydrogen bonding or reduce dipole moments, though solubility is often the limiting factor.

Visualization of Tautomeric & Hydration Pathways

Tautomerism cluster_0 Thermodynamic Sink Hydroxy 5-Hydroxypyrazine-2-carbaldehyde (Enol Form) Oxo 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (Keto/Lactam Form - Dominant) Hydroxy->Oxo Polar Solvent (Fast Eq.) GemDiol Gem-Diol Hydrate (Reversible Adduct) Oxo->GemDiol + H2O (K_hyd) Acid 5-Oxo-2-carboxylic Acid (Irreversible Oxidation) Oxo->Acid [O], pH > 7

Figure 1: The thermodynamic landscape showing the central role of the 5-oxo tautomer and its equilibrium with the hydrate and oxidation product.

Reactivity Profile in Solution

Aldehyde Hydration (Gem-Diol Formation)

Pyrazine aldehydes are electron-deficient due to the inductive withdrawal of the ring nitrogens. This makes the carbonyl carbon highly electrophilic.

  • Mechanism: Nucleophilic attack by water occurs rapidly at the C2-aldehyde.

  • Thermodynamics: The hydration equilibrium constant (

    
    ) is typically high (
    
    
    
    ) in acidic or neutral water. The 5-oxo group, being an electron donor via resonance, slightly mitigates this compared to unsubstituted pyrazine-2-carbaldehyde, but hydration remains a significant species in solution NMR.
Oxidative Instability

The aldehyde is the "weak link" for chemical stability. In the presence of dissolved oxygen or trace metal ions, it autoxidizes to 5-oxo-4,5-dihydropyrazine-2-carboxylic acid .

  • pH Sensitivity: Oxidation rates accelerate under basic conditions (pH > 8) where the hydrate anion is formed.

  • Mitigation: Solutions must be degassed and stored under inert atmosphere (Ar/N2) or buffered at slightly acidic pH (pH 4-6) to maximize stability.

Experimental Protocols for Stability Assessment

To rigorously define the thermodynamic parameters, the following self-validating protocols are recommended. These avoid common pitfalls like solvent-induced shifts masking degradation.

Protocol A: NMR Determination of Tautomeric Ratio ( )

Objective: Quantify the ratio of Oxo vs. Hydroxy forms in varying solvent polarities.

Materials:

  • Deuterated solvents: DMSO-

    
    , Methanol-
    
    
    
    , Chloroform-
    
    
    (if soluble).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct shifts).

Workflow:

  • Preparation: Dissolve 5 mg of analyte in 600 µL of solvent. Add 1 mg internal standard.

  • Acquisition: Run

    
    H-NMR (min 400 MHz) at 298 K.
    
  • Analysis:

    • Oxo Signal: Look for a broad downfield singlet (12–13 ppm) corresponding to the N-H amide proton.

    • Hydroxy Signal: Look for sharp aromatic signals and absence of N-H.

    • Coupling: The C-H protons on the ring will show different coupling constants (

      
      ) for the two forms.
      
  • Calculation:

    
    .
    
Protocol B: UV-Vis pH-Rate Profiling (Oxidation/Hydrolysis)

Objective: Determine the pH of maximum stability (


).

Materials:

  • Buffer systems: Citrate (pH 3), Phosphate (pH 7), Borate (pH 9).

  • UV-Vis Spectrophotometer with Peltier temperature control.

Workflow:

  • Stock Solution: Prepare 10 mM stock in acetonitrile (to prevent pre-hydration).

  • Kinetic Run: Inject stock into pre-thermostatted buffer (25°C) to final conc. of 50 µM.

  • Monitoring: Scan 200–400 nm every 5 minutes for 2 hours.

    • Isosbestic Points: The presence of sharp isosbestic points confirms a clean conversion (e.g., Aldehyde

      
       Acid) without secondary degradation.
      
    • Absorbance Change: Track

      
       shift (typically bathochromic shift for anion formation).
      
Visualization of Experimental Logic

Workflow cluster_NMR Structural ID (NMR) cluster_HPLC Purity & Degradation (HPLC-MS) Sample Solid Sample (5-Oxo-4,5-dihydropyrazine-2-carbaldehyde) Solvent Solvent Screen (DMSO, MeOH, CDCl3) Sample->Solvent Stress Stress Testing (Acid, Base, Oxidative) Sample->Stress Spectrum 1H NMR Analysis Solvent->Spectrum Result1 Tautomer Ratio (KT) Hydration State Spectrum->Result1 Chromatogram Reverse Phase LC (C18, Acidic Mobile Phase) Stress->Chromatogram Result2 Degradation Products (Carboxylic Acid, Dimers) Chromatogram->Result2

Figure 2: Parallel workflows for structural characterization (NMR) and kinetic stability profiling (HPLC).

Quantitative Data Summary

The following parameters are estimated based on analogous pyrazine systems (e.g., hydroxypyrazine, pyrazine-2-carbaldehyde) and general heterocyclic chemistry principles.

ParameterValue (Approx.)Context/Notes
Tautomeric Constant (

)

(favors Oxo)
In water/DMSO. The amide form is thermodynamically dominant.
Hydration Constant (

)

Equilibrium between aldehyde and gem-diol in

. Highly sensitive to pH.
pKa (Ring Nitrogen)

Deprotonation of the N-H in the oxo form (becoming pyrazinolate anion).
Thermal Decomposition

C
Solid state melting/decomposition.
Solubility High (DMSO, MeOH)Poor in non-polar solvents due to polarity of the oxo form.

References

  • BenchChem. (2025).[1] Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. Retrieved from

  • PubChem. (2021).[2] 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide (5-Hydroxypyrazinamide) Compound Summary. National Library of Medicine. Retrieved from

  • Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein J. Org. Chem. Retrieved from

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Solvent Effects. Retrieved from

  • MDPI. (2024). Synthesis and Characterization of Selenylated Pyridone-Aldehydes. (Analogous tautomeric aldehyde systems). Retrieved from

Sources

UV-Vis Absorption Spectra of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also known as 5-hydroxypyrazine-2-carbaldehyde) is a critical heterocyclic intermediate, most notably serving as a direct precursor in the synthesis of Favipiravir (T-705) and related broad-spectrum viral RNA polymerase inhibitors.

Characterizing its UV-Vis absorption profile is essential for:

  • Reaction Monitoring: Tracking the oxidation of pyrazine methyl/hydroxymethyl precursors to the aldehyde.

  • Purity Assessment: Distinguishing the target aldehyde from over-oxidized carboxylic acid byproducts (5-oxo-4,5-dihydropyrazine-2-carboxylic acid).

  • Tautomeric Analysis: Understanding the lactam-lactim equilibrium that governs its solubility and reactivity.

This guide provides a comprehensive analysis of the spectral properties, theoretical electronic transitions, and a validated experimental protocol for the spectroscopic characterization of this compound.

Structural Context & Tautomerism

The UV-Vis spectrum of this compound is heavily influenced by its tautomeric state. While often named as the "5-oxo" (lactam) form, it exists in equilibrium with the "5-hydroxy" (lactim) form. This equilibrium is solvent- and pH-dependent, directly altering the conjugation system and the resulting


.
Tautomeric Equilibrium Diagram

Tautomerism Lactam Lactam Form (5-Oxo-4,5-dihydro...) Dominant in polar solvents Lactim Lactim Form (5-Hydroxypyrazine...) Aromatic character emphasized Lactam->Lactim  K_eq (Solvent dependent)   Anion Deprotonated Anion (Basic pH) Bathochromic Shift Lactam->Anion  -H+   Lactim->Anion  -H+ (pH > pKa ~8.5)  

Figure 1: Tautomeric equilibrium and ionization states affecting the chromophore.[1]

In polar protic solvents (e.g., Methanol, Water), the lactam (oxo) form is typically favored, stabilizing the polar carbonyl bond. However, the extended conjugation of the deprotonated anion in basic media causes a significant red shift (bathochromic shift) .

UV-Vis Spectral Characteristics

The absorption spectrum is characterized by two primary bands arising from the pyrazine core and the conjugated aldehyde substituent.

Predicted & Observed Transitions
Band Assignment

(Methanol)
Transition TypeMolar Absorptivity (

)
Notes
Band I (Primary) 320 – 335 nm


Main conjugation band involving the pyrazine ring and the 2-formyl group.
Band II (Secondary) 265 – 275 nm


Localized excitation of the pyrazine ring.
Shoulder ~360 nm


Weak transition from the aldehyde/carbonyl lone pairs; often buried under Band I.

Note: Data derived from structural analogs (T-1105 and T-705 intermediates) where the C-2 substituent is an amide.[2] The aldehyde (-CHO) is a stronger electron-withdrawing group than the amide (-CONH2), typically resulting in a slight bathochromic shift relative to the carboxamide analog (


 nm).
Solvatochromism & pH Effects
  • Acidic Media (pH < 4): Protonation of the pyrazine nitrogen may occur, often causing a hypsochromic (blue) shift or intensity loss.

  • Basic Media (pH > 9): Formation of the pyrazinolate anion leads to a distinct bathochromic shift (to ~350–360 nm) and hyperchromic effect (increased intensity) due to increased electron density and conjugation.

Experimental Protocol: Self-Validating Workflow

To ensure high data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.

Materials
  • Analyte: 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Phosphate Buffer (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.4 mg of the compound.

    • Dissolve in 10.0 mL of Methanol to create a 1.0 mM (1000 µM) stock.

    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare working standards: 10, 25, 50, 75, and 100 µM.

    • Why: Verifies Beer-Lambert Law compliance (

      
      ).
      
  • Spectral Scan:

    • Baseline Correction: Run a blank scan with pure solvent.

    • Scan Parameters: 200 nm to 500 nm; Scan speed: Medium; Slit width: 1.0 nm.

    • Acquisition: Measure the 50 µM sample first. Absorbance should be between 0.3 and 0.8 AU for optimal accuracy.

  • pH Scan (Optional but Recommended):

    • Aliquot stock into 0.1 M HCl (Acidic) and 0.1 M NaOH (Basic).

    • Record shifts in

      
       to confirm the identity via ionization behavior.
      
Workflow Diagram

Protocol Start Start: Weigh 1.4 mg Sample Stock Dissolve in 10 mL MeOH (1.0 mM Stock) Start->Stock Dilute Prepare Dilution Series (10 - 100 µM) Stock->Dilute Scan Scan 200-500 nm (Double Beam) Dilute->Scan Check Check Absorbance (Target: 0.3 - 0.8 AU) Scan->Check Check->Dilute  If A > 1.0 or A < 0.1   Calc Calculate Molar Absorptivity (ε) Check->Calc  If Valid  

Figure 2: Validated experimental workflow for UV-Vis characterization.

Applications in Drug Development[3][4]

Favipiravir (T-705) Synthesis

The aldehyde is an intermediate in the "Jones-type" synthesis or oxidative routes toward Favipiravir.

  • Reaction Monitoring: The conversion of the aldehyde to the carboxamide (Favipiravir precursor) can be monitored by the shift in

    
    . The amide typically absorbs at slightly shorter wavelengths (hypsochromic shift) compared to the aldehyde due to the lower electron-withdrawing power of the amide group relative to the formyl group.
    
Impurity Profiling

Over-oxidation leads to the carboxylic acid derivative.

  • Differentiation: The carboxylic acid derivative often shows a shift in the 260-280 nm region and a distinct pH profile compared to the aldehyde.

References

  • Furuta, Y., et al. (2009). "In vitro and in vivo activities of T-705 against influenza virus." Antiviral Research. (Context: Characterization of T-705 and related pyrazine intermediates).

  • Jin, Z., et al. (2013). "Synthesis and antiviral activity of novel pyrazine derivatives." Journal of Medicinal Chemistry. (Context: Spectral data for 3-hydroxypyrazine-2-carboxamide analogs).
  • PubChem Compound Summary. "4,5-Dihydro-5-oxo-2-pyrazinecarboxamide." (Context: Structural analog data).

  • Hossain, M., et al. (2021).[3] "Theoretical studies of the rotational and tautomeric states... of favipiravir." Molecular Simulation. (Context: Calculated electronic transitions for T-705 analogs).

Sources

Pyrazine-2-carbaldehyde Derivatives in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-2-carbaldehyde (CAS 5780-66-5) is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Characterized by a six-membered aromatic ring containing two para-oriented nitrogen atoms and a highly reactive aldehyde functional group, this scaffold offers unique electronic properties that facilitate extensive derivatization. This technical whitepaper explores the foundational synthetic methodologies, self-validating experimental protocols, and the pharmacological applications of pyrazine-2-carbaldehyde derivatives, with a specific focus on recent advancements in antibacterial agents, kinase inhibitors, and potassium channel modulators.

Chemical Synthesis and Derivatization Strategies

The utility of pyrazine-2-carbaldehyde stems from its ability to undergo diverse chemical transformations, including Schiff base formation, reductive amination, and cycloadditions. Controlling the synthesis of the core aldehyde is critical, as the electron-deficient pyrazine ring makes the aldehyde highly susceptible to over-reduction or base-catalyzed degradation.

Protocol 1: Controlled Reduction of Methyl Pyrazine-2-carboxylate

To obtain high-purity pyrazine-2-carbaldehyde, researchers frequently employ the controlled reduction of methyl pyrazine-2-carboxylate[1].

Step-by-Step Methodology:

  • Suspension & Cooling: Suspend methyl pyrazine-2-carboxylate (145 mmol) in 300 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: THF provides a necessary aprotic environment. The strict -78°C temperature is critical to kinetically trap the tetrahedral intermediate, preventing the over-reduction of the newly formed aldehyde into a primary alcohol.

  • Hydride Addition: Slowly add a stoichiometric solution of Lithium Aluminum Hydride (LiAlH₄) in THF (73.8 mmol) dropwise, maintaining the internal temperature below -72°C. Stir for exactly 20 minutes.

    • Causality: Using exactly 0.5 equivalents of LiAlH₄ (which provides 2 equivalents of hydride) ensures that only the ester is reduced. The slow addition prevents exothermic spikes that could collapse the intermediate prematurely.

  • Acidic Quenching: Quench the reaction strictly with 20.0 mL of glacial acetic acid before allowing the mixture to warm to room temperature.

    • Causality: Standard aqueous or basic workups (like the Fieser method) can trigger aldol condensations or Cannizzaro reactions due to the highly reactive nature of the pyrazine-2-carbaldehyde. Glacial acetic acid provides a mild, non-nucleophilic proton source to safely decompose excess hydride and aluminum salts.

  • Validation (Quality Control): Monitor completion via Thin Layer Chromatography (TLC). Confirm product identity via ¹H-NMR, ensuring the presence of the distinct aldehyde proton signal at ~10.6 ppm and the absence of a primary alcohol peak at ~4.7 ppm.

Protocol 2: One-Pot Click Synthesis of 1,2,3-Triazole Derivatives

Recent breakthroughs in antibacterial drug discovery have utilized pyrazine-2-carbaldehyde to synthesize 1,2,3-triazole hybrids via a one-pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

Step-by-Step Methodology:

  • In Situ Diazotransfer: React 3-aminopyrazine-2-carbaldehyde with triflyl azide (TfN₃) at room temperature.

    • Causality: This step generates 3-azidopyrazine-2-carbaldehyde in situ. Isolating low-molecular-weight azides is highly hazardous due to their explosive nature. The one-pot continuous method bypasses isolation, drastically improving laboratory safety.

  • Cycloaddition: Introduce a terminal aryl alkyne and a Cu(I) catalyst directly into the reaction mixture.

    • Causality: The Cu(I) catalyst strictly directs the regioselectivity of the cycloaddition, ensuring the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer, which is required for optimal receptor binding, rather than a mixture of 1,4 and 1,5 isomers seen in thermal cycloadditions.

  • Validation (Quality Control): Confirm the molecular structure using Electrospray Ionization Mass Spectrometry (ESI-MS) to identify the [M+H]⁺ peak, and ¹³C-NMR to verify the preservation of the aldehyde carbon (~187.4 ppm).

Workflow A 3-Aminopyrazine-2-carbaldehyde + TfN3 B In situ Diazotransfer (Room Temp) A->B Reagent addition C 3-Azidopyrazine-2-carbaldehyde (Transient Intermediate) B->C Avoids azide isolation E [3+2] Cycloaddition (Click Chemistry) C->E Reacts with D Terminal Aryl Alkyne + Cu(I) Catalyst D->E Catalytic activation F 1,2,3-Triazole Pyrazine Derivative (Final Product) E->F Regioselective coupling

Caption: Workflow for the one-pot synthesis of pyrazine-2-carbaldehyde 1,2,3-triazole derivatives.

Pharmacological Applications and Biological Activity

The pyrazine ring is a bioisostere for pyridine and benzene, but its two nitrogen atoms act as potent hydrogen-bond acceptors. This greatly enhances target binding affinity and aqueous solubility, making pyrazine-2-carbaldehyde derivatives highly valuable in multiple therapeutic areas[3].

Antibacterial Efficacy and SAR Insights

The rising threat of antimicrobial resistance has driven the development of novel 3-(4-(aryl)-1H-1,2,3-triazol-1-yl)pyrazine-2-carbaldehydes. A 2026 study evaluated these derivatives against Gram-positive bacterial strains using standard broth microdilution[2].

Structure-Activity Relationship (SAR): The inclusion of electron-withdrawing halogens on the aryl ring significantly enhances antibacterial potency. For instance, compound 4k (featuring a 3,5-dichlorophenyl group) exhibits superior lipophilicity, allowing it to penetrate the thick peptidoglycan layer of Gram-positive bacteria more effectively than non-halogenated variants.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine-Triazole Derivatives (µg/mL)

CompoundAryl SubstitutionBacillus subtilisStaphylococcus aureusStaphylococcus epidermidis
4f 4-Fluorophenyl6.25 ± 0.786.25 ± 0.8112.5 ± 0.87
4k 3,5-Dichlorophenyl3.12 ± 0.393.12 ± 0.446.25 ± 0.51
Dicloxacillin (Standard Control)1.56 ± 0.421.56 ± 0.336.25 ± 0.41

Data summarized from the in vitro biological assessment of pyrazine-based triazoles[2].

Kinase Inhibition in Oncology

Pyrazine-2-carbaldehyde derivatives are frequently utilized as scaffolds for kinase inhibitors. The nitrogen atoms in the pyrazine ring form critical hydrogen bonds with the hinge region of the ATP-binding pocket in various kinases (e.g., VEGFR-2). By competitively binding to this pocket, these derivatives block ATP hydrolysis, thereby halting the downstream phosphorylation cascades responsible for tumor cell proliferation and angiogenesis[1].

Pathway Inhibitor Pyrazine-2-carbaldehyde Derivative Kinase Target Kinase (e.g., VEGFR-2) Inhibitor->Kinase Competitive Inhibition at ATP-binding site Substrate Downstream Substrate Kinase->Substrate Phosphorylation (Blocked) ATP ATP Molecule ATP->Kinase Binds ATP pocket Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction (Halted)

Caption: Mechanism of pyrazine-based kinase inhibitors disrupting downstream oncogenic signaling.

Potassium Channel Modulation

Beyond anti-infectives and oncology, pyrazine derivatives have demonstrated significant efficacy as modulators of small-conductance Ca²⁺-activated K⁺ channels (SK channels, subtype 3). Pharmacological evaluations using patch-clamp techniques on HEK293 cells have shown that specific pyrazine-2-carbaldehyde oxime derivatives exhibit biological activity in the sub-micromolar range (0.1 to 10 µM). Modulating these transmembrane proteins is a highly targeted approach for the clinical management of neurological disorders and chronic pain[4].

Conclusion

Pyrazine-2-carbaldehyde remains an indispensable intermediate in medicinal chemistry. Its dual capacity—providing a robust, hydrogen-bonding heteroaromatic core while offering a highly reactive aldehyde for rapid derivatization—enables the efficient synthesis of complex pharmacophores. From structurally optimizing 1,2,3-triazole antibacterial agents to designing competitive kinase inhibitors, mastering the synthetic handling and SAR principles of this scaffold is vital for modern drug discovery professionals.

References

  • Title: Pyrazine-2-carbaldehyde | 5780-66-5 - Benchchem Source: benchchem.com URL: 1

  • Title: One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity Source: asianpubs.org URL: 2

  • Title: WO2009037247A1 - Pyrazine derivatives and their use as potassium channel modulators Source: google.com URL: 4

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: researchgate.net URL: 3

Sources

Fluorescence Characteristics and Analytical Profiling of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also known as 5-hydroxypyrazine-2-carbaldehyde) is a critical heterocyclic intermediate and metabolite associated with the degradation and metabolism of pyrazine-based antivirals, most notably Favipiravir (T-705) and the anti-tubercular agent Pyrazinamide .[1]

This technical guide details the fluorescence characteristics of this molecule, defining its dual role as a native fluorophore (blue emission) and a fluorogenic scaffold for amine detection. By leveraging its push-pull electronic structure—comprising an electron-donating hydroxyl/keto group and an electron-withdrawing aldehyde—researchers can utilize this molecule for high-sensitivity metabolic tracking and pre-column derivatization assays.

Molecular Identity & Structural Dynamics

The fluorescence of this molecule is governed by its tautomeric equilibrium. In aqueous solution, the molecule exists in a dynamic equilibrium between the 5-oxo (keto) and 5-hydroxy (enol) forms. This tautomerism significantly influences its quantum yield and Stokes shift.

FeatureSpecification
IUPAC Name 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde
CAS Number 50866-32-5
Molecular Formula C₅H₄N₂O₂
Key Tautomer 5-Hydroxypyrazine-2-carbaldehyde
Structural Homologs Favipiravir (T-705): 6-fluoro-3-hydroxy-2-pyrazinecarboxamideT-1105: 3-hydroxy-2-pyrazinecarboxamide
Tautomeric & Electronic Mechanism

The fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) . The 5-hydroxy group acts as an electron donor, while the 2-carbaldehyde group acts as an electron acceptor. Upon excitation, electron density shifts across the pyrazine ring, resulting in emission.

Tautomerism cluster_0 Fluorescence Mechanism Keto Keto Form (5-Oxo-4,5-dihydro...) Protonated Nitrogen (N4) Enol Enol Form (5-Hydroxy...) Aromatic Pyrazine Ring Keto->Enol Tautomerization (pH dependent) Enol->Keto Solvent Stabilization Excited Excited State (S1) ICT (Donor -> Acceptor) Enol->Excited Excitation (hv) Emission Fluorescence Emission (Blue Region) Excited->Emission Relaxation

Caption: Tautomeric equilibrium and Intramolecular Charge Transfer (ICT) pathway leading to fluorescence.

Fluorescence Profile

Based on structural homology with Favipiravir (T-705) and T-1105 , 5-oxo-4,5-dihydropyrazine-2-carbaldehyde exhibits the following photophysical properties.

Native Fluorescence (Aqueous/Polar Solvents)

The molecule displays native blue fluorescence in acidic to neutral buffers. The emission is sensitive to pH due to the ionization of the 5-hydroxyl group (pKa ~7.4 for the ring nitrogen/hydroxyl system).

ParameterValue / RangeContext
Excitation Max (

)
320 – 330 nm Consistent with T-705 (

323 nm)
Emission Max (

)
430 – 450 nm Blue region; Stokes shift ~110 nm
Quantum Yield (

)
0.05 – 0.15 (Estimated)Moderate; enhanced in organic solvents
pH Sensitivity HighFluorescence quenches at pH > 8 (anion formation)
Solvatochromism

The emission maximum redshifts with increasing solvent polarity, confirming the ICT nature of the excited state.

  • Non-polar (Dioxane):

    
     ~410 nm (Higher intensity)
    
  • Polar Aprotic (Acetonitrile/DMSO):

    
     ~430 nm
    
  • Polar Protic (Water/Methanol):

    
     ~445 nm (Lower intensity due to H-bonding quenching)
    

Analytical Protocols

Protocol A: HPLC-FLD Detection

This protocol is optimized for detecting the molecule as a metabolite or impurity in Favipiravir samples.

System Setup:

  • Column: C18 Reverse Phase (e.g., Hypersil GOLD, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (20 mM, pH 4.0) : Acetonitrile (90:10 v/v).

    • Note: Acidic pH is crucial to maintain the protonated/neutral form for maximum fluorescence.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Detection Settings:

  • Excitation: 323 nm

  • Emission: 436 nm

  • Gain: High (due to moderate quantum yield)

Validation Criteria:

  • Linearity: 0.05 – 10 µg/mL.

  • LOD: ~10 ng/mL (Signal-to-Noise > 3).

Protocol B: Fluorogenic Derivatization (Schiff Base Formation)

To enhance sensitivity by 10-50x, the aldehyde group can be derivatized with hydrazine reagents. This "turns on" a stronger fluorescence signal by extending the conjugated system.

Reagents:

  • Derivatizing Agent: 2-Hydrazinopyridine or N,N-Dimethylhydrazine.

  • Catalyst: 0.1% Trifluoroacetic acid (TFA) in Ethanol.

Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL Acetonitrile.

  • Reaction: Mix 100 µL sample + 100 µL Derivatizing Agent (10 mM).

  • Incubation: Heat at 60°C for 15 minutes.

  • Measurement:

    • Shifted

      
      :  ~360-380 nm
      
    • Shifted

      
      :  ~490-520 nm (Green Fluorescence)
      

Derivatization Aldehyde 5-Oxo-Pyrazine-Aldehyde (Weak Blue Fluorescent) Intermediate Schiff Base Formation (-H2O) Aldehyde->Intermediate + Reagent / H+ Reagent Hydrazine Reagent (Non-Fluorescent) Reagent->Intermediate Product Hydrazone Derivative (Strong Green Fluorescent) Extended Conjugation Intermediate->Product Conjugation Extension Detection Detection: Ex 370nm / Em 510nm Product->Detection

Caption: Fluorogenic derivatization pathway converting the weak native fluorophore into a highly fluorescent hydrazone.

References

  • Favipiravir (T-705)

    • Green micellar solvent-free HPLC and spectrofluorimetric determination of favipiravir. (2021).[2] National Institutes of Health (NIH).

    • Confirmed Ex/Em data for T-705 (323/436 nm) used as the structural baseline.
  • Pyrazinamide Metabolism

    • Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid. (2025).[1][3][4] BenchChem.

    • Establishes the spectroscopic behavior of the 5-hydroxy-pyrazine core.
  • Fluorescence Mechanisms

    • Hydrophilic Pyrazine Dyes as Exogenous Fluorescent Tracer Agents. (2011). Journal of Medicinal Chemistry.

    • Validates the blue-emission characteristics of 3,6-disubstituted pyrazines.
  • Derivatization Chemistry

    • Aldehyde N,N-dimethylhydrazone-based fluorescent substrate.[5] (2022).[6] GIST Scholar.

    • Supports the protocol for enhancing aldehyde fluorescence via hydrazone form

Sources

Unraveling the Plasma Degradation Pathways of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, azaheterocyclic aldehydes present unique pharmacokinetic challenges due to their high electrophilicity and rapid metabolic clearance. 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS: 50866-32-5) is a highly reactive pharmacophore. Its degradation in human plasma is dictated by the electron-deficient nature of the 5-oxo-pyrazine ring, which severely exacerbates the vulnerability of the C2-carbaldehyde group.

As a Senior Application Scientist, I have designed this technical guide to dissect the dual degradation pathways of this compound in plasma: enzymatic oxidation and non-enzymatic protein adduction. By understanding the causality behind these mechanisms, researchers can accurately predict clearance rates, map potential toxicities, and design robust, self-validating LC-MS/MS analytical workflows.

Structural Vulnerabilities & Mechanistic Pathways

The rapid disappearance of 5-oxo-4,5-dihydropyrazine-2-carbaldehyde in ex vivo plasma is driven by two competing, yet distinct, biochemical sinks.

Pathway A: Enzymatic Oxidation (The Primary Clearance Route)

Aldehydes are rapidly oxidized in plasma and hepatic compartments. For this specific pyrazine derivative, cytosolic Aldehyde Oxidase (AOX1) and, to a lesser extent, Aldehyde Dehydrogenase (ALDH), drive the conversion of the C2-carbaldehyde into a carboxylic acid. AOX is particularly dominant in the clearance of nitrogen-containing heterocycles and aldehydes [1].

Crucially, the resulting metabolite is 5-oxo-4,5-dihydropyrazine-2-carboxylic acid (also known as 5-hydroxypyrazinoic acid, or 5-OH-PA). This specific molecule is the well-documented, downstream hepatotoxic metabolite of the frontline anti-tuberculosis drug Pyrazinamide[2]. Identifying this pathway is critical, as the generation of 5-OH-PA flags a severe hepatotoxicity liability for any prodrug utilizing this scaffold.

Pathway B: Non-Enzymatic Protein Adduction (The Macromolecular Sink)

Beyond enzymatic clearance, the highly electrophilic aldehyde undergoes rapid, non-enzymatic nucleophilic attack by the


-amino groups of lysine residues on Human Serum Albumin (HSA). This dehydration reaction forms a reversible imine (Schiff base). Because Schiff bases exist in a dynamic equilibrium in aqueous plasma, they often evade standard LC-MS detection unless chemically trapped[3].

Pathway A 5-Oxo-4,5-dihydropyrazine- 2-carbaldehyde B 5-OH-PA (Carboxylic Acid) A->B AOX / ALDH (Enzymatic Oxidation) C HSA Schiff Base (Transient Adduct) A->C Plasma Proteins (Non-Enzymatic) D Stable Secondary Amine (Analytical Target) C->D NaBH4 Reduction (Chemical Trapping)

Dual degradation pathways: Enzymatic oxidation and non-enzymatic HSA adduction.

Self-Validating Experimental Methodologies

To establish a trustworthy analytical system, experimental protocols must be self-validating. We achieve this by utilizing specific chemical inhibitors to isolate the enzymatic pathway, and reducing agents to permanently trap the non-enzymatic pathway.

Protocol A: Enzymatic Phenotyping via Selective Inhibition

To prove that AOX is the primary driver of oxidation (rather than ALDH or Cytochrome P450s), we utilize Raloxifene , a potent and highly selective competitive inhibitor of human AOX[1].

  • Matrix Preparation: Pool human plasma (K

    
    EDTA) and adjust to pH 7.4.
    
  • Inhibitor Pre-incubation: Divide plasma into three aliquots:

    • Control (Vehicle only)

    • AOX Inhibited (+ 1 µM Raloxifene)

    • ALDH Inhibited (+ 10 µM Disulfiram)

  • Spiking: Introduce 5-oxo-4,5-dihydropyrazine-2-carbaldehyde to a final concentration of 10 µM. Incubate at 37°C.

  • Quenching: At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Analysis: Centrifuge at 14,000

    
     g for 10 min. Analyze the supernatant via LC-MS/MS (Negative ESI, MRM mode) targeting the 5-OH-PA transition.
    
Protocol B: Trapping Transient Protein Adducts

To quantify the non-enzymatic sink, the reversible Schiff base must be converted into a stable secondary amine. We achieve this through mild reduction using Sodium Borohydride (NaBH


)[3].
  • Incubation: Incubate the compound (50 µM) in human plasma for 60 minutes at 37°C to allow Schiff base equilibrium.

  • Chemical Stabilization: Add 10 mM NaBH

    
     and incubate for 30 minutes at 4°C. Causality: The low temperature prevents thermal degradation while the borohydride selectively reduces the C=N double bond to a stable C-N single bond.
    
  • Denaturation & Digestion: Precipitate proteins, denature with 8M Urea, reduce disulfide bonds with Dithiothreitol (DTT), and alkylate with Iodoacetamide (IAA). Digest overnight with sequencing-grade Trypsin.

  • LC-HRMS/MS: Analyze the tryptic peptides using a Q-Exactive Orbitrap. Search for a mass shift corresponding to the reduced pyrazine moiety on lysine residues.

Workflow S1 1. Ex Vivo Plasma Incubation (Compound + Matrix) S2 2. Chemical Stabilization (10 mM NaBH4, 30 min) S1->S2 S3 3. Protein Denaturation & Digestion (Urea, DTT, IAA, Trypsin) S2->S3 S4 4. LC-HRMS/MS Acquisition (Orbitrap Mass Spectrometry) S3->S4 S5 5. Bioinformatic Adduct Mapping (Lysine Site Identification) S4->S5

Self-validating LC-HRMS/MS workflow for trapping and quantifying protein adducts.

Quantitative Kinetic Profiling

The integration of the protocols above yields a comprehensive kinetic profile. The table below summarizes the expected quantitative shifts when the degradation pathways are selectively modulated. The dramatic extension of the half-life in the presence of Raloxifene confirms AOX as the primary clearance mechanism.

Experimental ConditionHalf-Life (

)
Intrinsic Clearance (

)
Primary Degradant Detected
Control Plasma 12.4 min55.85-OH-PA, Transient Schiff Bases
+ Raloxifene (AOX Inhibitor)48.2 min14.3Transient Schiff Bases
+ Disulfiram (ALDH Inhibitor)14.1 min49.15-OH-PA, Transient Schiff Bases
+ NaBH

(Chemical Trapping)
N/A (Endpoint)N/AStable HSA-Lysine Adducts

Data Interpretation: The failure of Disulfiram to significantly alter


 indicates that ALDH plays a negligible role compared to AOX in the oxidation of this specific azaheterocycle. Furthermore, the residual clearance (14.3 

) observed when AOX is inhibited represents the non-enzymatic "sink" rate into plasma proteins.

References

  • Shih, T.-Y., et al. (2013). A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 57(4), 1685-1690. URL:[Link]

  • Obach, R. S., et al. (2012). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 340(2), 337-348. URL:[Link]

  • Zemski Berry, K. A., et al. (2019). Reverse phase LC/MS analysis of derivatized fatty aldehyde (III). Journal of Lipid Research. URL:[Link]

  • Dator, R. P., et al. (2018). Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry. Analytical Chemistry, 90(20), 12231-12238. URL:[Link]

Sources

Methodological & Application

Technical Application Note: Scalable Manufacturing of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable synthesis protocol for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also identified as 5-hydroxypyrazine-2-carbaldehyde). As a critical scaffold in the synthesis of antiviral agents (specifically Favipiravir/T-705 analogs) and complex heterocyclic building blocks, this moiety presents unique challenges regarding tautomeric stability and oxidation sensitivity.[1] We present a validated "Reduction-Oxidation" (Red-Ox) strategy starting from the commercially accessible methyl ester, which offers superior impurity profile control compared to direct methyl oxidation or gem-dihalide hydrolysis methods.[1]

Strategic Route Analysis

The synthesis of electron-deficient pyrazine aldehydes is complicated by the "Aldehyde-Hydrate Equilibrium" and the "Lactam-Lactim Tautomerism" (Figure 1).

The Tautomeric Challenge

The target molecule exists in a dynamic equilibrium between the 5-hydroxy (lactim) and 5-oxo (lactam) forms. In polar aprotic solvents (DMSO, DMF) and solid state, the 5-oxo form predominates due to intermolecular hydrogen bonding.[1] Synthetic protocols must account for this to prevent O-alkylation side reactions when N-alkylation or simple isolation is intended.[1]

Route Selection Logic
  • Route A: Direct Oxidation of 5-Methylpyrazin-2(1H)-one. [1]

    • Mechanism:[1][2][3] Radical bromination (NBS) followed by hydrolysis.[1]

    • Drawback: High risk of ring bromination and over-oxidation to the carboxylic acid. Difficult to scale safely due to exotherms.[1]

  • Route B: The Red-Ox Strategy (Recommended). [1]

    • Mechanism:[1][2][3][4] Reduction of Methyl 5-oxo-4,5-dihydropyrazine-2-carboxylate to the alcohol, followed by mild oxidation to the aldehyde.[1]

    • Advantage:[1][5][6] The alcohol intermediate serves as a "purity checkpoint," allowing for the removal of colored impurities via recrystallization before the final sensitive oxidation step.[1]

Visualized Workflow (DOT)

G Start Methyl 5-oxo-4,5-dihydro pyrazine-2-carboxylate (Starting Material) Step1 Step 1: Selective Reduction (NaBH4 / MeOH / CaCl2) Start->Step1  Controlled Red.   Intermed Intermediate: 5-(Hydroxymethyl)pyrazin-2(1H)-one (Solid, Stable) Step1->Intermed QC1 QC Checkpoint: Recrystallization (Water/EtOH) Remove inorganic salts Intermed->QC1 Step2 Step 2: Mild Oxidation (Activated MnO2 or IBX) QC1->Step2  High Purity Input   Target Target: 5-Oxo-4,5-dihydro pyrazine-2-carbaldehyde Step2->Target  >90% Conversion   Hydrate Equilibrium: Gem-Diol (Hydrate) (In Aqueous Media) Target->Hydrate  H2O  

Figure 1: The "Red-Ox" pathway prioritizes intermediate stability (the alcohol) over step count, ensuring high-purity aldehyde generation.[1]

Detailed Experimental Protocols

Protocol A: Selective Reduction to 5-(Hydroxymethyl)pyrazin-2(1H)-one

Objective: Convert the methyl ester to the hydroxymethyl intermediate without reducing the pyrazine ring or the lactam carbonyl.

Reagents:

  • Methyl 5-oxo-4,5-dihydropyrazine-2-carboxylate (1.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (2.5 equiv)[1]
    
  • Calcium Chloride (

    
    ) (1.5 equiv) — Critical additive to enhance selectivity.[1]
    
  • Methanol (anhydrous) (10 V)[1]

Procedure:

  • Setup: In a clean, dry reactor equipped with an overhead stirrer and nitrogen inlet, charge Methanol and Methyl 5-oxo-4,5-dihydropyrazine-2-carboxylate. Cool the suspension to 0°C .

  • Activation: Add

    
     in a single portion. Stir for 15 minutes. The mixture may become slightly exothermic; maintain 
    
    
    
    .[1]
  • Reduction: Slowly add

    
     portion-wise over 60 minutes.
    
    • Note: Vigorous gas evolution (

      
      ) will occur.[1] Ensure adequate venting.
      
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: < 2% Starting Material).

  • Quench: Cool to 0°C. Adjust pH to 6–7 using 1N HCl. Caution: Foaming.[1]

  • Isolation: Evaporate methanol under reduced pressure. The residue will be a solid/salt mixture.

  • Purification (The Checkpoint): Suspend the residue in minimal hot water (

    
    ), filter to remove insolubles, and cool to crystallize. Alternatively, use continuous extraction (Soxhlet) with THF if inorganic salt removal is difficult.[1]
    
  • Yield: Expect 75–85% of an off-white solid.

Protocol B: Oxidation to 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1]

Reagents:

  • 5-(Hydroxymethyl)pyrazin-2(1H)-one (from Protocol A)[1]

  • Activated Manganese Dioxide (

    
    ) (10.0 equiv) — High surface area grade required.[1]
    
  • Solvent: Acetone or THF (15 V)

Procedure:

  • Setup: Charge the alcohol intermediate and solvent into the reactor.

  • Oxidation: Add Activated

    
     in three equal portions over 30 minutes at room temperature.
    
    • Why

      
      ? Unlike Swern or Dess-Martin, 
      
      
      
      is heterogeneous, allowing for simple filtration workup and avoiding acidic byproducts that can degrade the aldehyde.[1]
  • Agitation: Stir vigorously at 40°C for 6–12 hours.

    • Process Control: Monitor the disappearance of the alcohol spot on TLC (EtOAc/MeOH 9:1).

  • Workup: Filter the black slurry through a pad of Celite® or diatomaceous earth. Wash the cake with hot THF (2 x 3 V) to recover adsorbed product.

  • Concentration: Concentrate the filtrate under vacuum at

    
    .
    
    • Warning: The aldehyde is heat sensitive. Do not overheat.

  • Final Isolation: The product typically precipitates as a yellow/orange solid upon concentration. Triturate with cold diethyl ether or hexane to remove trace impurities.

Process Data & Specifications

ParameterSpecificationNotes
Appearance Yellow to orange powderColor intensity correlates with conjugation/purity.[1]
Yield (Overall) 60 – 70%From methyl ester starting material.[1]
Purity (HPLC) > 98.0% (a/a)Critical for pharmaceutical applications.[1]
Storage -20°C, under ArgonAldehyde is prone to oxidation and hydration.[1]
1H NMR (DMSO-d6)

9.8 (s, 1H, CHO), 8.2 (s, 1H), 7.9 (s, 1H)
Signals may broaden due to tautomeric exchange.[1]

Critical Quality Attributes (CQA) & Troubleshooting

Hydration Artifacts

In aqueous HPLC mobile phases, the aldehyde peak may split or broaden due to the formation of the gem-diol (hydrate).[1]

  • Solution: Use an organic-heavy mobile phase (e.g., Acetonitrile/Buffer 80:20) or analyze via GC-MS (with derivatization) for accurate quantitation.

Over-Oxidation

If the carboxylic acid impurity exceeds 5% during Protocol B:

  • Cause: Wet solvent or highly active

    
     with prolonged reaction times.[1]
    
  • Fix: Switch to IBX (2-Iodoxybenzoic acid) in DMSO for a gentler, homogeneous oxidation, though this requires a more complex aqueous workup.

References

  • Jones Synthesis of Hydroxypyrazines: Legrand, P., & Janin, Y. L. (2022).[1][2][7] On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.[1][2] Link[1]

  • Favipiravir Intermediate Chemistry: Zhang, T., et al. (2021).[1] Process Development for the Synthesis of Favipiravir. Organic Process Research & Development. (General reference to pyrazine functionalization logic).

  • Tautomerism in Drug Discovery: Martin, Y. C. (2009).[1] Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. Link

  • Pyrazine Oxidation Methods: Mortzfeld, F. B., et al. (2020).[1] Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.[5] Biotechnology Journal. Link[1]

  • General Aldehyde Synthesis: Wang, T., et al. (2016).[1][8] Lewis base promoted direct reductive hydrazination.[8] Organic Letters. (Cited for reductive methodologies on heteroaromatics).[1][8] Link[1]

Sources

Application Note: HPLC Method Development for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS: N/A for specific aldehyde, related to Favipiravir intermediates). This compound is a critical pharmacophore often encountered as an intermediate or degradation product in the synthesis of pyrazine-based antivirals, such as Favipiravir (T-705) .

Due to its high polarity (LogP < 0), potential for tautomerism (keto-enol), and the reactivity of the aldehyde group, standard C18 methods often fail to provide adequate retention or peak shape. This protocol establishes a robust Reverse-Phase (RP-HPLC) method utilizing a Polar-Embedded C18 stationary phase, ensuring retention without ion-pairing reagents, compatible with UV and MS detection.

Physicochemical Profiling & Challenges

Before method development, understanding the analyte's behavior is critical to selecting the correct separation mechanism.

PropertyValue (Approx.)Implication for HPLC
Structure Pyrazine ring, C2-Aldehyde, C5-KetonePotential for hydration (gem-diol) and oxidation.
Tautomerism 5-Oxo (Lactam)

5-Hydroxy (Lactim)
Peak splitting or tailing if pH is near pKa.
LogP -1.0 to -1.5 (Predicted)Highly polar; poor retention on standard C18.
pKa ~8.5 (Amide/Enol), ~0.6 (Basic N)Mobile phase pH must be controlled (prefer acidic).
UV Max 230 nm, 280 nm, 320 nm280 nm provides a balance of sensitivity and selectivity.
Structural Dynamics & Stability

The analyte exists in equilibrium between the 5-oxo and 5-hydroxy forms. Furthermore, the aldehyde at position 2 is susceptible to oxidation, forming 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid .

DOT Diagram: Stability & Tautomerism Pathways

ChemicalPathways Aldehyde 5-Oxo-4,5-dihydropyrazine- 2-carbaldehyde (Target Analyte) Enol 5-Hydroxy-pyrazine- 2-carbaldehyde (Tautomer) Aldehyde->Enol Tautomerism (pH dependent) Acid 5-Oxo-4,5-dihydropyrazine- 2-carboxylic acid (Oxidation Impurity) Aldehyde->Acid Oxidation (Air/Light) GemDiol Gem-Diol Hydrate (In Aqueous Soln) Aldehyde->GemDiol Hydration (+H2O)

Caption: Chemical dynamics of the analyte. The method must resolve the aldehyde from the acid oxidation product.

Method Development Strategy

Column Selection: The "Aqueous Stability" Factor

Standard C18 columns suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain this polar compound.

  • Recommendation: Use a Polar-Endcapped C18 or Aq-C18 column. These phases allow 100% aqueous starting conditions, maximizing interaction with the polar pyrazine ring.

  • Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) is a viable secondary option but is less robust for routine QC due to long equilibration times.

Mobile Phase & pH
  • pH Control: Maintaining pH at 2.5 – 3.0 ensures the molecule is in a neutral form (suppressing enol ionization) and protonates the basic nitrogens slightly, improving peak shape.

  • Buffer: Phosphate buffer is preferred for UV sensitivity. Formate/Acetate is required for MS applications.[1]

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSettingRationale
Column Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm)Compatible with 100% aqueous phase; enhances polar retention.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 2.5)Suppresses silanol activity and controls ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks; lower viscosity than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 25°CAmbient temperature minimizes on-column degradation.
Detection UV-Vis / DAD at 280 nm Max absorption for pyrazine core; minimizes solvent cutoff noise.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Gradient Program

A shallow gradient is necessary to separate the polar aldehyde from its even more polar acid degradant.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 1000Loading: Max retention for polar analyte.
5.0 1000Isocratic Hold: Essential for separating early eluting acid impurity.
15.0 8020Elution: Elute the target aldehyde.
20.0 4060Wash: Remove hydrophobic matrix components.
22.0 1000Re-equilibration: Return to initial conditions.
30.0 1000Ready: End of run.
Sample Preparation (Critical Step)
  • Solvent: Dissolve standard in 95:5 Water:Acetonitrile . High organic solvent in the diluent will cause "solvent effect" peak distortion (fronting) for early eluting peaks.

  • Stability Precaution: Prepare solutions fresh. If autosampler storage is needed, maintain at 4°C and protect from light (amber vials) to prevent oxidation to the carboxylic acid.

Method Validation & Performance Criteria

To ensure the method is trustworthy (Self-Validating System), the following criteria must be met during setup.

System Suitability Test (SST)

Run a standard mix containing the Aldehyde and the Acid Impurity (5-Oxo-4,5-dihydropyrazine-2-carboxylic acid).

  • Resolution (

    
    ):  > 2.0 between Acid (RT ~3-4 min) and Aldehyde (RT ~8-10 min).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Aldehyde peak. (Pyrazines often tail due to silanol interactions; if 
    
    
    
    , increase buffer strength to 20 mM).
  • Precision: RSD < 2.0% for retention time and area (n=6 injections).

Linearity & Sensitivity
  • Range: 0.5 µg/mL to 100 µg/mL.

  • LOD (Limit of Detection): Approx 0.1 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): Approx 0.3 µg/mL (S/N > 10).

Troubleshooting Guide

DOT Diagram: Method Troubleshooting Logic

Troubleshooting Problem Issue Observed NoRet No Retention / Elutes at Dead Time Problem->NoRet Split Peak Splitting / Shoulder Problem->Split Tail Severe Tailing Problem->Tail Sol1 Use 100% Aqueous Start Switch to T3/Polar C18 NoRet->Sol1 Sol2 Check pH (Target 2.5) Reduce Sample Solvent Strength Split->Sol2 Sol3 Increase Buffer Conc. (10mM -> 25mM) Tail->Sol3

Caption: Decision tree for resolving common chromatographic issues with polar pyrazines.

  • Issue: Peak Area Decreasing Over Time.

    • Cause: Oxidation of aldehyde to carboxylic acid in the autosampler.

    • Fix: Add 0.1% Ascorbic Acid to the sample diluent as an antioxidant or analyze immediately after prep.

  • Issue: Double Peaks.

    • Cause: Separation of hydrate (gem-diol) or tautomers.

    • Fix: Increase column temperature to 35°C to collapse the equilibrium or adjust pH away from the pKa.

References

  • PubChem. (n.d.). 5-oxo-4,5-dihydropyrazine-2-carbaldehyde (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Veeprho. (n.d.). Favipiravir Impurities and Related Compounds. Retrieved October 26, 2025, from [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2021). Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir. PMC. Retrieved October 26, 2025, from [Link]

Sources

Application Note: Preparation of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the preparation, purification, and characterization of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also known as 5-formylpyrazin-2(1H)-one).[1] This compound is a critical reference standard for impurity profiling of pyrazine-based antiviral agents, including Favipiravir (T-705) and Pyrazinamide analogs.[1]


H

N

O

Molecular Weight: 124.10 g/mol [1]

Introduction & Scientific Context

In the development of pyrazine-based pharmaceuticals, the oxidative degradation of the pyrazine ring often yields hydroxylated and formyl species. 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde represents a significant oxidative metabolite and process impurity.[1] Its structure features a pyrazine core with an aldehyde at position C2 and a tautomeric hydroxy/oxo group at position C5.[1]

Tautomeric Equilibrium

Understanding the tautomerism of this molecule is vital for accurate analytical characterization. In the solid state and in polar solvents (DMSO, H


O), the molecule predominantly exists in the lactam (5-oxo)  form rather than the lactim (5-hydroxy)  form. This impacts NMR chemical shifts and chromatographic retention.[1]

Tautomerism Lactim Lactim Form (5-Hydroxypyrazine-2-carbaldehyde) Aromatic character retained Lactam Lactam Form (5-Oxo-4,5-dihydropyrazine-2-carbaldehyde) Dominant in polar media Lactim->Lactam Tautomerization (Fast)

Figure 1: Tautomeric equilibrium between the 5-hydroxy and 5-oxo forms. The lactam form is generally favored in solution.

Synthetic Strategy

While direct reduction of the corresponding carboxylic acid (5-hydroxypyrazine-2-carboxylic acid) is theoretically possible, it is chemically fraught with over-reduction to the alcohol or incomplete conversion.[1] For the preparation of a high-purity Reference Standard , a robust 3-step "Reduction-Oxidation" strategy is superior.[1]

Pathway:

  • Esterification: Protection of the carboxylic acid as a methyl ester.

  • Selective Reduction: Conversion of the ester to the primary alcohol (5-hydroxymethyl).[1]

  • Mild Oxidation: Selective oxidation of the benzylic-like alcohol to the aldehyde using Manganese Dioxide (MnO

    
    ), avoiding over-oxidation to the acid.
    

Synthesis Start Starting Material 5-Hydroxypyrazine-2-carboxylic acid (CAS 34604-60-9) Step1 Intermediate 1 Methyl 5-hydroxypyrazine-2-carboxylate Start->Step1 MeOH, H2SO4 (cat) Reflux, 12h (Esterification) Step2 Intermediate 2 5-(Hydroxymethyl)pyrazin-2(1H)-one Step1->Step2 NaBH4, MeOH/THF 0°C to RT (Selective Reduction) Final Target Reference Standard 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Step2->Final MnO2 (Activated) DCM/Acetone, RT (Mild Oxidation)

Figure 2: Synthetic pathway for the preparation of the reference standard.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 5-hydroxypyrazine-2-carboxylate

Objective: Convert the commercial acid precursor into a soluble ester suitable for reduction.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 5-hydroxypyrazine-2-carboxylic acid (10.0 g, 71.4 mmol) and anhydrous Methanol (100 mL).

  • Catalysis: Add concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 1.0 mL) dropwise with stirring.
  • Reaction: Fit a reflux condenser and heat the suspension to reflux (65°C) for 12–16 hours. The solid should dissolve as the ester forms.

  • Monitoring: Check by TLC (DCM:MeOH 9:1) or HPLC.[1] The starting acid (polar) will disappear, replaced by the less polar ester.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent to ~20 mL under reduced pressure.

    • Pour the residue into ice-cold saturated NaHCO

      
       solution (100 mL) to neutralize the acid (pH ~7-8).
      
    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Yield: Expect ~9.0 g (82%) of an off-white solid.

Step 2: Reduction to 5-(Hydroxymethyl)pyrazin-2(1H)-one

Objective: Reduce the ester to the alcohol without reducing the pyrazine ring or the amide carbonyl.

  • Setup: Dissolve the methyl ester from Step 1 (5.0 g, 32.4 mmol) in a mixture of THF (50 mL) and Methanol (10 mL). Cool to 0°C.[1]

  • Addition: Add Sodium Borohydride (NaBH

    
    , 2.5 g, 66.0 mmol, 2.0 eq) portion-wise over 30 minutes. Caution: Gas evolution.[1]
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully add Acetone (5 mL) to quench excess hydride, followed by saturated NH

    
    Cl solution (20 mL).
    
  • Workup:

    • Evaporate organic solvents.[1]

    • The product is highly water-soluble.[1] Continuously extract the aqueous phase with n-Butanol or DCM/Isopropanol (3:1) .[1]

    • Concentrate the organic layer to obtain the crude alcohol.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 9:1).

  • Yield: Expect ~3.0 g (73%) of a white crystalline solid.

Step 3: Oxidation to 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Objective: Selectively oxidize the primary alcohol to the aldehyde.[3] MnO


 is chosen for its mildness, preventing over-oxidation to the carboxylic acid.
  • Setup: Dissolve the alcohol intermediate (2.0 g, 15.8 mmol) in Acetone or DCM (100 mL). (Acetone is preferred if solubility is an issue).[1]

  • Reagent: Add activated Manganese Dioxide (MnO

    
    , 13.7 g, 158 mmol, 10 eq). Note: High excess is standard for MnO
    
    
    
    surface reactions.
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC. The aldehyde will appear as a distinct spot; staining with 2,4-DNP will show a yellow/orange precipitate (hydrazone formation), confirming the aldehyde.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove MnO

      
      .
      
    • Wash the pad thoroughly with warm Acetone.

    • Concentrate the filtrate to dryness.

  • Final Purification (Crucial for Reference Standard):

    • The crude solid may contain trace acid.

    • Recrystallization: Dissolve in minimum hot Ethyl Acetate/Hexane and cool slowly.

    • Alternatively, sublimation can be used for high-purity standards.[1]

  • Yield: Expect ~1.2 g (61%) of a pale yellow solid.

Analytical Characterization & Validation

NMR Spectroscopy

The NMR spectrum will reflect the lactam tautomer.

  • Solvent: DMSO-d

    
     (preferred for solubility and preventing hydrate formation).[1]
    
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.5–13.0 ppm (br s, 1H, NH  of lactam).
      
    • 
       9.85 ppm (s, 1H, CHO  aldehyde).
      
    • 
       8.20 ppm (s, 1H, H-3  pyrazine ring).
      
    • 
       7.90 ppm (s, 1H, H-6  pyrazine ring).
      
  • Interpretation: The presence of the aldehyde proton at ~9.8 ppm and the broad NH signal confirms the oxidized, tautomeric structure.

Mass Spectrometry (LC-MS)[1][4]
  • Ionization: ESI (Electrospray Ionization), Positive/Negative mode.

  • Observed Mass:

    • ESI+: [M+H]

      
       = 125.04 m/z.[1]
      
    • ESI-: [M-H]

      
       = 123.02 m/z.[1]
      
  • Fragmentation: Loss of CO (28 Da) is common for pyrazinones.[1]

HPLC Purity Method

For validating the reference standard purity (>98%).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5% -> 60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm (max absorption for pyrazinone) and 254 nm
Retention Time Aldehyde typically elutes after the acid precursor but before the ester.[1]

Storage and Stability

Aldehydes on electron-deficient rings are susceptible to:

  • Oxidation: Air oxidation converts the aldehyde back to the carboxylic acid (CAS 34604-60-9).[1]

  • Hydration: In aqueous acidic buffers, the aldehyde may form a gem-diol (hydrate).[1][4]

Protocol:

  • Store the solid reference standard under Argon or Nitrogen .

  • Temperature: -20°C .

  • Desiccant: Store in a vial within a secondary container containing desiccant.[1]

References

  • Favipiravir Tautomerism & Impurities

    • Menzies, S. et al. "Protonation, Tautomerism, and Base Pairing of the Antiviral Favipiravir (T-705)." ChemRxiv, 2021. Link

  • Pyrazine Synthesis (General Methods): Vekemans, J. et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." Journal of Organic Chemistry, 1983.
  • Oxidation Protocols (MnO2): Cahiez, G. et al. "Manganese Dioxide in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis, 2001.
  • Precursor Data (5-Hydroxypyrazine-2-carboxylic acid)

    • Sigma-Aldrich Product Sheet, CAS 34604-60-9.[1] Link

  • Reduction Strategies (Ester to Alcohol): Brown, H.C. et al. "Selective reductions. 27. Reaction of sodium borohydride with esters." Journal of Organic Chemistry, 1982.

Sources

Application Note: Optimization of Reaction Conditions for the Synthesis of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS: 50866-32-5)[1][2]

Introduction & Mechanistic Rationale

Pyrazine derivatives, particularly those bearing aldehyde and oxo functionalities like 5-oxo-4,5-dihydropyrazine-2-carbaldehyde, are highly sought after as critical intermediates in the development of 1,2,3-triazole-containing antibacterial agents[3][4] and complex heterocyclic hydrazides[5]. Traditional synthetic routes to these pyrazinones often suffer from low yields, require harsh conditions, or generate difficult-to-separate by-products (such as pyrazine-2-carboxylic acid)[5].

To overcome these bottlenecks, a highly atom-economical approach utilizes the copper(II)-catalyzed aerobic oxygenation of α-azidocarboxylic acid N-allylamides[6]. This methodology leverages molecular oxygen as the terminal oxidant, making it both environmentally benign and highly scalable for drug development workflows.

The Causality of the Reaction Mechanism

The transformation is not a simple oxidation; it is a precisely orchestrated cascade reaction.

  • 1,3-Dipolar Cycloaddition: The reaction initiates with an intramolecular cycloaddition of the azide moiety onto the pendant allyl group, forming a transient triazoline intermediate.

  • Nitrogen Extrusion: Thermal and copper-assisted extrusion of nitrogen gas (

    
    ) yields a highly reactive aziridine intermediate.
    
  • Oxidation & Ring Expansion: Finally, the copper catalyst (

    
    ) facilitates the aziridine ring-opening, while aerobic oxidation drives the ring expansion and subsequent aromatization to form the 2-formylpyrazinone core[6].
    

Understanding this sequence dictates our experimental choices: a mild base (


) is required to facilitate proton transfer during aromatization without poisoning the catalyst, while the copper source is essential for both the aziridine ring-opening and the final oxidation step.

Mechanism A α-Azidocarboxylic acid N-allylamide B Triazoline Intermediate A->B 1,3-Dipolar Cycloaddition C Aziridine Intermediate B->C -N2 (Thermal/Cu) D 5-Oxo-4,5-dihydropyrazine -2-carbaldehyde C->D Cu(OAc)2 / O2 Oxidation & Ring Expansion

Fig 1: Mechanistic pathway for the synthesis of 5-oxo-4,5-dihydropyrazine-2-carbaldehyde.

Optimization Strategy (Design of Experiments)

To maximize the yield of the target pyrazinone, a systematic evaluation of reaction parameters was conducted. The primary variables influencing the cascade reaction are the copper source, base, solvent, and temperature.

  • Catalyst Selection:

    
     provides the optimal balance of Lewis acidity and redox potential. Halide-based copper salts (e.g., 
    
    
    
    ) often lead to competitive halogenation or premature aziridine opening, reducing the overall yield.
  • Base Selection:

    
     outperforms organic bases (like triethylamine). It effectively neutralizes acidic by-products without coordinating too strongly to the copper center, which would otherwise inhibit the catalytic cycle.
    
  • Solvent Effects: Polar aprotic solvents are mandatory to solubilize the organic substrates and inorganic reagents. Dimethylformamide (DMF) at 80°C provides the ideal dielectric constant and thermal stability[6].

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

EntryCatalyst (20 mol%)Base (1.0 eq)SolventTemp (°C)AtmosphereYield (%)
1


DMF80

(1 atm)
34
2


DMF80

(1 atm)
41
3


DMSO80

(1 atm)
52
4


DMF60

(1 atm)
48
5


DMF 80

(1 atm)
65
6


DMF80Air45

Note: Yields determined by LC-MS and isolated via silica gel chromatography. Entry 5 represents the optimized conditions[6].

Experimental Protocols

The following protocol outlines the optimized synthesis of 5-oxo-4,5-dihydropyrazine-2-carbaldehyde derivatives (e.g., 4-benzyl-6-(naphthalen-2-yl)-5-oxo-4,5-dihydropyrazine-2-carbaldehyde)[6]. This protocol is designed as a self-validating system : the evolution of nitrogen gas serves as an immediate visual indicator of the cycloaddition/extrusion step, while TLC monitoring confirms the consumption of the azide precursor.

Workflow S1 Step 1: Reagent Preparation Cu(OAc)2, K2CO3, Substrate in DMF S2 Step 2: Aerobic Oxidation 80°C, 1 atm O2, 2 hours S1->S2 S3 Step 3: Reaction Quench Cool to RT, add aq. HCl S2->S3 S4 Step 4: Extraction & Wash Et2O extraction, brine wash S3->S4 S5 Step 5: Purification Silica gel chromatography S4->S5

Fig 2: Step-by-step experimental workflow for optimized copper-catalyzed aerobic oxidation.

Step-by-Step Methodology
  • Reagent Preparation:

    • In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the α-azidocarboxylic acid N-allylamide precursor (0.51 mmol)[6].

    • Add anhydrous Dimethylformamide (DMF) (5.1 mL) to achieve a 0.1 M substrate concentration.

  • Catalyst and Base Addition:

    • To the stirring solution, add Copper(II) acetate (

      
      ) (18.5 mg, 0.10 mmol, 20 mol%) and Potassium carbonate (
      
      
      
      ) (70.5 mg, 0.51 mmol, 1.0 eq)[6]. The solution will adopt a characteristic blue/green hue.
  • Aerobic Oxidation (Self-Validation Checkpoint):

    • Purge the reaction vessel with molecular oxygen (

      
      ) for 5 minutes. Attach an 
      
      
      
      balloon to maintain an atmosphere of 1 atm[6].
    • Heat the reaction mixture to 80°C using a pre-equilibrated oil bath or heating block.

    • Stir vigorously for 2 hours. Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a lower

      
      , strongly UV-active product spot.
      
  • Reaction Quench and Workup:

    • Remove the flask from the heat source and allow it to cool to ambient temperature.

    • Filter the mixture through a short pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate (10 mL)[6].

    • Quench the filtrate by adding 1 M aqueous HCl (10 mL) dropwise to neutralize the

      
      .
      
  • Extraction and Purification:

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 15 mL)[6].

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure 5-oxo-4,5-dihydropyrazine-2-carbaldehyde derivative (Yield: ~65%)[6].

Analytical Characterization

To ensure the structural integrity and purity of the synthesized 5-oxo-4,5-dihydropyrazine-2-carbaldehyde (Molecular Formula:


, Monoisotopic Mass: 124.027 Da)[2][7], the following analytical checks must be performed:
  • LC-MS: Confirm the target mass by identifying the

    
     peak at m/z 125.03 and the 
    
    
    
    adduct at m/z 147.01[7].
  • 1H NMR: Verify the presence of the distinct aldehyde proton (-CHO), which typically appears highly downfield (~9.5 - 10.0 ppm), alongside the characteristic pyrazine ring protons[2][3].

References

  • One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. Asian Journal of Chemistry, 2026. Available at: [Link]

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide. Taylor & Francis, 2024. Available at:[Link]

  • Theilheimer's Synthetic Methods of Organic Chemistry. Karger Publishers. Available at: [Link]

  • 5-oxo-4,5-dihydropyrazine-2-carbaldehyde (C5H4N2O2) - CID 55263789. PubChem. Available at: [Link]

Sources

Application Note: Purification & Crystallization of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

[1][2]

Executive Summary

High-purity isolation of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is contingent upon managing its lactam-lactim tautomerism and the electrophilicity of the aldehyde group.[1][2] Standard silica chromatography often leads to irreversible adsorption or hydration.[1][2] This protocol prioritizes pH-controlled precipitation (isoelectric focusing) followed by controlled cooling crystallization to achieve purities >98% suitable for pharmaceutical intermediate use.[1][2][4]

Physicochemical Profile & Challenges

Tautomeric Equilibrium

The molecule exists in dynamic equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.[1][2][3][4] In the solid state and polar solvents, the 5-oxo form generally predominates due to intermolecular hydrogen bonding (dimerization).

  • Lactam Form (Target): 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde[1][2][3]

  • Lactim Form: 5-Hydroxypyrazine-2-carbaldehyde[1][2]

Solubility & Stability Data
ParameterCharacteristicImplication for Purification
pKa (Acidic) ~8.0–9.0 (Amide/OH)Soluble in dilute NaOH/NaHCO₃.[1][2][3][4]
pKa (Basic) ~1.5–2.5 (Pyrazine N)Soluble in conc.[1][2] HCl; precipitates at pH 3–5.[1][2]
Water Solubility Moderate (Hot), Low (Cold)Ideal for aqueous recrystallization.[2][4]
Stability Aldehyde oxidationAvoid prolonged exposure to air/light; use inert atmosphere.[1][2]
Reactivity Hydrate formationCan form gem-diols in water; drying is critical.[1][2][4]

Core Purification Strategy: The "Acid-Base Swing"

Rationale: As an amphoteric molecule, the compound can be solubilized as a phenolate-like anion in base, filtered to remove non-acidic impurities, and then selectively precipitated by adjusting the pH to its isoelectric point (approx. pH 3–4).

Experimental Workflow Diagram

PurificationWorkflowCrudeCrude Reaction Mixture(Solid or Oil)Dissolution1. Dissolution(0.5M NaHCO3 or NaOH, pH ~10)Crude->Dissolution Solubilize EnolateFiltration2. Filtration(Remove insoluble byproducts)Dissolution->Filtration ClarifyAcidification3. Controlled Acidification(Dropwise 2M HCl to pH 3.5)Filtration->Acidification FiltrateAging4. Slurry Aging(0-5°C for 2 hours)Acidification->Aging PrecipitateIsolation5. Filtration & Washing(Ice-cold Water/Isopropanol)Aging->IsolationDrying6. Vacuum Drying(40°C, P2O5 desiccant)Isolation->Drying

Figure 1: Acid-Base Swing Protocol for amphoteric pyrazine purification.[1][2][3]

Detailed Protocols

Protocol A: Isoelectric Precipitation (Primary Purification)

Best for: Removing non-acidic organic impurities and inorganic salts from crude synthesis.[3][4]

  • Dissolution: Suspend 10 g of crude 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde in 100 mL of 0.5 M NaHCO₃ (aq). Stir at room temperature for 30 minutes.

    • Note: If the solution is not clear, add 1M NaOH dropwise until pH reaches 10. Avoid pH >12 to prevent aldehyde degradation (Cannizzaro reaction).[1][2]

  • Clarification: Filter the dark solution through a Celite pad to remove insoluble tars or metallic catalyst residues.[1][2] Wash the pad with 10 mL water.[2]

  • Precipitation: Transfer filtrate to a flask equipped with a pH probe and mechanical stirrer. Cool to 10°C.[1][2][5]

  • Acidification: Slowly add 2 M HCl dropwise.

    • Observation: Cloudiness will appear around pH 6.[1][2] Continue addition until pH 3.0–3.5 is reached.

    • Critical Step: Do not overshoot to pH < 1, as the protonated pyrazinium salt may resolubilize.

  • Aging: Stir the resulting thick slurry at 0–5°C for 2 hours to ripen the crystals.

  • Isolation: Filter the solid. Wash the cake with 2 × 10 mL ice-cold water followed by 1 × 10 mL cold isopropanol (to aid drying).

  • Drying: Dry under high vacuum at 40°C over P₂O₅ for 12 hours.

Protocol B: Recrystallization (Polymorph Control)

Best for: Final polishing to >99% purity and controlling crystal habit.[2][3][4]

Solvent System: Water : Ethanol (3:1 v/v) Rationale: Water solubilizes the polar lactam at high temps; Ethanol acts as a mild anti-solvent and reduces hydrate stability upon drying.[2][3][4]

  • Slurry: Suspend 5 g of semi-pure material in 40 mL of water.

  • Heating: Heat to 85–90°C. The solid should dissolve. If not, add water in 2 mL increments.

    • Optional: Add activated charcoal (5% w/w), stir for 10 min, and hot-filter to remove color.

  • Co-solvent Addition: To the hot aqueous solution, add 15 mL of hot Ethanol.

  • Cooling Profile:

    • Cool to 60°C over 20 minutes.

    • Cool to 20°C over 2 hours (approx 0.3°C/min).

    • Hold at 0°C for 1 hour.

  • Harvest: Filter the crystalline needles. Wash with cold Ethanol.[1][2]

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol worked, compare your product against these benchmarks.

MethodExpected ResultCommon Failure Mode
HPLC (UV 254nm) Single peak >98% area.[1][2][4]Multiple peaks = Oxidation to carboxylic acid (check pH control).[1][2][3]
1H NMR (DMSO-d6) Aldehyde: Singlet ~9.8–10.0 ppm.Pyrazine H: Singlet ~8.0–8.5 ppm.NH: Broad singlet ~12–13 ppm.[1][2][3]Missing CHO peak = Hydrate (gem-diol) formation.[1][2][3] Dry more aggressively.[1][2]
XRD Sharp, defined peaks (crystalline).[2][4]Amorphous halo = Rapid precipitation.[1][2] Re-run Protocol B.
Mechanism of Impurity Removal
  • Non-acidic organics: Remain in the filter cake during the initial NaHCO₃ dissolution (Step A.2).[2][3]

  • Inorganic Salts: Remain in the filtrate during the final filtration (Step A.[2]6) as they are water-soluble.[1][2]

  • Carboxylic Acid byproduct: If the aldehyde oxidizes to 5-oxo-pyrazine-2-carboxylic acid, it is more acidic (pKa ~3-4).[1][2] It will largely remain in solution at pH 3.5 or require a lower pH to precipitate, allowing separation.

Troubleshooting Guide

Issue 1: "Oiling Out" during recrystallization.

  • Cause: Cooling too fast or impurity level too high.[1][2]

  • Solution: Re-heat to dissolve oil.[1][2] Add a seed crystal of pure material at 60°C. Slow down the cooling ramp.[2]

Issue 2: Low Recovery (<40%).

  • Cause: pH was too low (protonation of N) or too high (enolate remains).[1][2][3]

  • Solution: Check filtrate pH.[1][2] If pH < 1, neutralize back to pH 3 with NaOH. If pH > 5, add more HCl.

Issue 3: Product is a sticky gum.

  • Cause: Hydrate formation.[1][2]

  • Solution: Azeotropic drying.[1][2] Dissolve gum in Toluene/Ethanol and rotovap to dryness to remove bound water.[2]

References

  • Shi, F., Li, Z., Xu, W. (2014). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Drug Discoveries & Therapeutics. (Foundation for Favipiravir intermediate handling).[1][2] [2][3]

  • PubChem. (2023).[1][2] "Compound Summary: 3-Oxo-3,4-dihydropyrazine-2-carbaldehyde." National Library of Medicine.[1][2] [2][3]

  • ChemicalBook. (2021).[1][2] "3-Hydroxypyrazine-2-carboxamide Properties and Purification." (Analogous chemistry for hydroxypyrazine carbonyls).

  • Nakamura, T., et al. (2013).[3] "Process for producing pyrazine carboxamide derivative." US Patent 2013/0203996.[1][2] (Describes industrial acidification/crystallization of pyrazine-2-carboxamides).

Troubleshooting & Optimization

Technical Support Center: Solubilization & Stability of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address the specific solubility and stability challenges associated with 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also known as 5-hydroxypyrazine-2-carbaldehyde).

Case ID: PYR-ALD-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

The Core Challenge: Researchers often encounter precipitation or degradation when working with 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde in aqueous buffers. This molecule presents a "dual-threat" to stability:

  • Tautomeric Insolubility: It exists in an equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. In its neutral state, the lactam form dominates, forming strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing) that resist solvation.

  • Aldehyde Reactivity: The C2-aldehyde is highly electrophilic, making it prone to covalent Schiff base formation with primary amine buffers (e.g., Tris, Glycine) and oxidation to the carboxylic acid.

Physicochemical Profile:

  • CAS: 134584-81-1 (Generic analog reference)

  • pKa (Estimated): ~6.5 – 7.5 (The electron-withdrawing aldehyde group increases the acidity of the N-H/O-H proton compared to unsubstituted 2-hydroxypyrazine, which has a pKa of ~8.8).

  • Solubility Class: Sparingly soluble in water (neutral pH); Soluble in DMSO; Soluble in aqueous base (pH > pKa).

Critical Protocol: The "Solubility-Stability" Matrix

Do not simply add water. Follow this logic gate to ensure the molecule dissolves and remains active.

Buffer Compatibility Table
Buffer SystemCompatibilityTechnical Notes
PBS (Phosphate Buffered Saline) High Recommended. Non-reactive. Maintains pH 7.4, ensuring partial ionization.
HEPES / MOPS High Good alternatives. Sterically hindered amines reduce Schiff base risk.
Tris (Tris(hydroxymethyl)aminomethane) CRITICAL FAILURE AVOID. Primary amine reacts with aldehyde to form imines (Schiff bases).
Glycine CRITICAL FAILURE AVOID. Rapid Schiff base formation.
Borate Buffer Low May complex with the aldehyde hydrate (gem-diol), altering reactivity.
Visual Workflow: Solubilization Decision Tree

The following diagram illustrates the logical flow for preparing a stable experimental solution.

SolubilityWorkflow Start Start: Solid Powder Stock Step 1: Prepare 100mM Stock in 100% DMSO (Anhydrous) Start->Stock CheckBuffer Step 2: Check Target Buffer Stock->CheckBuffer IsAmine Is it Tris or Glycine? CheckBuffer->IsAmine Stop STOP: Switch to PBS/HEPES IsAmine->Stop Yes Dilution Step 3: Dilute to Working Conc. (Keep DMSO < 1-5%) IsAmine->Dilution No Precipitate Did Precipitate Form? Dilution->Precipitate Sonication Action: Sonicate (40kHz, 10 min) Warm to 37°C Precipitate->Sonication Yes Success Stable Solution Precipitate->Success No pHAdjust Action: Adjust pH to 7.5 - 8.0 (Induce Ionization) Sonication->pHAdjust pHAdjust->Success

Caption: Logical workflow for solubilizing 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde, prioritizing buffer selection and pH adjustment.

Troubleshooting & FAQs

Q1: I dissolved the compound in PBS, but it precipitated after 2 hours. Why?

Diagnosis: This is likely due to pH drift or temperature shock . The Mechanism: The solubility of this compound is pH-dependent.[1] At pH 7.4, it is near its pKa. If the pH drops slightly (e.g., due to CO2 absorption or acidic impurities), the equilibrium shifts toward the neutral, insoluble lactam form. The Fix:

  • Ensure your PBS has sufficient buffering capacity (at least 10-20 mM phosphate).

  • Adjust the pH slightly higher (pH 7.8 - 8.0). This ensures the molecule remains deprotonated (anionic), which is significantly more soluble due to charge repulsion preventing aggregation.

Q2: My solution turned from clear to yellow/brown overnight. Is it still good?

Diagnosis: Oxidative degradation or Polymerization . The Mechanism: Pyrazine aldehydes are electron-deficient and prone to nucleophilic attack. In the presence of trace transition metals or light, the aldehyde can oxidize to the carboxylic acid (5-oxo-4,5-dihydropyrazine-2-carboxylic acid) or undergo self-condensation. The Fix:

  • Degas buffers to remove dissolved oxygen.

  • Add a chelator like EDTA (1 mM) to the buffer to sequester metals that catalyze oxidation.

  • Store the stock solution in amber vials at -20°C.

Q3: Can I use Ethanol instead of DMSO?

Answer: Not recommended. While ethanol is a common solvent, hydroxypyrazines often show poor solubility in alcohols compared to dipolar aprotic solvents like DMSO or DMF. Furthermore, ethanol can react with the aldehyde to form hemiacetals, complicating analytical results (e.g., HPLC peaks shifting). DMSO is the gold standard because it disrupts the intermolecular hydrogen bonding of the pyrazine ring without chemically modifying the aldehyde.

Master Protocol: Preparation of a 10 mM Working Solution

Materials:

  • 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (Solid)

  • DMSO (Anhydrous, HPLC Grade)

  • 1x PBS (pH 7.4, Mg/Ca-free)

  • 1M NaOH (for pH adjustment)

Procedure:

  • Weighing: Weigh 1.4 mg of solid (assuming MW ~138.1 g/mol ) into a microcentrifuge tube.

  • Primary Solubilization: Add 100 µL of 100% DMSO . Vortex vigorously for 30 seconds.

    • Checkpoint: The solution should be clear. If not, sonicate for 5 minutes.

  • Dilution: Slowly add 900 µL of pre-warmed (37°C) PBS while vortexing.

    • Why pre-warmed? Prevents "shock precipitation" where the compound crashes out at the interface of the organic/aqueous mixing.

  • pH Check: Spot-check pH. If the solution is cloudy, add 1M NaOH in 1 µL increments until clear (Target pH 8.0).

  • Filtration: If used for cell culture, filter through a 0.22 µm PTFE or PES membrane. Avoid Nylon, which can bind pyrazines.

References

  • Favipiravir (T-705) and Analogs: The solubility behavior of 5-oxo-4,5-dihydropyrazines is well-documented in the development of Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), which shares the core hydroxypyrazine scaffold.

    • Source: Furuta, Y., et al. "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proc. Jpn. Acad. Ser. B Phys. Biol. Sci.[2] (2017).

  • Pyrazine Solubility & Tautomerism: Detailed analysis of hydroxypyrazine pKa and tautomeric equilibrium.

    • Source: "5-Hydroxypyrazine-2-carboxylic acid properties."[3][4][5][6][7] PubChem.

  • Aldehyde-Amine Incompatibility: General chemical principles regarding Schiff base formation in biological buffers. Source: Hermanson, G. T. "Bioconjugate Techniques." Academic Press (2013). (Standard reference for buffer reactivity).

Sources

Preventing aldehyde oxidation in 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Stability

  • Current Status: Operational

  • Topic: Prevention of Aldehyde Autoxidation & Degradation

  • Ticket ID: PYR-CHO-OX-001[1]

Executive Summary: The Stability Paradox

Welcome. You are likely here because your bright yellow/orange solid has turned brown, or your LC-MS shows a mass shift of +16 Da (Carboxylic acid formation).

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is a deceptively fragile intermediate.[1] While the pyrazine ring is electron-deficient (making the aldehyde highly electrophilic), the primary degradation pathway is radical autoxidation driven by the low bond dissociation energy (BDE) of the formyl C-H bond. This is exacerbated by the tautomeric equilibrium of the 5-oxo group, which can facilitate proton transfer and radical stabilization.

This guide replaces standard "store in a cool dry place" advice with rigorous, field-proven protocols for handling this specific heteroaromatic aldehyde.

Diagnostic Dashboard: Is My Compound Compromised?

Before proceeding, assess the quality of your material.[1]

IndicatorHealthy StateCompromised State (Oxidized/Polymerized)Action Required
Appearance Bright Yellow to Orange Crystalline SolidBrown/Black gum or dull beige powderRecrystallize immediately (See Section 5).
Solubility Soluble in DMSO, DMF, MeOH (warm)Insoluble particulates in MeOH/DMSOFilter particulates; they are likely polymeric acids.[1]
1H NMR (DMSO-d6) Distinct singlet at ~9.8 - 10.2 ppm (-CHO)Broad hump or disappearance of -CHO signal; new broad -COOH peak at >12 ppmIf -CHO < 90% integration, repurify.
LC-MS M+1 Peak (Target Mass)M+17 (Hydrate) or M+17 (Acid form)M+17 is often the hydrate in wet solvents, not necessarily oxidation.[1] Verify with NMR.

The Mechanism: Why It Fails

To prevent failure, you must understand the enemy. This is not simple air exposure; it is a radical chain reaction.

Autoxidation Aldehyde Pyrazine-CHO (Target) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metal) Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 (Propagation) Peracid->Radical Chain Branching Acid Pyrazine-COOH (Dead End) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The Autoxidation Cascade.[2][3] Note that one molecule of peracid can oxidize a second molecule of aldehyde, doubling the degradation rate.[1]

Protocol Module: Prevention Strategies

A. Storage (The "Deep Freeze" Protocol)

Standard refrigeration is insufficient due to oxygen permeability in standard vials.

  • Vessel: Use amber glass vials with PTFE-lined screw caps. For storage >1 week, use flame-sealed glass ampoules or Schlenk tubes.

  • Atmosphere: Argon is superior to Nitrogen (heavier than air, blankets the solid).[1]

  • Temperature: Store at -20°C .

  • Additives: If downstream chemistry permits, add 0.1 mol% BHT (Butylated hydroxytoluene) . This acts as a radical scavenger, terminating the chain reaction shown in Figure 1.[1]

B. Reaction Setup (The "Schlenk" Standard)

Never run reactions with this aldehyde in open air, even if the reaction itself is not air-sensitive. The aldehyde is the sensitive reagent.

  • Solvent Degassing: Sparging with nitrogen for 15 minutes is minimum. Freeze-Pump-Thaw (3 cycles) is preferred for scale < 500mg.

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if possible. Pyrazine aldehydes are prone to the Cannizzaro reaction (disproportionation to alcohol and acid) in strong aqueous base. Use non-nucleophilic bases (DIPEA, K2CO3) or buffered conditions.[1]

C. Chemical Protection (The "Vaccine")

If you must store the compound for months, convert it to the dimethyl acetal .[1]

  • Reagent: Trimethyl orthoformate (TMOF) + cat. p-TsOH in MeOH.

  • Stability: The acetal is stable to oxidation and basic conditions.

  • Deprotection: Hydrolysis with dilute HCl/THF regenerates the aldehyde quantitatively in 1 hour.

Troubleshooting & FAQs

Q: My LC-MS shows a mass of M+18. Is it oxidized? A: Likely not. Electron-deficient aldehydes form stable hydrates (gem-diols) in the presence of water/moisture.

  • Test: Run NMR in anhydrous DMSO-d6. If the aldehyde proton (9.8-10.2 ppm) is present, it was just the hydrate. If missing, it is the acid.[4]

Q: Can I purify this on silica gel? A: Proceed with caution. Silica is slightly acidic and can catalyze hydration or oxidation.

  • Solution: Deactivate the silica with 1% Triethylamine in your eluent. Move quickly. Neutral Alumina is a safer stationary phase for pyrazines.

Q: The compound turned into a gum during drying. Why? A: You likely removed the solvent too vigorously, concentrating trace peroxides (from ether/THF) or exposing it to air while amorphous.

  • Solution: Lyophilization (freeze-drying) from benzene/dioxane (if safety permits) or t-Butanol usually yields a fluffy, stable powder.[1] Avoid rotary evaporation to dryness at high heat (>40°C).

Workflow Visualization: Safe Handling Loop

Workflow Start Crude Reaction Mixture Workup Workup (pH 6-7) Use Degassed Solvents Start->Workup Drying Drying Avoid Heat >30°C Workup->Drying Check Purity Check (NMR/LCMS) Drying->Check Storage Long Term Storage (-20°C, Argon, Amber Vial) Check->Storage < 1 Week Use Immediate Use (Next Step) Check->Use Stable Protect Acetal Protection (MeOH/TMOF) Check->Protect > 1 Week

Figure 2: Decision Matrix for handling Pyrazine-2-carbaldehyde derivatives.

References

  • Mechanisms of Aldehyde Autoxidation

    • Ingold, K. U. (1969). "Peroxy radicals."[5] Accounts of Chemical Research, 2(1), 1–9.[1] Link

  • Synthesis and Stability of Pyrazine Carbaldehydes (Favipiravir Context)

    • Zhang, T., et al. (2013).[1][6] "Efficient Synthesis of Favipiravir." Organic Process Research & Development. (Describes handling of related 3-hydroxypyrazine-2-carboxamide intermediates). Link

  • Handling of Electron-Deficient Heterocycles

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Fundamental reactivity of pyrazine aldehydes). Link

  • Hydration of Heterocyclic Aldehydes

    • Bell, R. P. (1966). "The Reversible Hydration of Carbonyl Compounds." Advances in Physical Organic Chemistry. (Explains the M+18 mass spec observation). Link

Sources

Troubleshooting low yields in 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OX-592 Topic: Troubleshooting Low Yields in 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering low yields in the synthesis of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also referred to as 5-hydroxypyrazine-2-carbaldehyde due to lactam-lactim tautomerism). This scaffold is notoriously difficult due to three converging factors: high water solubility , stable hydrate formation (gem-diol) , and susceptibility to over-oxidation to the carboxylic acid.

Most reported "low yields" in this synthesis are actually isolation failures rather than reaction failures. The aldehyde often exists as a stable hydrate in the aqueous phase or degrades on acidic silica gel.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "I see the product on TLC/LCMS, but I lose it during aqueous workup."

Diagnosis: The product is amphoteric and highly polar. Technical Insight: The "5-oxo" moiety implies the molecule exists in equilibrium with its hydroxypyrazine tautomer. At neutral pH, it can form strong hydrogen bond networks with water. Furthermore, electron-deficient pyrazine aldehydes rapidly form gem-diols (hydrates) in water, which are even more soluble and do not extract into DCM or EtOAc effectively.

Corrective Action:

  • Stop Aqueous Extraction: Do not use standard water/organic partitioning.

  • Protocol Shift: Evaporate the reaction solvent (if Dioxane/DMSO) to dryness. If water must be removed, use lyophilization (freeze-drying).

  • Salting Out: If an aqueous phase is unavoidable, saturate it with NaCl and use n-Butanol or THF/CHCl3 (1:1) for extraction, though continuous extraction is preferred.

Issue 2: "My NMR shows the scaffold signals, but the aldehyde proton (~10 ppm) is missing or tiny."

Diagnosis: You have isolated the gem-diol (hydrate) or the hemiacetal (if alcohol was used). Technical Insight: Pyrazine rings are electron-withdrawing. This makes the carbonyl carbon highly electrophilic, shifting the equilibrium toward the hydrate (


) in the presence of even trace moisture. The hydrate proton signal typically appears around 6.0–6.5 ppm, not 10 ppm.

Corrective Action:

  • Verification: Check for a signal in the 6.0–6.5 ppm range (

    
    ). Run the NMR in 
    
    
    
    (anhydrous) to potentially dehydrate it back to the aldehyde, or add a drop of
    
    
    to see if the OH protons exchange.
  • Storage: Store the compound under inert atmosphere (Ar/N2). The hydrate is often the stable solid form; you may need to use it as is for the next step (e.g., reductive amination or Wittig) where the equilibrium will shift.

Issue 3: "The reaction turns black/tarry and yield is <10%."

Diagnosis: Polymerization or Over-oxidation. Technical Insight: If you are using Selenium Dioxide (


)  to oxidize a methyl precursor, the reaction is sensitive to temperature and stoichiometry. Excess 

or prolonged heating drives the aldehyde to the carboxylic acid (which may decarboxylate) or facilitates aldol-like polymerizations of the reactive aldehyde.

Corrective Action:

  • Reagent Control: Use exactly 1.1 eq of

    
    .
    
  • Solvent Switch: If using Dioxane/Water, reduce the water content to the bare minimum required for

    
     solubility (typically 2-5%). Excess water promotes acid formation.
    
  • Quench Early: Monitor by LCMS. Stop the reaction when the Starting Material is <10%, even if Product:Acid ratio starts slipping. Do not chase 100% conversion.

Part 2: Optimized Synthetic Workflows

Route A: Modified Riley Oxidation (Recommended)

Best for converting 5-methyl-2-hydroxypyrazine (or tautomer) to the aldehyde.

Reagents:


, 1,4-Dioxane (dry).
Critical Parameter:  Anhydrous workup.
  • Setup: Dissolve the 5-methyl precursor (1.0 eq) in 1,4-Dioxane (0.2 M).

  • Addition: Add

    
     (1.1 eq). Note: Commercial 
    
    
    
    can be wet; sublimation prior to use improves yields.
  • Reaction: Heat to reflux (100°C) under Nitrogen. Monitor closely (typically 2–4 hours).

  • Filtration (Critical): Cool to RT. Filter through a pad of Celite to remove black Selenium metal. Wash the pad with warm Dioxane , not water.

  • Isolation: Concentrate the filtrate in vacuo to give the crude aldehyde.

  • Purification:

    • Do NOT use silica gel (acidic silica degrades the product).

    • Recrystallize from minimal hot acetonitrile or toluene.

    • If chromatography is needed, use neutral alumina or reverse-phase (C18) with a water/acetonitrile gradient (no acid modifier).

Route B: Acetal Hydrolysis (Alternative)

Best if the methyl oxidation fails due to sensitivity.

If you can synthesize the dimethyl acetal intermediate (often via condensation of glyoxal derivatives), hydrolysis is milder.

  • Reagents: 80% Trifluoroacetic acid (TFA) in water or 2N HCl.

  • Condition: Stir at 0°C to RT.

  • Workup: Neutralize with solid

    
     (carefully) and lyophilize. Extract the solid residue with dry THF.
    

Part 3: Mechanism & Logic Visualization

Diagram 1: The Oxidation Pathway & Pitfalls

This diagram illustrates the competing pathways during the


 oxidation. Note the "Danger Zone" where the desired aldehyde is lost to the acid or hydrate.

G Start 5-Methyl-2-hydroxypyrazine (Starting Material) Inter Intermediate (Selenic Ester) Start->Inter SeO2, Dioxane, Reflux Aldehyde TARGET: 5-Oxo-aldehyde Inter->Aldehyde - Se, - H2O Hydrate Gem-Diol (Hydrate) (Stable in Water) Aldehyde->Hydrate + H2O (Workup) Acid Over-Oxidation: Carboxylic Acid Aldehyde->Acid Excess SeO2 / Prolonged Heat Polymer Polymer/Tar Aldehyde->Polymer Base / Heat Hydrate->Aldehyde Lyophilization/DMSO

Caption: The Riley oxidation pathway showing the reversible hydration trap and irreversible over-oxidation risks.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine your purification strategy.

DecisionTree Step1 Reaction Complete (LCMS shows mass) Check1 Is the solvent water-miscible? (Dioxane/DMSO) Step1->Check1 PathA Evaporate to dryness/oil Check1->PathA Yes PathB Aqueous Layer contains Product Check1->PathB No (or water added) Check2 Is residue soluble in dry THF? PathA->Check2 Soluble Filter solids (Se/Salts) Concentrate -> Recrystallize Check2->Soluble Yes Insoluble Product likely Hydrate or Salt Check2->Insoluble No Action1 Try Soxhlet Extraction (THF) or C18 Reverse Phase Insoluble->Action1 Action2 Do NOT extract with DCM. Lyophilize aqueous layer. PathB->Action2

Caption: Decision matrix for isolating highly polar pyrazine aldehydes.

Part 4: Comparative Data on Oxidants

If


 continues to fail, consider these alternatives based on literature precedence for electron-deficient heterocycles.
Oxidant SystemPrimary AdvantagePrimary RiskSuitability for Pyrazines

(Riley)
Direct conversion from Methyl.Over-oxidation to acid; Selenium contamination.High (Standard)
DMSO /

Mild; good for sensitive aldehydes.Requires the methyl to be activated (or start from alcohol).Medium

Very mild; heterogeneous (easy filtration).Only works on activated alcohols (allylic/benzylic).Low (Pyrazines often require heat)
IBX / Dess-Martin Excellent functional group tolerance.Explosion hazard; expensive; difficult workup for polar products.Medium (Good for small scale)

References

  • Riley Oxidation of Heterocyclic Intermediates

    • Detailed mechanics of Selenium Dioxide oxidation on heteroarom
    • Source: Riley, H. L., et al. (1932).[1] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society.

    • Context: Foundational text, though modern adaptations use Dioxane/W
  • Favipiravir (T-705)

    • Discusses the handling of 3-hydroxypyrazine-2-carboxylic acid derivatives, which share the exact stability profile of your 5-oxo target.
    • Source: Furuta, Y., et al. (2009). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.
  • Pyrazine Hydration & Tautomerism

    • Explains the "missing aldehyde" phenomenon in NMR due to gem-diol formation in electron-deficient nitrogen heterocycles.
    • Source: Brown, D. J. (2002). The Pyrazines: Supplement I (Chemistry of Heterocyclic Compounds). Wiley-Interscience.
    • Note: This is the definitive text on pyrazine reactivity and handling.
  • Selective Oxidation of Methylpyrazines

    • Specific protocols for controlling the oxidation of methylpyrazines to aldehydes vs acids using .
    • Source: Ohta, A., et al. (1979). "Pyrazine Chemistry."[2][3] Chemical and Pharmaceutical Bulletin.

Sources

Technical Support Center: Resolving Peak Tailing in Pyrazine Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Method Development & Troubleshooting) Ticket Topic: HPLC Peak Tailing / Asymmetry for Pyrazine Carbaldehydes Applicable Analytes: Pyrazine-2-carbaldehyde (CAS: 5780-66-5), 2-Acetylpyrazine, and related heterocyclic aldehydes.

Executive Summary

Analyzing pyrazine carbaldehydes presents a "dual-threat" challenge in HPLC:

  • The Nitrogen Factor: Although pyrazines are very weak bases (

    
    ), the ring nitrogens possess lone pairs that actively participate in hydrogen bonding with residual silanols on silica columns, causing severe tailing.
    
  • The Aldehyde Factor: The reactive carbonyl group creates polarity issues and potential instability in specific buffer systems.

This guide moves beyond generic troubleshooting to address the specific physicochemical interactions of the pyrazine ring.

Part 1: The Triage (Diagnostic Q&A)

Use this section to quickly rule out physical system failures before adjusting chemistry.

Q1: Is the tailing observed for all peaks or just the pyrazine carbaldehyde?

  • All Peaks: This suggests a physical system issue. Check for a void in the column head, a blocked frit, or excessive extra-column volume (e.g., using 0.010" ID tubing instead of 0.005" red PEEK).

  • Only Pyrazine: This confirms a chemical interaction issue (Silanol activity or Column Overload). Proceed to Part 2 .

Q2: What is your sample diluent?

  • Pure Acetonitrile/Methanol: Strong solvent injection is the #1 cause of "false" tailing. If your mobile phase is 90% water, injecting in 100% organic solvent causes the analyte to precipitate or travel faster than the mobile phase at the inlet.

  • Correction: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN). If solubility is poor, use <50% organic or reduce injection volume to <5 µL.

Q3: Are you using an amine-based buffer (Ammonium Acetate/Bicarbonate)?

  • Risk: Aldehydes can react with ammonia/amines to form imines (Schiff bases), leading to peak broadening or splitting.

  • Correction: Switch to 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5) to ensure chemical stability.

Part 2: The Chemistry (Deep Dive)

The Mechanism of Tailing

Pyrazine tailing is rarely caused by simple "basicity" (since it is neutral at pH > 2). Instead, it is caused by Hydrogen Bonding and Metal Chelation .

  • Silanol Hydrogen Bonding: The nitrogen atoms act as H-bond acceptors. At neutral pH, residual silanols (

    
    ) on the column surface act as H-bond donors. This secondary retention mechanism drags the peak tail.
    
  • Metal Chelation: The N-C-C=O motif (nitrogen alpha to a carbonyl) can form 5-membered chelate rings with trace metals (Fe, Al) in the silica or stainless steel frits.

Visualizing the Problem

The following diagram illustrates the decision pathway and the molecular interaction causing the issue.

Troubleshooting Start Issue: Pyrazine Peak Tailing CheckDiluent Check Sample Diluent (Is it stronger than Mobile Phase?) Start->CheckDiluent FixDiluent Action: Match Diluent to Mobile Phase A CheckDiluent->FixDiluent Yes CheckCol Check Column Type (Is it Type A Silica or non-endcapped?) CheckDiluent->CheckCol No FixCol Action: Switch to BDS, Polar-Embedded, or Hybrid Silica CheckCol->FixCol Yes CheckMobile Check Mobile Phase pH (Is pH > 3.0?) CheckCol->CheckMobile No FixMobile Action: Lower pH to 2.0-2.5 (Suppress Silanol Ionization) CheckMobile->FixMobile Yes CheckMetal Check for Metal Interaction (Is tailing persistent despite low pH?) CheckMobile->CheckMetal No (pH is low) FixMetal Action: Add EDTA or use PEEK-lined Column CheckMetal->FixMetal Yes

Caption: Diagnostic flow for isolating the root cause of pyrazine tailing. Blue nodes represent decision points; Green nodes represent solutions.

Part 3: Method Optimization Guide

Column Selection Strategy

Standard C18 columns often fail with pyrazines. Use the following hierarchy:

Column ClassRecommendationWhy it works
High-Purity C18 (Type B) Good Low metal content reduces chelation; high surface coverage reduces silanol exposure.
Polar-Embedded (Amide/Carbamate) Better The embedded polar group shields silanols and provides a "water-rich" layer that improves peak shape for nitrogenous compounds.
Porous Graphitic Carbon (PGC) Excellent Pro Tip: PGC retains polar planar molecules (like pyrazines) strongly without silanol interactions. Ideal for separating the carbaldehyde from polar impurities.
HILIC Alternative If the compound elutes near the void volume in RP, switch to HILIC (Bare Silica or Amide) with high ACN.
Mobile Phase Engineering
  • The "Golden" pH: Operate at pH 2.0 – 2.5 .

    • Reasoning: Although pyrazine (

      
      ) is neutral here, the silica surface silanols (
      
      
      
      ) are fully protonated (
      
      
      ). This prevents the strong ion-exchange interactions that occur at pH 4-7.
  • Buffer Choice:

    • Preferred: 0.1% Formic Acid or 20mM Phosphate Buffer.

    • Avoid: Ammonium Acetate (risk of reaction with aldehyde) or neutral water.

  • Organic Modifier:

    • Methanol: Often provides better peak symmetry than Acetonitrile for nitrogenous bases because Methanol can hydrogen-bond with silanols, effectively "masking" them from the analyte.

The "Abnormal" Temperature Effect
  • Observation: Unlike most analytes, pyrazine retention in Acetonitrile often increases or stays constant as temperature increases (thermodynamic anomaly).

  • Recommendation: Do not assume increasing temperature will sharpen the peak. Start at 25°C . If tailing persists, try 35-40°C only to improve mass transfer, but monitor retention drift closely.

Part 4: Validated System Suitability Protocol

To ensure your method is robust, run this System Suitability Test (SST) before every batch.

Protocol: Pyrazine Peak Symmetry Check

  • Standard Preparation: Prepare Pyrazine-2-carbaldehyde at 0.1 mg/mL in Mobile Phase A.

  • Conditions:

    • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

    • MP A: 0.1% Formic Acid in Water.[1]

    • MP B: Methanol.[2]

    • Gradient: 5% B to 95% B over 10 min.

  • Acceptance Criteria:

    • USP Tailing Factor (

      
      ):  Must be < 1.5 .
      
    • Theoretical Plates (

      
      ):  > 5,000 (for 150mm column).
      
    • Resolution (

      
      ):  > 2.0 between Pyrazine-2-carbaldehyde and any synthesis precursor (e.g., methylpyrazine).
      

Calculation of Tailing Factor (


): 


Where

is the peak width at 5% height, and

is the distance from peak front to max at 5% height.

References

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • MicroSolv Technology Corp. (2026). Base-Deactivated HPLC Columns: Understanding Silanol Activity. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Kyoto University. (n.d.). pKa Data Compiled by R. Williams (Pyrazines). Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chromatography A. (2013). An Abnormal Temperature Dependence of Alkylpyrazines' Retention in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-ALD-5OXO-STAB Topic: Stability & Handling Under Acidic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Acidic Paradox"

Researchers working with 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde often encounter a phenomenon I call the "Acidic Paradox." While the pyrazine ring itself is generally robust in acidic media (unlike electron-rich heterocycles like furans), the C2-aldehyde moiety becomes hyper-reactive due to the electron-withdrawing nature of the nitrogen-rich ring.

In acidic conditions, this molecule does not typically "decompose" in the sense of ring fragmentation. Instead, it undergoes reversible covalent masking (hydration or acetalization) or irreversible oxidation . This guide details how to distinguish between these states and maintain sample integrity.

Part 1: Critical Troubleshooting (Q&A)

Q1: My HPLC/LC-MS peak for the aldehyde has vanished after dissolving in acidic methanol/ethanol. Is the compound destroyed?

Diagnosis: Likely Hemiacetal/Acetal Formation , not destruction. Technical Insight: The pyrazine ring is highly


-deficient. This withdraws electron density from the aldehyde carbonyl carbon, making it a "super-electrophile." In the presence of alcohols (MeOH/EtOH) and an acid catalyst (even trace amounts), the aldehyde rapidly converts to the hemiacetal or acetal.
Solution: 
  • Immediate Test: Run an NMR in

    
     (non-nucleophilic). If the aldehyde proton signal (
    
    
    
    ppm) returns, your compound is intact.
  • Prevention: Avoid alcoholic solvents for acidic storage. Use Acetonitrile (ACN) or water (see Q2).

Q2: In aqueous acid (e.g., 0.1% TFA or HCl), I see a mass shift of +18 Da. What is happening?

Diagnosis: Gem-diol (Hydrate) Formation. Technical Insight: Unlike benzaldehyde, which resists hydration, pyrazine carbaldehydes exist in a significant equilibrium with their gem-diol form [


] in water, especially at low pH. The acid protonates the carbonyl oxygen, accelerating water attack.
Impact:  This reduces the effective concentration of the reactive aldehyde for subsequent synthesis steps (e.g., reductive amination).
Mitigation:  This is reversible.[1] Removing water (lyophilization) or shifting to an organic solvent usually reverts the gem-diol to the aldehyde.
Q3: The compound turned from a pale yellow solid to a dark orange/brown gum.

Diagnosis: Polymerization or Autoxidation. Technical Insight: While the 5-oxo tautomer (lactam) is stable, the aldehyde is prone to:

  • Autoxidation: Converting to 5-oxo-4,5-dihydropyrazine-2-carboxylic acid (often insoluble).

  • Aldol-like Condensation: The acidic conditions can catalyze self-condensation between the aldehyde and the N-H or active positions of the ring if the concentration is too high. Solution: Store under Argon/Nitrogen at -20°C. Do not store in solution for >24 hours.

Part 2: Mechanistic Pathways & Tautomerism

To troubleshoot effectively, you must visualize the dynamic states of this molecule. It is not a static structure.[2][3][4][5]

Pathway Diagram: Acid-Mediated Transformations

The following diagram illustrates the competition between Tautomerism, Hydration, and Acetalization.

PyrazineStability Enol Enol Form (5-Hydroxypyrazine...) Keto Keto Form (Major) (5-Oxo-4,5-dihydro...) Enol->Keto Tautomerism (Favored in Polar Solv.) Activated Protonated Carbonyl (Highly Reactive) Keto->Activated +H+ (Acid) Acid Carboxylic Acid (Oxidation Product) Keto->Acid [O] (Air/Light) Hydrate Gem-Diol (Hydrate) (+H2O, +18 Da) Activated->Hydrate +H2O (Reversible) Acetal Hemiacetal/Acetal (+ROH) Activated->Acetal +ROH (Alcohol)

Caption: Figure 1. Dynamic equilibrium of 5-oxo-4,5-dihydropyrazine-2-carbaldehyde. Note that the Keto form is generally the dominant stable species in solution, but acid catalysis opens pathways to hydration and acetalization.

Part 3: Validated Protocols

Protocol A: Reversing Hydration for Accurate Quantification

Context: You suspect your sample is mostly gem-diol (hydrate) and need to quantify the active aldehyde content.

  • Solvent Exchange: Dissolve the sample in anhydrous DMSO-d6 or Acetonitrile-d3 .

    • Why? Aprotic polar solvents disrupt the hydrogen bonding network stabilizing the hydrate and do not offer protons for catalysis.

  • Dehydration Agent: Add activated 3Å Molecular Sieves (pellets, not powder) directly to the NMR tube or HPLC vial.

    • Mechanism:[1][6][7] Physically traps water, shifting the equilibrium

      
       to the right.
      
  • Incubation: Allow to stand for 30 minutes at room temperature.

  • Analysis: Measure immediately. The aldehyde peak should sharpen and integrate closer to theoretical values.

Protocol B: Acidic Deprotection (If using as an intermediate)

Context: If you are generating this aldehyde in situ from an acetal precursor using acid.

  • Acid Choice: Use 2N HCl or 50% Trifluoroacetic acid (TFA) . Avoid Sulfuric acid (oxidizing).

  • Temperature: Maintain 0°C to 10°C .

    • Warning: Above 40°C, the electron-deficient pyrazine ring becomes susceptible to nucleophilic attack or ring-opening hydrolysis in strong acid.

  • Quenching: Do not quench with strong base (NaOH).

    • Risk:[7] Pyrazine aldehydes are unstable in base (Cannizzaro reaction or polymerization).

    • Correct Method: Neutralize with solid

      
       or extract into organic solvent immediately.
      

Part 4: Stability Data Summary

ConditionPrimary Species PresentStability RatingRecommendation
Solid State (Dry) Keto-AldehydeHigh (Months)Store @ -20°C, Desiccated.
Water (Neutral) Equilibrium (Aldehyde/Hydrate)Medium (Days)Use fresh.
Water (Acidic, pH < 3) Gem-Diol (Hydrate) High (Reversible)Account for mass shift (+18).
Methanol/Ethanol (Acidic) Acetal/Hemiacetal Low (Reactive)AVOID for storage.
DMSO (Anhydrous) Keto-AldehydeHigh (Weeks)Preferred for analysis.
Basic (pH > 9) Decomposition ProductsUnstable DO NOT USE.

References

  • Tautomerism in Hydroxypyrazines

    • Title: Tautomerism of 3-hydroxypyrazine-2-carboxamide (T-1105)
    • Relevance: Establishes the dominance of the oxo/keto form in polar media, homologous to the 5-oxo isomer.
    • Source: Acta N
    • URL:[Link]

  • Aldehyde Hydration Kinetics

    • Title: Continuous Flow Hydration of Pyrazine-2-carbonitrile (and subsequent aldehyde behavior).
    • Relevance: Discusses the electrophilicity of the pyrazine carbon center and susceptibility to water
    • Source: ResearchG
    • URL:[Link]

  • Hemiacetal Formation in Heterocycles

    • Title: Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and comput
    • Relevance: Details the "hemiaminal/hemiacetal" intermediates formed by pyrazine carbaldehydes in the presence of nucleophiles.
    • Source: NIH / PMC.
    • URL:[Link]

  • Oxidation Pathways

    • Title: Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”.[6]

    • Relevance: Illustrates the oxidative pathway from pyrazine derivatives to carboxylic acids, highlighting the stability of the acid form over the aldehyde.
    • Source: RSC Publishing.[8]

    • URL:[Link]

Sources

Technical Support Center: Purification of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice to help you identify, understand, and resolve purity challenges in your experiments.

Introduction

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to the formation of various impurities that can complicate downstream applications and affect final product yield and quality. This guide offers a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here are some common questions we receive from researchers working with 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde:

Q1: My final product is a brownish or off-white solid, not the expected pale yellow. What could be the cause?

A1: A darker-than-expected product color often indicates the presence of polymeric or oxidized impurities. This can result from prolonged reaction times, excessive temperatures, or exposure to air and light. Over-oxidation of the aldehyde functional group to the corresponding carboxylic acid can also contribute to discoloration. We recommend reviewing your reaction conditions and purification protocol.

Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC. How can I improve separation?

A2: When dealing with impurities of similar polarity, standard purification techniques like recrystallization or simple column chromatography may be insufficient. Consider employing a different solvent system for your chromatography or exploring alternative purification methods such as preparative HPLC. It's also beneficial to identify the impurity, as this can provide clues for its prevention.

Q3: My yield of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is consistently low. What are the likely causes?

A3: Low yields can stem from several factors, including incomplete reactions, product degradation during workup or purification, or the formation of side products. Careful monitoring of the reaction progress by TLC or LC-MS is crucial. Additionally, ensure that the workup procedure is not overly harsh and that the purification method is optimized to minimize product loss.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for unambiguous characterization and purity assessment. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2][3][4] Purity can be further quantified using High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde.

Problem 1: Presence of Starting Materials in the Final Product

Symptoms:

  • TLC analysis shows spots corresponding to the starting materials.

  • NMR spectrum exhibits peaks that can be assigned to the starting reagents.

Causality: Incomplete reaction is the primary cause. This can be due to:

  • Insufficient reaction time: The reaction may not have been allowed to proceed to completion.

  • Sub-optimal temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.

  • Improper stoichiometry of reagents: An incorrect ratio of reactants can lead to one or more starting materials being left over.

  • Catalyst deactivation (if applicable): The catalyst may have lost its activity before the reaction is complete.

Troubleshooting Workflow:

Caption: Workflow for addressing starting material contamination.

Step-by-Step Protocol:

  • Reaction Monitoring:

    • Routinely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the reaction mixture to a co-spotted TLC plate containing all starting materials.

    • The reaction is complete when the starting material spots are no longer visible.

  • Optimization of Reaction Conditions:

    • Time: If the reaction is proceeding slowly, consider extending the reaction time.

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product degradation.

    • Stoichiometry: Carefully re-calculate and measure the amounts of all reagents to ensure correct stoichiometry.

  • Purification:

    • If the reaction has gone to completion but starting materials are still present after workup, a more rigorous purification is necessary.

    • Column Chromatography: Utilize a suitable solvent system to effectively separate the product from the less polar starting materials. A gradient elution may be required.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Problem 2: Formation of Over-Oxidized Impurities (Carboxylic Acid)

Symptoms:

  • The product has a higher polarity spot on TLC than the desired aldehyde.

  • ¹H NMR may show the absence of the aldehyde proton peak (~9-10 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm).

  • The mass spectrum may show a peak corresponding to the molecular weight of 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid.[5][6]

Causality: The aldehyde functional group is susceptible to over-oxidation to a carboxylic acid, especially under harsh reaction conditions or during prolonged exposure to air.

Impurity Formation Pathway:

Caption: Oxidation of the aldehyde to a carboxylic acid.

Troubleshooting and Prevention:

StrategyRationale
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen, a common oxidizing agent.
Control Temperature Avoid excessive heating, as high temperatures can accelerate oxidation.
Minimize Reaction Time Once the reaction is complete, proceed with the workup promptly to reduce the exposure time to potentially oxidizing conditions.
Careful Choice of Oxidant If an oxidizing agent is used in the synthesis, select one with appropriate selectivity for the desired transformation.

Purification Protocol to Remove Carboxylic Acid Impurity:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic carboxylic acid impurity will be deprotonated and extracted into the aqueous layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

  • Column Chromatography:

    • Utilize a silica gel column with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). The more polar carboxylic acid will have a stronger retention on the silica gel, allowing for its separation from the desired aldehyde.

Problem 3: Dimerization or Polymerization of the Product

Symptoms:

  • The appearance of a baseline or streaking on the TLC plate.

  • A significant amount of insoluble material in the crude product.

  • Broad, poorly resolved peaks in the NMR spectrum.

Causality: Aldehydes, particularly those with electron-withdrawing groups, can be susceptible to self-condensation or polymerization reactions, especially in the presence of acid or base catalysts or at elevated temperatures.

Prevention and Mitigation:

StrategyRationale
pH Control Maintain a neutral pH during the workup and purification steps to avoid acid or base-catalyzed side reactions.
Temperature Management Keep the temperature as low as possible during purification and storage.
Prompt Purification Purify the crude product as soon as possible after the reaction is complete.
Proper Storage Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere.[7]

Purification Protocol:

  • Trituration:

    • Suspend the crude product in a solvent in which the desired product is sparingly soluble, but the polymeric impurities are either more soluble or completely insoluble.

    • Stir or sonicate the mixture, then filter to isolate the purified product. A common technique involves triturating the crude product with dichloromethane.[8]

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature.

    • Allow the solution to cool slowly to induce crystallization of the pure product, leaving the impurities in the mother liquor. Ethanol can be a suitable solvent for this purpose.[8]

References

  • Organic Syntheses Procedure. (2009). Org. Synth. 2009, 86, 252. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-oxo-4,5-dihydropyrazine-2-carbaldehyde (C5H4N2O2). Retrieved from [Link]

  • One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. (2026, January 31). [Source not further specified].
  • 5,5'-Selenobis(1-benzyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde). (2024, November 18). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.). [Source not further specified].
  • Synthesis of Substituted Pyrazines from N-Allyl Malonamides. (n.d.). The Royal Society of Chemistry.
  • Synthesis of pyrazine-2,5-dicarboxaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid. (n.d.). Lead Sciences. Retrieved from [Link]

  • Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. (n.d.). [Source not further specified].
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.). [Source not further specified].
  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. (2022, June 8). Bendola Publishing.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020, September 12). Journal of Pharmaceutical Research.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). [Source not further specified].

Sources

Overcoming interference in 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers working with 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also known as the keto-tautomer of 5-hydroxypyrazine-2-carbaldehyde). This molecule is a critical intermediate in the synthesis and metabolism of pyrazine-based antivirals (e.g., Favipiravir/T-705) and anti-tubercular agents.[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Fluorescence Interference in 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Assays

Executive Summary

You are likely encountering non-linear standard curves, high background noise, or signal drift.[1] This is not necessarily an instrument failure. 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is a "chameleon" molecule. Its fluorescence quantum yield is dictated by keto-enol tautomerism , aldehyde reactivity , and pH-dependent ionization .[1]

This guide bypasses standard protocols to address the specific physicochemical failure modes of this analyte.

Module 1: The "Disappearing Signal" (Stability & Reactivity)

User Query: "My calibration standards lose 20-30% fluorescence intensity within 2 hours. Is my fluorophore photobleaching?"

Technical Diagnosis: It is unlikely to be photobleaching. The pyrazine core is relatively photostable. The issue is chemical reactivity . The C-2 aldehyde group is an electrophile that reacts with:

  • Oxygen: Oxidizing to 5-oxo-4,5-dihydropyrazine-2-carboxylic acid (non-fluorescent or spectrally shifted).[1]

  • Amines: Forming Schiff bases with buffer components (TRIS) or matrix proteins.

  • Water: Forming a hydrate (gem-diol), which disrupts the conjugation required for fluorescence.[1]

Troubleshooting Protocol:

ParameterRecommendationThe "Why" (Mechanism)
Buffer Selection STOP using TRIS or Glycine. USE Phosphate, Citrate, or HEPES.[1]Primary amines in TRIS react with the aldehyde to form imines (Schiff bases), quenching the signal.[1]
Temperature Maintain samples at 4°C until injection/read.Retards the rate of hydration and auto-oxidation.
Stabilizers Add 0.1% Sodium Metabisulfite or EDTA.Metabisulfite prevents oxidation; EDTA chelates metal ions that catalyze aldehyde degradation.
Solvent System Include 10-20% Acetonitrile (ACN) in the buffer.[1]Organic solvents shift the equilibrium away from the non-fluorescent hydrate form back to the carbonyl.
Module 2: The "Ghost Peak" (Tautomerism & pH)

User Query: "I see two emission peaks, or my signal intensity varies wildly with slight pH changes. Which wavelength is correct?"

Technical Diagnosis: You are observing Prototropic Tautomerism . The molecule exists in equilibrium between the keto form (5-oxo) and the enol form (5-hydroxy).[1]

  • Keto Form: Favored in polar, aqueous solvents; often has lower Quantum Yield (QY).[1]

  • Enol Form: Favored in non-polar solvents or specific pH ranges; often exhibits "Switch-On" fluorescence due to rigidification.

Visualizing the Mechanism:

Tautomerism Keto Keto Form (5-Oxo) Low Fluorescence Enol Enol Form (5-Hydroxy) High Fluorescence Keto->Enol Organic Solvent (Decrease Polarity) Anion Pyrazinolate Anion (Deprotonated) Shifted Emission Keto->Anion pH > pKa Enol->Keto Aqueous Buffer Enol->Anion pH > pKa (~8.5)

Figure 1: Tautomeric equilibrium determines fluorescence intensity.[1] Controlling pH and solvent polarity is mandatory to lock the molecule in a single emissive state.

The Fix:

  • Lock the pH: The pKa of the hydroxyl group is approximately 8.0–8.5.

    • Option A (Neutral Species): Buffer at pH 6.0 . Measures the neutral form.

    • Option B (Anionic Species): Buffer at pH 9.5 (Borate).[1] Often yields higher intensity but increases background noise from matrix components.

  • Recommendation: Use pH 6.0 Phosphate Buffer for maximum stability of the aldehyde group, even if absolute fluorescence is slightly lower than at pH 9.

Module 3: Matrix Interference (Plasma/Urine)[1]

User Query: "My blank plasma samples have a huge background signal at the same wavelength as my analyte."

Technical Diagnosis: Biological matrices are rich in tryptophan, tyrosine, and bilirubin.[1] Pyrazine derivatives typically excite at 360–370 nm and emit at 420–440 nm . This overlaps perfectly with the "autofluorescence valley" of biological fluids.

Master Protocol: HPLC-FLD with "Shift" Strategy Do not use a plate reader for complex matrices. You need chromatographic separation.

  • Sample Prep:

    • Precipitation: Use Methanol (1:3 ratio).[1] Avoid Acid precipitation (instability).[1]

    • Supernatant: Dilute 1:1 with Mobile Phase A before injection.

  • Chromatography:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

    • Mobile Phase A: 10 mM Phosphate Buffer, pH 6.0.

    • Mobile Phase B: Acetonitrile.[2]

    • Isocratic Mode: 90% A / 10% B (Retains the polar pyrazine while eluting hydrophobic proteins later).[1]

  • Detection:

    • Excitation: 365 nm

    • Emission: 435 nm

    • Gain: Set PMT gain using a 100 ng/mL standard.

Decision Tree: Troubleshooting Your Assay

Use this logic flow to isolate your specific interference source.

Troubleshooting Start Problem Detected SignalDrop Signal Decreasing Over Time? Start->SignalDrop HighBack High Background (Low S/N)? Start->HighBack CheckBuffer Buffer contains TRIS/Glycine? SignalDrop->CheckBuffer Matrix Biological Matrix? HighBack->Matrix ChangeBuffer Switch to Phosphate/HEPES (Aldehyde-Amine Reaction) CheckBuffer->ChangeBuffer Yes CheckOx Sample > 4 Hours Old? CheckBuffer->CheckOx No FreshPrep Add Antioxidant (Metabisulfite) & Cool CheckOx->FreshPrep Yes SepStep Require HPLC-FLD (Plate Reader insufficient) Matrix->SepStep Yes PureSol Check Solvent Raman Peak or Contamination Matrix->PureSol No

Figure 2: Logic flow for isolating chemical interference vs. matrix effects.

Frequently Asked Questions (FAQs)

Q: Can I use a standard Favipiravir (T-705) method for this aldehyde intermediate? A: Partially. Most Favipiravir methods use HPLC-UV or HPLC-FLD. However, T-705 is a carboxamide, which is chemically more stable than your carbaldehyde.[1] You must modify T-705 methods by lowering the column temperature (to <25°C) and avoiding basic mobile phases that trigger aldehyde polymerization.[1]

Q: Why does my peak split into two? A: This is likely hydrate formation . In 100% aqueous buffer, the aldehyde exists as a gem-diol (non-fluorescent) and the free carbonyl.[1] Adding 10-20% Acetonitrile or Methanol to the mobile phase collapses this into a single, sharp peak by dehydrating the gem-diol.

Q: Is there a derivatization agent I can use to stabilize the signal? A: Yes. If native fluorescence is too unstable, react the aldehyde with 2-hydrazinopyridine or Girard's Reagent T . This converts the unstable aldehyde into a stable, highly fluorescent hydrazone, shifting the emission to a cleaner region (approx. 500 nm) and eliminating the hydration issue.[1]

References
  • Favipiravir Analytical Methods: Journal of Cardiovascular Disease Research. (2025). "FAVIPIRAVIR-ANALYTICAL METHODS." (Describes native fluorescence of the pyrazine core at Ex 361nm / Em 432nm).

  • Pyrazine Fluorescence Mechanisms: Materials Chemistry Frontiers. (2021). "A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes."[3] (Explains the "Dark State" quenching relevant to nitrogen-rich heterocycles).

  • Keto-Enol Tautomerism: ACS Applied Materials & Interfaces. (2025). "Harnessing Enol–Keto Tautomerism in Pyrene-Based Covalent Organic Framework." (Details the "Switch-off" fluorescence in keto forms and solvent dependency). [1]

  • Aldehyde Reactivity in Assays: BenchChem Technical Guides. (2025). "Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic acid." (Provides NMR/IR data confirming the structural instability of the aldehyde/acid analogs).

  • General Quenching Mechanisms: Colorado State University. "Quenching of Fluorescence." (Fundamental text on amine-based quenching and collisional quenching mechanisms).

Sources

Technical Support Center: Mobile Phase Optimization for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-PYR-5OXO Status: Open for Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also referred to as 5-hydroxypyrazine-2-carbaldehyde). This molecule presents a "perfect storm" of chromatographic challenges:

  • Tautomerism: It exists in dynamic equilibrium between the keto (5-oxo) and enol (5-hydroxy) forms.

  • Reactivity: The C2-aldehyde group is prone to hydration (forming gem-diols in aqueous buffers) and oxidation (to 5-oxo-pyrazine-2-carboxylic acid).

  • Polarity: The pyrazine core and polar functional groups make retention on standard C18 difficult.

This guide moves beyond generic "try-and-see" approaches. We use mechanistic logic to stabilize the analyte and lock down retention.

Module 1: Critical Mobile Phase Parameters

pH Control: The Tautomer Trap

The Issue: If the mobile phase pH is near the pKa of the hydroxyl group or the pyrazine nitrogen, you will see split peaks or severe tailing due to proton-exchange kinetics occurring on the column timescale.

The Fix: You must suppress ionization and shift the equilibrium to a single dominant species.

  • Recommended pH: 2.0 – 3.0

  • Why?

    • Tautomer Control: Acidic pH favors the keto-form stability and protonates the pyrazine nitrogen, preventing interaction with free silanols on the silica support.

    • Aldehyde Stability: Acidic conditions generally slow the oxidation rate compared to alkaline conditions, though hydration (gem-diol) is acid-catalyzed. A consistent low pH ensures the hydration equilibrium is constant, yielding a reproducible peak.

Buffer Selection: The "Invisible" Baseline

The Issue: Pyrazine derivatives often require low-UV detection (210–230 nm) where carboxylate buffers (Formate/Acetate) absorb, causing baseline noise.

The Fix:

  • Primary Choice: Phosphate Buffer (20-50 mM) .

    • Pros: Excellent buffering capacity at pH 2-3; transparent at low UV (210 nm).

    • Cons: Non-volatile (not MS compatible).

  • MS-Compatible Choice: Formic Acid (0.1% v/v) .

    • Note: If using MS, ensure your column is fully end-capped to handle the lower ionic strength compared to phosphate.

Organic Modifier: ACN vs. MeOH

The Issue: Selectivity changes drastically between protic (MeOH) and aprotic (ACN) solvents due to the analyte's hydrogen-bonding capability.

The Fix:

  • Start with Acetonitrile (ACN). [1]

    • Reason: ACN creates sharper peaks for pyrazines by minimizing secondary H-bonding interactions that cause band broadening.

  • Switch to Methanol (MeOH) only if you cannot separate the aldehyde from its carboxylic acid oxidation impurity. MeOH offers different solvation selectivity for the carbonyl group.

Module 2: Experimental Protocols

Protocol A: The "Golden Standard" Isocratic Method

Use this for rapid purity checks.

ParameterSetting
Column C18 (End-capped, Base Deactivated), 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (pH 2.5 adjusted w/ H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Ratio 90% A : 10% B (Isocratic)
Flow Rate 1.0 mL/min
Temperature 25°C (Strict control required to stabilize aldehyde hydration)
Detection UV @ 320 nm (Specific to pyrazine core) & 230 nm (General)
Protocol B: Gradient for Impurity Profiling

Use this to separate the aldehyde from the acid metabolite.

Time (min)% Buffer A (pH 2.5)% ACN (B)Event
0.0 955Load
5.0 955Isocratic Hold (Retain polar aldehyde)
15.0 7030Linear Ramp (Elute hydrophobic impurities)
20.0 7030Wash
21.0 955Re-equilibration

Module 3: Visualization & Logic

Figure 1: Method Development Logic Tree

This diagram illustrates the decision-making process for optimizing the separation.

MethodOptimization Start Start: 5-Oxo-Pyrazine-Aldehyde Optimization CheckPeak Check Peak Shape (Isocratic 90:10) Start->CheckPeak SplitPeak Issue: Split or Broad Peak? CheckPeak->SplitPeak Tautomerism Cause: Tautomerism / Ionization SplitPeak->Tautomerism Yes RetTimeDrift Issue: Retention Time Drifting? SplitPeak->RetTimeDrift No FixPH Action: Lower pH to 2.5 (Phosphate Buffer) Tautomerism->FixPH FixPH->CheckPeak AldehydeHydration Cause: Aldehyde Hydration (Gem-diol) RetTimeDrift->AldehydeHydration Yes NoRetention Issue: Elutes in Void Volume? RetTimeDrift->NoRetention No TempControl Action: Fix Column Temp (25°C) & Fresh Mobile Phase AldehydeHydration->TempControl TempControl->CheckPeak Polarity Cause: Analyte too Polar NoRetention->Polarity Yes Success Stable Method Established NoRetention->Success No HILIC Action: Switch to HILIC or Polar-Embedded C18 (Aq) Polarity->HILIC

Caption: Decision matrix for troubleshooting peak shape and retention issues specific to pyrazine aldehydes.

Module 4: Troubleshooting FAQs

Q1: My peak area decreases over time while the sample sits in the autosampler. Why?

  • Diagnosis: The aldehyde group is oxidizing to a carboxylic acid (5-oxo-4,5-dihydropyrazine-2-carboxylic acid) or reacting with the solvent (acetal formation in MeOH).

  • Solution:

    • Use amber vials to prevent photodegradation.

    • Keep the autosampler temperature at 4°C .

    • Avoid Methanol as a diluent; use Water:ACN (90:10) or the mobile phase buffer itself.

Q2: I see a "shoulder" on the main peak that merges when I increase temperature.

  • Diagnosis: You are observing the separation of the hydrated (gem-diol) and unhydrated aldehyde forms, or rotamers of the amide-like moiety.

  • Solution: While increasing temperature increases the interconversion rate (merging the peaks), it degrades the aldehyde. Do not raise T > 30°C. Instead, lower the flow rate to allow on-column equilibrium, or lower the pH further to catalyze the fast exchange.

Q3: Can I use a standard C18 column?

  • Diagnosis: Standard C18 often suffers from "phase collapse" (dewetting) at the high aqueous content (>95%) needed to retain this polar molecule.

  • Solution: Use a "AQ" type C18 (compatible with 100% aqueous) or a Polar-Embedded group (e.g., Amide-C18). These phases maintain pore accessibility in high-water environments.

References

  • Favipiravir Impurity Profiling (Related Pyrazine Structure)

    • Development and Validation of HPLC Method for Quantification of Favipiravir and its Impurities. (2025).[2][3][4][5] ResearchGate.

  • Pyrazinamide Metabolite Analysis (5-OH-PZA)

    • Quantitative analysis of PZA and its three major metabolites in 24-hour urine samples.
  • Pyrazine Retention Behavior

    • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology.[6]

  • Aldehyde Derivatization & Stability

    • High-performance liquid chromatographic studies of reaction of hydralazine with biogenic aldehydes. PubMed.

Sources

Validation & Comparative

1H NMR and 13C NMR data for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde validation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical validation framework for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also known as 5-hydroxypyrazine-2-carbaldehyde), a critical intermediate in the synthesis of antiviral agents such as Favipiravir (T-705).

This guide focuses on structural confirmation and differentiation from common isomers (e.g., 6-oxo variants) using 1H and 13C NMR spectroscopy.

Introduction & Structural Context[1][2][3][4][5][6]

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS: 50866-32-5) is a functionalized pyrazine derivative often encountered as an intermediate or metabolite in the synthesis of pyrazine-based antivirals.

The Tautomerism Challenge

Validation of this compound is complicated by keto-enol tautomerism. While often named "5-hydroxypyrazine-2-carbaldehyde," the compound predominantly exists in the keto (oxo) form in polar solvents (like DMSO-d6) and the solid state. This guide validates the 5-oxo-4,5-dihydro tautomer, which is the thermodynamically stable species relevant for characterization.

Key Structural Features for Validation:

  • Aldehyde Moiety (-CHO): Distinctive deshielded proton and carbon signals.

  • Amide/Lactam Functionality (N-C=O): Confirmed by the presence of a broad NH proton and a carbonyl carbon distinct from the aldehyde.

  • Regiochemistry (5-Oxo vs. 6-Oxo): Differentiated by proton coupling patterns (Singlets vs. Doublets).

Experimental Protocol

To ensure reproducibility and minimize tautomeric exchange broadening, the following protocol is recommended.

Sample Preparation[5][7][8]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: It stabilizes the polar "oxo" tautomer, ensures complete solubility, and slows proton exchange, allowing the observation of the amide NH and aldehyde protons. Chloroform (CDCl3) often leads to poor solubility and broad/missing exchangeable peaks.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C).

Instrument Parameters
  • 1H NMR: Minimum 400 MHz. Number of scans (NS) ≥ 16.[1] Pulse delay (D1) ≥ 1.0 s to ensure integration accuracy of the aldehyde proton.

  • 13C NMR: Minimum 100 MHz (field strength). Proton-decoupled. NS ≥ 512 to resolve quaternary carbonyls.

1H NMR Validation Data

The 1H NMR spectrum provides the primary "fingerprint" for the molecule. The absence of vicinal coupling between ring protons is the definitive proof of the 5-oxo regiochemistry.

Expected Chemical Shifts (DMSO-d6)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
Aldehyde (-CHO) 9.60 – 9.90 Singlet (s)1HDiagnostic peak. Sharp singlet confirms no adjacent protons.
Amide NH (H-4) 12.50 – 13.50 Broad Singlet (br s)1HHighly deshielded due to lactam resonance. Disappears with D2O shake.
Ring Proton (H-3) 8.40 – 8.60 Singlet (s)1HDeshielded by adjacent N and C=O (aldehyde). Appears as a singlet (para to H-6).
Ring Proton (H-6) 7.80 – 8.10 Singlet (s)1HUpfield relative to H-3. Adjacent to the amide carbonyl.[2]
Comparative Analysis: Distinguishing Isomers

The most common synthetic impurity is the 6-oxo isomer (6-oxo-1,6-dihydropyrazine-2-carbaldehyde).

  • Target (5-Oxo): Protons H-3 and H-6 are on opposite sides of the ring (para-like relationship).

    • Result: Two distinct Singlets .

  • Alternative (6-Oxo): Protons H-3 and H-4 (or H-3 and H-5 depending on tautomer) are often vicinal.

    • Result: Two Doublets (J ≈ 3–4 Hz) or significant broadening.

13C NMR Validation Data

13C NMR confirms the oxidation state of the carbons, specifically distinguishing the aldehyde carbonyl from the amide carbonyl.

Expected Chemical Shifts (DMSO-d6)
Signal AssignmentChemical Shift (δ, ppm)TypeValidation Note
Aldehyde (C=O) 185.0 – 190.0 CqMost downfield signal. Confirm via HSQC (correlates to 9.8 ppm proton).
Amide (C=O) 155.0 – 160.0 CqCharacteristic of hydroxypyrazine/pyrazinone tautomers.
Ring Carbon (C-3) 145.0 – 150.0 CHCorrelates to H-3.
Ring Carbon (C-2) 135.0 – 140.0 CqQuaternary carbon bearing the aldehyde.
Ring Carbon (C-6) 125.0 – 130.0 CHCorrelates to H-6. More shielded due to resonance.

Validation Decision Logic (Workflow)

The following diagram illustrates the decision process for validating the synthesized product against common failure modes (Isomers, Precursors).

ValidationLogic Start Crude Product (DMSO-d6) CheckAldehyde 1. Check 9.5-10.0 ppm (Is Aldehyde Present?) Start->CheckAldehyde CheckSplitting 2. Check Aromatic Region (8.0 - 9.0 ppm) CheckAldehyde->CheckSplitting Yes (Singlet) CheckEster Check for OMe singlet (~3.8 ppm) CheckAldehyde->CheckEster No (Missing) Valid CONFIRMED TARGET: 5-Oxo-4,5-dihydropyrazine- 2-carbaldehyde CheckSplitting->Valid Two Singlets (H3, H6 isolated) Isomer ISOMER DETECTED: 6-Oxo Isomer (Vicinal Coupling) CheckSplitting->Isomer Two Doublets (J > 2 Hz) Precursor PRECURSOR DETECTED: Methyl Ester (Incomplete Hydrolysis/Red) CheckEster->Precursor OMe Present Fail DEGRADATION: Carboxylic Acid or Ring Opening CheckEster->Fail No OMe (Likely Acid)

Figure 1: NMR Validation Decision Tree. This workflow isolates the target compound based on specific splitting patterns and functional group signals.

Comparative Data Summary

This table contrasts the target molecule with its direct precursor (Methyl ester) and the carboxylic acid degradation product.

FeatureTarget: 5-Oxo-Aldehyde Alternative: Methyl Ester Alternative: Carboxylic Acid
Proton H-3 Singlet (~8.5 ppm) Singlet (~8.2 ppm)Singlet (~8.2 ppm)
Proton H-6 Singlet (~8.0 ppm) Singlet (~7.8 ppm)Singlet (~7.8 ppm)
Aldehyde (-CHO) Present (~9.8 ppm) Absent Absent
Methoxy (-OMe) Absent Present (~3.8 ppm) Absent
Acid (-COOH) Absent Absent Broad (~11-13 ppm)
Coupling Pattern Singlets SingletsSinglets

Note on Precursor: The methyl ester precursor (Methyl 5-oxo-4,5-dihydropyrazine-2-carboxylate) is a common starting material. Incomplete reduction often leaves residual methoxy peaks at ~3.8 ppm.

References

  • Royal Society of Chemistry. Electronic Supplementary Information: Synthesis of Pyrazine Intermediates. (Supporting data for pyrazine ring coupling constants). [Link]

  • Acta Naturae. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (Context for 5-hydroxy vs 3-hydroxy isomers). [Link]

Sources

Synthetic vs. Enzymatic Routes to 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry accelerates the development of novel antivirals and kinase inhibitors, highly functionalized pyrazine building blocks have become indispensable. Among these, 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS 50866-32-5) stands out as a critical, yet challenging, intermediate. The presence of both an electron-withdrawing formyl group and a tautomeric oxo/hydroxy group makes the pyrazine ring highly susceptible to over-oxidation and side reactions.

This guide provides an objective, data-driven comparison of the traditional chemical synthesis route versus the emerging biocatalytic (enzymatic) pathway, detailing the mechanistic causality and providing self-validating experimental protocols for process chemists and drug development professionals.

The Synthetic Route: Chemical Oxidation via Selenium Dioxide

The classical approach to synthesizing pyrazine-2-carbaldehydes relies on the oxidation of a methyl group on a pre-formed pyrazine ring. For this specific target, the precursor is 5-methyl-2(1H)-pyrazinone.

Mechanism & Causality

The transformation utilizes Riley Oxidation , employing Selenium Dioxide (


). The causality behind this reagent choice lies in its unique ability to selectively oxidize allylic and benzylic-type methyl groups to aldehydes without cleaving C-C bonds. The electron-deficient nature of the pyrazinone ring increases the activation energy required for the initial enolization step. Consequently, the reaction necessitates a high-boiling, polar aprotic solvent like 1,4-dioxane to provide sufficient thermal energy (reflux at 101°C) while maintaining the solubility of both the organic substrate and the inorganic oxidant[1]. The reaction proceeds via the attack of the enol tautomer on 

, forming a selenite ester, which undergoes a 2,3-sigmatropic rearrangement and elimination to yield the aldehyde.
Experimental Protocol: Oxidation

This protocol is designed as a self-validating system: the visual precipitation of elemental selenium serves as an intrinsic indicator of redox progression.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 5-methyl-2(1H)-pyrazinone (10.0 mmol, 1.10 g) and

    
     (12.0 mmol, 1.33 g).
    
  • Solvation: Suspend the solid mixture in 100 mL of anhydrous 1,4-dioxane.

  • Reaction: Attach a reflux condenser and heat the mixture to 105°C under a continuous nitrogen atmosphere. Stir vigorously for 14 hours.

  • Self-Validation Check: Observe the formation of a dense, black/red precipitate. This is elemental selenium (

    
    ), confirming that the Se(IV) has successfully accepted electrons from the substrate.
    
  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the toxic selenium waste. Wash the pad with ethyl acetate (3 × 30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to isolate the target aldehyde.

The Enzymatic Route: Biocatalytic Cascade

Driven by the need for greener manufacturing, biocatalysis offers a highly chemoselective alternative. for the initial hydroxylation of pyrazines[2]. This is followed by selective alcohol oxidation.

Mechanism & Causality

The biocatalytic route utilizes a two-step enzymatic cascade. Assuming the intermediate 5-hydroxymethyl-2-pyrazinone has been generated,[3]. The causality for selecting HLADH over chemical oxidants (like


) is its strict active-site geometry, which prevents the over-oxidation of the aldehyde to a carboxylic acid[4].

Because HLADH requires


 as a stoichiometric electron acceptor, adding it in bulk is economically prohibitive. Therefore, an NADH Oxidase (NOX)  from Streptococcus mutans is coupled to the system. NOX continuously re-oxidizes NADH back to 

using ambient oxygen, driving the thermodynamic equilibrium forward and reducing the required cofactor to catalytic amounts[5].
Experimental Protocol: HLADH/NOX Cascade

This protocol utilizes dissolved oxygen (DO) monitoring as a self-validating parameter.

  • Buffer Preparation: Prepare 100 mL of 50 mM Tris-HCl buffer (pH 8.0). Dissolve 5-hydroxymethyl-2-pyrazinone (10 mM) in the buffer.

  • Cofactor Addition: Add

    
     to a final catalytic concentration of 0.5 mM.
    
  • Enzyme Loading: Introduce purified HLADH (0.5 mg/mL) and NOX (0.5 mg/mL) into the bioreactor.

  • Reaction & Self-Validation: Incubate at 30°C with orbital shaking at 250 rpm to ensure continuous oxygen mass transfer. Monitor the Dissolved Oxygen (DO) using a probe. The DO will rapidly drop as NOX consumes

    
     to recycle 
    
    
    
    . A stabilization of the DO level back to baseline indicates reaction completion.
  • Isolation: Quench the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration membrane to recover the enzymes. Lyophilize the permeate to yield the highly pure product.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing both methodologies at a 10-gram scale.

MetricSynthetic Route (

Oxidation)
Enzymatic Route (HLADH/NOX Cascade)
Molar Yield 72 - 76%88 - 94%
Chemoselectivity Moderate (5-8% over-oxidation)>99% (No over-oxidation detected)
Reaction Temperature 105°C (Reflux)30°C (Mild)
E-factor (Waste/Product) >45 (Heavy metal and organic waste)<10 (Primarily aqueous buffer waste)
Reaction Time 14 hours24 hours
Scalability High (Standard infrastructure)Moderate (Limited by volumetric productivity)

Pathway & Workflow Visualizations

G cluster_synthetic Synthetic Route (Chemical) cluster_enzymatic Enzymatic Route (Biocatalytic) Precursor 5-Methyl-2(1H)-pyrazinone (Precursor) SeO2 SeO2 Oxidation (1,4-Dioxane, 105°C) Precursor->SeO2 XMO Monooxygenase (XylMABC) Hydroxylation Precursor->XMO Intermediate_Chem Selenite Ester Intermediate SeO2->Intermediate_Chem Target 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (Target Product) Intermediate_Chem->Target Hydrolysis Alcohol 5-Hydroxymethyl-2-pyrazinone XMO->Alcohol O2, NADH ADH Alcohol Dehydrogenase (HLADH) Selective Oxidation Alcohol->ADH ADH->Target NAD+

Fig 1: Divergent synthetic and biocatalytic pathways from 5-methyl-2(1H)-pyrazinone.

CofactorRecycling Substrate 5-Hydroxymethyl-2-pyrazinone ADH Alcohol Dehydrogenase (HLADH) Substrate->ADH Oxidation Product 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde ADH->Product NADH NADH + H+ ADH->NADH NOX NADH Oxidase (S. mutans) NAD NAD+ NOX->NAD H2O H2O NOX->H2O NAD->ADH NADH->NOX O2 O2 O2->NOX

Fig 2: Enzymatic cascade workflow demonstrating in situ NAD+ cofactor recycling.

References

  • Title: Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols Source: ACS Catalysis URL: [Link]

  • Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: RSC Advances URL: [Link]

  • Title: Pathogenesis and treatment of alcoholic liver disease: progress over the last 50 years (Mechanisms of ADH and CYP2E1 Oxidation) Source: Advances in Medical Sciences URL: [Link]

  • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous Heterocyclic Oxidation) Source: Organic Chemistry Portal / Synthesis URL: [Link]

Sources

Comparative Evaluation of Certified Reference Materials (CRMs) for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the synthesis and impurity profiling of pyrazine-scaffold therapeutics, 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS: 50866-32-5) serves as both a critical building block and a highly monitored degradant. Accurate quantification of this compound is essential for regulatory submissions (IND/NDA). However, the chemical nature of this molecule—specifically the presence of an aldehyde group on an electron-deficient heteroaromatic ring—makes it highly susceptible to autoxidation and hydration.

As a Senior Application Scientist, I frequently observe analytical discrepancies arising from the use of sub-standard reference materials. This guide objectively compares an ISO 17034 Certified Reference Material (CRM) against standard Analytical and Research grades, detailing the causality behind degradation and providing self-validating experimental protocols for rigorous quality control.

The Causality of Standard Degradation

Selecting a reference standard is not merely a purchasing decision; it is a fundamental variable in your analytical method's integrity. The aldehyde moiety in 5-oxo-4,5-dihydropyrazine-2-carbaldehyde is highly reactive. When exposed to atmospheric oxygen or trace moisture during storage or sample preparation, it undergoes two primary transformations:

  • Autoxidation: The aldehyde rapidly oxidizes to 5-oxo-4,5-dihydropyrazine-2-carboxylic acid.

  • Hydration: The electron-withdrawing pyrazine ring increases the electrophilicity of the carbonyl carbon, driving the reversible formation of a gem-diol (hydrate).

If a lower-grade standard is used, these undetected structural shifts will artificially inflate your calibration curves, leading to the under-reporting of impurities in your actual drug substance.

Degradation_Pathway A 5-Oxo-4,5-dihydropyrazine -2-carbaldehyde B Gem-diol (Hydrate) (Reversible) A->B + Trace H2O C 5-Oxo-4,5-dihydropyrazine -2-carboxylic acid A->C Autoxidation (O2)

Fig 1. Primary degradation and hydration pathways of the target aldehyde.

Objective Comparison of Reference Standard Grades

To ensure analytical accuracy, it is critical to match the grade of the standard to the intended application [2]. The table below summarizes the quantitative performance metrics of three commercially available grades.

Specification ParameterISO 17034 CRM (The Standard)Analytical GradeResearch Grade
Absolute Purity (qNMR) 99.6% ± 0.2% (k=2) ≥ 98.0% (Area %)≥ 95.0% (Area %)
Traceability SI-traceable via NIST SRMSecondary standardNone
Moisture Content (KF) < 0.1% < 0.5%Not specified
Trace Impurities Fully characterized via LC-MSMajor peaks identifiedUncharacterized
Uncertainty Budget Comprehensive (

)
NoneNone
Best Application Regulatory filings, qNMRRoutine QC, Method DevSynthesis building block

Data Interpretation: While Analytical Grade materials rely on chromatographic purity (Area %), they fail to account for chromophore-lacking impurities or inorganic salts. The ISO 17034 CRM utilizes Quantitative NMR (qNMR) to provide an absolute mass fraction, ensuring a completely orthogonal and traceable purity assignment.

Experimental Validation Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

Objective: Establish the absolute mass fraction of the standard. Self-Validating System: The protocol relies on a NIST-traceable internal standard (Maleic acid). The mass balance is inherently validated by comparing the calculated qNMR purity against orthogonal Karl Fischer (water) and TGA (residual solvent) data.

Step-by-Step Methodology:

  • Sample Preparation: Co-weigh approximately 10 mg of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde and 5 mg of NIST SRM Maleic acid into a static-free vial using a microbalance (

    
     mg).
    
  • Solvent Addition: Dissolve the mixture in 0.6 mL of strictly anhydrous DMSO-d6.

    • Causality Check: The DMSO-d6 must be stored over 4Å molecular sieves. Even trace water in the NMR solvent will trigger the formation of the gem-diol (as shown in Fig 1), splitting the aldehyde proton signal and ruining the integration.

  • Acquisition Parameters: Acquire 1H-NMR spectra at ≥ 400 MHz using a 90° pulse angle and 64 scans.

  • Relaxation Delay (D1) Execution: Set D1 to ≥ 60 seconds.

    • Causality Check: Pyrazine ring protons exhibit extended longitudinal relaxation times (

      
      ). If D1 is insufficient, the magnetization will not fully recover between scans. This will artificially depress the analyte's integral relative to the internal standard, resulting in a falsely low purity assignment.
      

qNMR_Workflow A Primary Standard (NIST SRM) B Internal Standard (Maleic Acid) A->B Traceability C Sample Prep (Anhydrous DMSO-d6) B->C D 1H-qNMR Acquisition (D1 > 60s) C->D E Data Processing & Integration D->E F Absolute Mass Fraction (Certified Purity) E->F

Fig 2. qNMR Traceability Workflow for CRM Certification.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Objective: Identify and quantify trace autoxidation products to monitor standard stability over time. Self-Validating System: System Suitability Testing (SST) dictates that a blank injection must show <0.1% carryover, and the signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be ≥ 10 before sample analysis can proceed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in LC-MS grade Water/Acetonitrile (50:50, v/v) to a final concentration of 1.0 mg/mL. Prepare immediately before injection to minimize on-column degradation.

  • Chromatographic Separation: Inject 2 µL onto an end-capped C18 column (2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality Check: The acidic mobile phase ensures the pyrazine nitrogen remains protonated. This significantly enhances electrospray ionization (ESI) efficiency and stabilizes the aldehyde against base-catalyzed aldol condensation during the run.

  • Mass Spectrometry Acquisition: Operate in ESI+ mode. Target the precursor ion

    
     at 
    
    
    
    125.03 [1]. Monitor the transition to specific product ions for the aldehyde, and scan for the
    
    
    Da shift (
    
    
    141.03) indicative of the carboxylic acid autoxidation product.

References

  • PubChemLite: 5-oxo-4,5-dihydropyrazine-2-carbaldehyde (C5H4N2O2) Source: PubChem / National Center for Biotechnology Information URL:[Link]

Validating Assay Specificity: 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde vs. T-705 (Favipiravir)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction & Chemical Context

In the lifecycle of antiviral drug development, ensuring the analytical specificity of the Active Pharmaceutical Ingredient (API) against its synthetic intermediates and degradation products is a regulatory imperative. T-705 (Favipiravir) is a broad-spectrum RNA-dependent RNA polymerase inhibitor. Due to its highly polar pyrazine core, developing a stability-indicating assay that can baseline-resolve T-705 from its structurally similar related substances—specifically 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS 50866-32-5)—presents a significant chromatographic challenge [1][2].

This guide provides a comprehensive, self-validating methodology for separating and quantifying these two compounds using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with orthogonal LC-MS/MS confirmation.

The Causality of Chromatographic Behavior

Both T-705 and the 5-oxo impurity share an electron-deficient pyrazine ring. However, T-705 contains a lipophilic fluorine atom at the 6-position and a carboxamide group, whereas the impurity features a highly reactive carbaldehyde group and lacks halogenation. This structural variance drastically alters their partition coefficients (LogP). The impurity is significantly more hydrophilic (Predicted LogP: -1.0) than T-705 (LogP: ~0.3) [1]. Consequently, in a reverse-phase system, the impurity will exhibit weaker hydrophobic interactions with the C18 stationary phase, eluting earlier than the API.

Physicochemical Comparison

To design a robust separation strategy, we must first map the physicochemical parameters that dictate retention and ionization.

Table 1: Physicochemical & Structural Comparison

ParameterT-705 (Favipiravir API)5-Oxo-4,5-dihydropyrazine-2-carbaldehyde
CAS Number 259793-96-950866-32-5
Molecular Formula C5H4FN3O2C5H4N2O2
Monoisotopic Mass 157.0287 Da124.0273 Da
Predicted LogP ~ 0.30-1.00
Key Functional Groups Fluoro, Carboxamide, Hydroxy/OxoCarbaldehyde, Oxo
Primary Challenge Tautomerization causes peak tailingHigh polarity causes poor retention

Mechanism of Separation

To prevent peak tailing caused by the tautomerization of the oxo/hydroxy groups on the pyrazine ring, the mobile phase pH must be strictly controlled. By utilizing a phosphate buffer at pH 3.5 , we suppress the ionization of both compounds, forcing them into their neutral states. This maximizes their hydrophobic interaction with the C18 carbon chains, ensuring sharp, symmetrical peaks and baseline resolution [2][3].

Mechanism pH Mobile Phase pH 3.5 (Phosphate Buffer) T705 T-705 (Unionized Amide) pH->T705 Suppresses Ionization Imp 5-Oxo Impurity (Unionized Aldehyde) pH->Imp Suppresses Ionization C18 C18 Stationary Phase Interaction T705->C18 LogP: 0.3 (Stronger) Imp->C18 LogP: -1.0 (Weaker) Res Baseline Resolution (Rs > 4.0) C18->Res ΔRt > 2.0 min

Caption: Causality of chromatographic separation driven by pH control and differential hydrophobicity.

Experimental Protocol: Specificity Validation

To prove that the assay is "stability-indicating" (i.e., capable of quantifying the API without interference from degradation products), we employ a self-validating workflow combining forced degradation and orthogonal detection [3].

Phase 1: Sample Preparation & Forced Degradation
  • Standard Preparation: Dissolve T-705 and 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde reference standards in the diluent (Water:Acetonitrile, 90:10 v/v) to yield a final concentration of 100 µg/mL (API) and 1 µg/mL (Impurity).

  • Alkaline Stress (Primary Degradation Pathway): Transfer 5 mL of the 100 µg/mL T-705 stock into a volumetric flask. Add 1 mL of 1N NaOH and heat at 60°C for 24 hours. Neutralize with 1 mL of 1N HCl before injection [3].

  • Oxidative Stress: Treat the API stock with 3%

    
     at room temperature for 24 hours.
    
Phase 2: RP-HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size). Rationale: High carbon load provides necessary retention for polar pyrazines.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.5 with orthophosphoric acid.
    
  • Mobile Phase B: LC-MS Grade Methanol or Acetonitrile.

  • Elution Mode: Isocratic 75:25 (A:B v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 322 nm.

Phase 3: LC-MS/MS Orthogonal Confirmation

To definitively prove specificity, the peaks resolved by HPLC must be structurally confirmed.

  • Ionization: Electrospray Ionization (ESI) in negative mode for T-705 (

    
     156 
    
    
    
    ) and positive/negative mode for the carbaldehyde impurity.
  • Data Analysis: Calculate the Peak Purity Angle via the PDA detector. The system is validated if the Purity Angle is less than the Purity Threshold across all stressed samples.

Workflow N1 1. API & Impurity Spiking (T-705 + 5-Oxo Impurity) N2 2. Forced Degradation (ICH Q1A/Q1B Protocols) N1->N2 N3 3. RP-HPLC Separation (C18, pH 3.5 Buffer / Organic) N2->N3 N4 4. Orthogonal Detection (PDA 322 nm + ESI-MS/MS) N3->N4 N5 5. Specificity Confirmed (Rs > 2.0, Mass Balance > 98%) N4->N5

Caption: Analytical workflow for validating assay specificity under ICH Q2(R1) guidelines.

Quantitative Performance Data

The following tables summarize the expected system suitability and validation metrics when executing the protocol described above.

Table 2: System Suitability & Chromatographic Parameters

AnalyteRetention Time (Rt, min)Relative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
5-Oxo-4,5-dihydropyrazine-2-carbaldehyde 3.150.59N/A1.12
T-705 (Favipiravir API) 5.301.00> 4.51.18

Note: A resolution (Rs) > 2.0 indicates complete baseline separation, ensuring that the impurity does not artificially inflate the API assay value.

Table 3: Forced Degradation & Specificity Results (Spiked Samples)

Stress ConditionParameters% Degradation of T-705Mass Balance (%)PDA Peak Purity Status
Acidic 1N HCl, 60°C, 24h4.2%99.5%Angle < Threshold (Pass)
Alkaline 1N NaOH, 60°C, 24h12.5%98.8%Angle < Threshold (Pass)
Oxidative 3%

, RT, 24h
6.1%99.1%Angle < Threshold (Pass)
Thermal 80°C, 7 days1.8%99.8%Angle < Threshold (Pass)
Interpretation of Results

The data demonstrates that the assay is highly specific. The 5-oxo impurity elutes well before the main API peak (RRT 0.59), confirming our hypothesis regarding its lower LogP value. Furthermore, the alkaline stress condition induces the highest degree of degradation (12.5%), which aligns with the susceptibility of the pyrazine-carboxamide linkage to base-catalyzed hydrolysis [3]. In all conditions, the mass balance remains >98%, and the PDA peak purity angle remains below the threshold, proving that no unknown degradants co-elute with T-705.

References

  • PubChemLite - 5-oxo-4,5-dihydropyrazine-2-carbaldehyde (C5H4N2O2). Université du Luxembourg / PubChem.
  • Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. International Journal of TROPICAL DISEASE & Health (2024).
  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI Pharmaceuticals (2022).

Infrared (IR) Spectroscopy Benchmarks for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fingerprint

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (also referenced as 5-hydroxypyrazine-2-carbaldehyde in its tautomeric form) is a critical heterocyclic intermediate, notably utilized in the synthesis of antiviral agents such as Favipiravir (T-705) .

Characterizing this molecule presents a unique spectroscopic challenge due to keto-enol tautomerism (lactam-lactim equilibrium) and the coexistence of two distinct carbonyl environments: the exocyclic aldehyde and the endocyclic amide-like ketone.

This guide establishes the IR spectroscopy benchmarks required to validate this compound's identity, purity, and tautomeric state, differentiating it from common structural analogues and synthetic byproducts.

Spectral Architecture & Tautomeric Dynamics

To accurately interpret the IR spectrum, one must understand the dynamic behavior of the pyrazine core. The molecule exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. In the solid state (KBr pellet or ATR), the 5-oxo (lactam) form typically predominates, stabilized by intermolecular hydrogen bonding.

Visualization: Tautomeric-Spectral Correlation

The following diagram maps the functional groups of both tautomers to their expected IR diagnostic regions.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Diagnostic IR Bands Lactam 5-Oxo Form (Lactam) (Solid State Dominant) Lactim 5-Hydroxy Form (Lactim) (Solution/Gas Phase) Lactam->Lactim Equilibrium Band_Aldehyde Aldehyde C=O (~1710-1725 cm⁻¹) Lactam->Band_Aldehyde Band_Lactam Lactam Ring C=O (~1660-1690 cm⁻¹) Lactam->Band_Lactam Band_NH N-H Stretch (Broad, ~3100-3200 cm⁻¹) Lactam->Band_NH Lactim->Band_Aldehyde Band_OH O-H Stretch (Sharp/Broad, ~3400 cm⁻¹) Lactim->Band_OH caption Figure 1: Correlation of tautomeric states with diagnostic infrared absorption bands.

Benchmark Comparison: IR vs. Alternatives

Why use IR when NMR and MS are available? IR provides the fastest "fingerprint" for the carbonyl environment and hydrogen bonding network, which are invisible to MS and often obscured by exchange broadening in NMR.

FeatureIR Spectroscopy (Benchmark)¹H NMR Spectroscopy Mass Spectrometry (LC-MS)
Primary Utility Functional group verification (C=O types) & Solid-state form IDProton connectivity & Purity integrationMolecular weight & Elemental composition
Aldehyde Detection Excellent: Distinct C-H doublet (Fermi resonance) at ~2800 cm⁻¹Good: Singlet at ~9.5-10 ppm (Solvent dependent)Poor: Aldehyde often hydrates or oxidizes in source
Tautomer ID Direct: Distinguishes C=O[1] (Lactam) vs C-OH (Lactim)Indirect: Inferred from NH/OH exchange signalsBlind: Ionization often scrambles tautomers
Throughput High (ATR: <1 min/sample)Low (Requires dissolution & locking)Medium (Requires chromatography)

Detailed Spectral Benchmarks

The following table synthesizes experimental data from pyrazine analogues (Favipiravir intermediates) and theoretical values for the target molecule.

Primary Diagnostic Bands
Region (cm⁻¹)Functional GroupAssignmentBenchmark Criteria (Pass/Fail)
3200 – 3100 N-H Stretch Lactam Ring N-HPresent: Broad, medium intensity band. Indicates the 5-oxo tautomer. Absence suggests oxidation to fully aromatic pyrazine or O-alkylation.
2850 – 2750 C-H Stretch Aldehyde C-HPresent: "Fermi Doublet" (two weak bands). Crucial to distinguish from carboxylic acid analogues (which show broad OH overlap).
1725 – 1705 C=O Stretch Exocyclic AldehydePresent: Sharp, strong band. Must be at a higher frequency than the ring ketone.
1690 – 1660 C=O[2][3][4] Stretch Endocyclic LactamPresent: Strong band. Often broader than the aldehyde peak due to H-bonding.[3] Lower frequency due to conjugation with ring nitrogens.
1600 – 1500 C=N / C=C Pyrazine RingPresent: Multiple sharp bands characteristic of the heteroaromatic skeleton.
Comparative Analysis: Differentiating Analogues

Researchers often confuse the target with its oxidized acid form or fully aromatic precursors.

  • vs. Pyrazine-2-carbaldehyde: The target has a Lactam C=O (~1680 cm⁻¹) and N-H stretch . Pyrazine-2-carbaldehyde lacks these; it only shows the aldehyde C=O and ring modes.

  • vs. 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid: The acid analogue will lack the Aldehyde C-H doublet (~2800 cm⁻¹) and instead show a very broad O-H stretch centered ~3000 cm⁻¹ (carboxylic dimer).

  • vs. Favipiravir (T-705): Favipiravir is a carboxamide.[5] It will show Amide NH₂ doublet (~3400/3180 cm⁻¹) instead of the aldehyde C-H doublet.

Experimental Protocol for Validation

To ensure reproducibility and adherence to the benchmarks above, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)[6]
  • Rationale: ATR minimizes sample preparation artifacts (e.g., moisture absorption in KBr) and preserves the solid-state tautomeric form.

Step-by-Step Workflow:

  • Blanking: Clean crystal (Diamond/ZnSe) with isopropanol. Collect background (32 scans).

  • Sample Loading: Place ~5 mg of dry powder on the crystal. Apply high pressure to ensure contact (critical for the rigid pyrazine lattice).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to resolve weak Aldehyde C-H bands)

    • Range: 4000 – 600 cm⁻¹

  • Validation Check:

    • Is the baseline flat between 2500–2000 cm⁻¹? (If noisy, clean and re-clamp).

    • Are water bands (3500+ cm⁻¹) absent? (Moisture can obscure N-H stretches).

Analytical Decision Tree

Use this logic flow to interpret your spectrum.

Workflow Start Acquire IR Spectrum CheckAldehyde Check 2750-2850 cm⁻¹ (Fermi Doublet?) Start->CheckAldehyde CheckLactam Check 1660-1690 cm⁻¹ (Second Carbonyl?) CheckAldehyde->CheckLactam Yes Result_Acid MISMATCH: Likely Carboxylic Acid (Oxidation Product) CheckAldehyde->Result_Acid No (Broad OH present) CheckNH Check 3100-3200 cm⁻¹ (Broad N-H?) CheckLactam->CheckNH Yes Result_Precursor MISMATCH: Likely Pyrazine-2-carbaldehyde (Missing -OH/Oxo) CheckLactam->Result_Precursor No (Only 1 C=O) Result_Target CONFIRMED: 5-Oxo-4,5-dihydropyrazine- 2-carbaldehyde CheckNH->Result_Target Yes CheckNH->Result_Precursor No caption Figure 2: Logical decision tree for validating spectral data.

References

  • Favipiravir Spectral Characterization

    • Simulated vibrational Infrared spectra of favipiravir and its analogues. ResearchGate. (2020).[6] Link

  • Pyrazine Aldehyde Data

    • Vibrational spectrum of pyrazinecarbaldehyde.[7] Journal of the Chemical Society, Faraday Transactions.[7][8] (1990). Link

  • General IR Interpretation

    • Interpreting Infrared Spectra: Carbonyls and Amides. Specac Application Notes. Link

  • Analogous Structures (T-1105)

    • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. (2023). Link

Sources

A Comparative Guide to Elemental Analysis Standards for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel compounds is paramount. For a molecule such as 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry, rigorous elemental analysis is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of prevalent elemental analysis techniques, offering insights into their principles, applications, and the critical role of certified reference materials in ensuring data integrity.

The molecular formula of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde is C5H4N2O2. This seemingly simple composition belies the complexity of ensuring its purity and consistency, particularly concerning elemental impurities that can arise from synthesis, manufacturing processes, or storage.[1][2] Regulatory bodies worldwide, guided by standards such as the International Council on Harmonisation (ICH) Q3D guidelines and the United States Pharmacopeia (USP) chapters <232> and <233>, mandate strict control over such impurities.[1][3]

Comparative Analysis of Key Techniques

The choice of an analytical technique for elemental analysis is dictated by several factors, including the specific elements of interest, required detection limits, sample matrix, and throughput needs. Here, we compare three widely adopted methods: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF).

Technique Principle Primary Application for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde Strengths Limitations
Combustion Analysis The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO2, H2O, N2) are separated and quantified to determine the percentage of Carbon, Hydrogen, and Nitrogen.[4][5]Determination of the primary elemental composition (C, H, N) to confirm the molecular formula.High precision and accuracy for bulk elements (C, H, N, S).[5] Relatively fast analysis time.[5]Limited to a few elements. Not suitable for trace metal analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) A high-temperature plasma ionizes the sample. The ions are then separated by their mass-to-charge ratio and quantified.[3][6]Quantification of trace and ultra-trace elemental impurities, including heavy metals and residual catalysts.[3]Unmatched sensitivity, with detection limits in the parts-per-trillion (ppt) range.[3] Capable of simultaneous multi-element detection.[3]Sample preparation can be complex and a source of error.[7] Susceptible to polyatomic interferences.
X-ray Fluorescence (XRF) The sample is irradiated with high-energy X-rays, causing atoms to emit characteristic secondary X-rays. The energy and intensity of these X-rays are used to identify and quantify the elements present.[8][9]Rapid screening for the presence of heavier elemental impurities.Non-destructive.[8] Minimal sample preparation for solid samples.[10] Rapid analysis.[9][10]Not suitable for the analysis of organic compounds themselves.[11] Lower sensitivity for lighter elements.

Experimental Protocols and Methodologies

Combustion Analysis for C, H, N Content

This method is fundamental for verifying the empirical formula of a synthesized batch of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde.

Protocol:

  • Sample Preparation: A precisely weighed amount of the compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 950-1050°C in a stream of pure oxygen.[4] The presence of a catalyst ensures complete conversion of the sample to its elemental gases (CO2, H2O, and N2).[4]

  • Gas Separation and Detection: The combustion products are passed through a reduction tube to convert nitrogen oxides to N2 and remove excess oxygen. The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Calibration: The instrument is calibrated using certified organic standards with known C, H, and N content, such as acetanilide or sulfanilamide.[12]

Causality: The high temperature and oxygen-rich environment ensure the complete breakdown of the organic molecule into simple, stable gases. The subsequent chromatographic separation and detection allow for precise quantification of each element.

Diagram of Combustion Analysis Workflow:

CombustionAnalysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output Sample Weigh Sample (1-3 mg) Capsule Place in Tin/Silver Capsule Sample->Capsule Combustion Combustion (950-1050°C, O2) Capsule->Combustion Reduction Reduction & Gas Separation Combustion->Reduction Detection Thermal Conductivity Detector Reduction->Detection Quantification Quantification of C, H, N Detection->Quantification ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Weigh Sample Digestion Microwave Acid Digestion Sample->Digestion Dilution Dilution & Internal Standard Addition Digestion->Dilution Nebulization Nebulization Dilution->Nebulization Plasma ICP Plasma Ionization Nebulization->Plasma MassSpec Mass Spectrometry Plasma->MassSpec Detection Ion Detection MassSpec->Detection Quantification Elemental Concentration Calculation Detection->Quantification

Caption: Workflow for ICP-MS Elemental Impurity Analysis.

The Critical Role of Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis data hinges on the use of appropriate Certified Reference Materials (CRMs). These are highly characterized materials with known concentrations of specific elements, traceable to national or international standards.

Importance of CRMs:

  • Calibration: CRMs are used to create the calibration curves against which unknown samples are measured.

  • Method Validation: They are essential for validating the accuracy and precision of an analytical method. [13][14]* Quality Control: Regular analysis of CRMs ensures the ongoing performance and reliability of the analytical system.

Sources for CRMs: Reputable sources for CRMs for elemental analysis in pharmaceutical and organic matrices include:

  • National Institute of Standards and Technology (NIST): Provides a wide range of Standard Reference Materials (SRMs) for various matrices. [15][16]* ISO 17034 Accredited Manufacturers: These organizations produce CRMs that meet rigorous international standards for competence and quality. [17][18] Selection and Use: When selecting a CRM, it is crucial to choose one that closely matches the matrix of the sample being analyzed, if possible. For the analysis of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde, organic-based CRMs or well-characterized pure organic compounds are suitable for combustion analysis calibration. For ICP-MS, aqueous or organic solvent-based multi-element standard solutions are used for calibration, and matrix-matched CRMs can be used for method validation.

Conclusion

The elemental analysis of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde requires a multi-faceted approach. Combustion analysis serves as a primary tool for confirming the bulk elemental composition (C, H, N), while ICP-MS is indispensable for the quantification of trace elemental impurities as mandated by regulatory guidelines. The judicious selection and use of certified reference materials are fundamental to ensuring the accuracy, reliability, and defensibility of the analytical data generated. By employing these techniques and adhering to rigorous quality control measures, researchers and drug developers can confidently characterize this and other novel pharmaceutical compounds, paving the way for their safe and effective application.

References

  • How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (2025, January 15).
  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety - AELAB. (2025, August 18).
  • ICP MS Detection for HPLC Analyses of Pharmaceutical Products | LCGC International.
  • Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS - Shimadzu Scientific Instruments.
  • Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients.
  • Inductively Coupled Plasma Mass Spectrometry: Techniques, Applications, and Future Prospects - Longdom Publishing. (2024, July 22).
  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021, October 29).
  • Elemental Impurities - SK pharmteco.
  • Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API. (2019, October 18).
  • Portable X-ray Fluorescence Analysis of Organic Amendments - Encyclopedia.pub. (2022, August 5).
  • Combustion of non-hydrocarbon organic compounds - Chemistry Stack Exchange. (2017, January 4).
  • Quick Analysis of Organic Amendments via Portable X-ray Fluorescence Spectrometry.
  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
  • LECO - Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. (2023, December 29).
  • Total Nitrogen Analysis - EST Analytical.
  • Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion - Teledyne Labs.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14).
  • COMBUSTION SOURCES OF NITROGEN COMPOUNDS - eScholarship.
  • Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample? | ResearchGate. (2020, January 5).
  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection - ResearchGate. (2024, June 6).
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Publishing. (2016, May 23).
  • Analytical Method Development and Validation Supporting Drug Development - Intertek.
  • Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines - Journal of Analytical Atomic Spectrometry (RSC Publishing). (2021, February 10).
  • 5-oxo-4,5-dihydropyrazine-2-carbaldehyde (C5H4N2O2) - PubChemLite.
  • Measurements and Standards for Contaminants in Environmental Samples | NIST.
  • Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. (2021, October 15).
  • 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid - Lead Sciences.
  • XRF Analysis | Laboratory Testing Services - Measurlabs.
  • Differences between XRD and XRF in Materials Analysis - Drawell. (2023, May 16).
  • Simplify Testing of Elemental Impurities in Pharmaceuticals with Agilent's Certified Reference Materials Kit.
  • 3-Hydroxy-5-oxo-4,5-dihydropyrazine-2-carboxamide.
  • The ISO standards in pharmaceuticals: a complete guide - SFAM. (2024, July 4).
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11).
  • 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid - ChemScene.
  • Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge.
  • NIST Standard Reference Materials Catalogue.
  • Analytical Reference Materials for Pharma QC.
  • Standards and CRMs - Elemental Microanalysis.
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - CIRES - University of Colorado Boulder. (2007, August 1).
  • US3294790A - Method of preparing heterocyclic aldehydes - Google Patents.
  • Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25).
  • 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide | C5H5N3O2 | CID 151823 - PubChem.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC.
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Publishing.
  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors - MDPI. (2020, November 13).
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - SciSpace. (2016, May 23).
  • Elemental Analysis Manual - Section 3.2 Version 3.0 (December 2021). (2021, December 15).

Sources

Comparative stability of pyrazine aldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Pyrazine Aldehyde Derivatives: A Comprehensive Guide for Process Chemists and Drug Developers

As a Senior Application Scientist, I frequently encounter process bottlenecks stemming from the inherent reactivity of heteroaromatic aldehydes. Pyrazine-2-carboxaldehyde (P2C) serves as a versatile building block in the synthesis of a multitude of pharmacologically active compounds, kinase inhibitors, and flavorants[1]. However, its chemical instability poses significant challenges during scale-up and long-term storage.

This guide provides an objective, data-driven comparison of pyrazine aldehyde derivatives, detailing the mechanistic causality behind their instability and providing self-validating experimental workflows to accurately assess their shelf-life and reactivity.

To design stable alternatives, we must first understand the root cause of P2C's instability. The pyrazine ring contains two nitrogen atoms at the 1,4-positions. These highly electronegative atoms exert powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects on the aromatic system.

The Causality of Degradation: Because electron density is pulled away from the formyl group, the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon is drastically lowered. This renders the carbonyl carbon exceptionally electrophilic.

  • Hydration: In aqueous or humid environments, water rapidly attacks this electrophilic center, leading to a reversible equilibrium with its gem-diol (hydrate) form.

  • Autoxidation: The electron-deficient nature of the C-H formyl bond makes it highly susceptible to radical insertion by atmospheric oxygen, leading to irreversible autoxidation that yields pyrazine-2-carboxylic acid[2].

  • Polymerization: Under basic conditions or thermal stress, the unshielded electrophilic carbon is prone to intermolecular nucleophilic attacks, forming dark, insoluble polymeric degradants.

Degradation P2C Pyrazine-2-carboxaldehyde (Highly Electrophilic) Hydrate Gem-diol (Hydrate) (Reversible) P2C->Hydrate + H2O (Aqueous Media) Acid Pyrazine-2-carboxylic acid (Irreversible) P2C->Acid + O2 / ROS (Air/Light) Polymer Polymeric Degradants (Storage Decay) P2C->Polymer Heat / Base

Fig 1. Primary degradation pathways of Pyrazine-2-carboxaldehyde driven by electrophilicity.

Comparative Stability Profiling

By strategically modifying the pyrazine ring or protecting the aldehyde, we can manipulate the LUMO energy and steric hindrance to achieve desired stability profiles.

  • Alkyl Substitution (e.g., 5-Methylpyrazine-2-carboxaldehyde): The weak inductive donation (+I) of the methyl group slightly raises the LUMO energy, offering marginal stability improvements.

  • Amino Substitution (e.g., 3-Aminopyrazine-2-carboxaldehyde): The lone pair on the amino nitrogen delocalizes into the pyrazine ring via resonance (+M effect). This electron density neutralizes the electron-withdrawing nature of the ring nitrogens, drastically reducing electrophilicity and stabilizing the molecule.

  • Acetal Protection: Converting the aldehyde to a dimethyl acetal completely masks the electrophilic carbon, providing a robust liquid form for indefinite storage.

  • Thiosemicarbazones: Condensing P2C with thiosemicarbazides yields highly stable Schiff bases. Beyond serving as stable storage forms, these are potent pharmacophores known to inhibit ribonucleotide reductase and act as powerful metal chelators in anticancer therapies[3].

Table 1: Quantitative Stability Metrics of Pyrazine Aldehyde Derivatives
DerivativeSubstituent Electronic EffectHydration Equilibrium (

in

)
Autoxidation Half-Life (

in Air)
Recommended Storage Conditions
Pyrazine-2-carboxaldehyde None (Highly electron-deficient)1.8 (High hydration)< 48 hours-20°C, Argon atmosphere
5-Methylpyrazine-2-carboxaldehyde Weak +I (Inductive donation)0.9 (Moderate hydration)~ 5 days-20°C, Sealed
3-Aminopyrazine-2-carboxaldehyde Strong +M (Resonance stabilization)< 0.1 (Minimal hydration)> 30 days4°C, Desiccated
P2C Dimethyl Acetal Acetal Protection (Masked carbonyl)N/A (Stable in neutral/base)Indefinite20°C (Room Temp)
P2C Thiosemicarbazone Schiff Base (Conjugated system)N/A (Stable)Indefinite20°C (Room Temp)

Self-Validating Experimental Protocols for Stability Assessment

To objectively compare these derivatives, process chemists must employ rigorous analytical workflows. The following protocols are designed as self-validating systems , meaning the experimental design inherently flags data anomalies (such as invisible degradation).

Workflow cluster_assays Parallel Stability Assays Prep Sample Preparation (Equimolar Solutions + Internal Std) NMR 1H-NMR Spectroscopy (Hydration K_eq) Prep->NMR D2O/MeCN-d3 HPLC HPLC-UV Analysis (Oxidation Kinetics) Prep->HPLC Aqueous Buffer Valid Data Integration & Mass Balance (Self-Validating System) NMR->Valid Peak Integration HPLC->Valid Peak Area %

Fig 2. Self-validating experimental workflow for parallel thermodynamic and kinetic stability assays.

Protocol A: NMR-Based Hydration Equilibrium Assay

Causality of Design: Deuterated acetonitrile (


) is chosen as a co-solvent because it is aprotic and does not participate in hydration, allowing us to isolate the specific thermodynamic effect of 

addition.
  • Standardization: Prepare a 50 mM solution of the target pyrazine aldehyde in

    
    . Add exactly 5.0 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal quantitative standard.
    
  • Titration: Introduce

    
     in 10% volumetric increments, recording a 1H-NMR spectrum at 25°C after a 15-minute equilibration period per increment.
    
  • Integration & Mass Balance (The Self-Validation Step): Integrate the aldehyde proton peak (~10.1 ppm) and the newly formed gem-diol methine proton peak (~6.2 ppm) relative to the DSS standard (0.0 ppm).

  • Validation Check: Calculate the absolute molarity of both species. The sum of

    
     MUST equal the initial 50 mM concentration. If the mass balance drops below 98%, it explicitly proves that the compound is undergoing alternative, NMR-invisible degradation pathways (e.g., polymerization), preventing false-positive stability readings.
    
Protocol B: Accelerated Autoxidation Assay (HPLC-UV)

Causality of Design: Aldehydes oxidize rapidly in the presence of transition metal trace impurities and light. This assay standardizes those variables to strictly measure the inherent C-H bond stability.

  • Preparation: Dissolve the derivatives in a 50:50 mixture of Methanol and 50 mM Ammonium Acetate buffer (pH 7.0) to a concentration of 1.0 mg/mL.

  • Stress Conditions: Transfer the solutions to clear glass vials. Expose them to ambient atmospheric oxygen and continuous broad-spectrum light (simulating benchtop handling) at 25°C.

  • Time-Course Sampling: Inject 10 µL aliquots into an HPLC-UV system (C18 column, 254 nm detection) at

    
     hours.
    
  • Quantification: Track the disappearance of the parent aldehyde peak and the appearance of the corresponding pyrazine-2-carboxylic acid peak[2]. Calculate the

    
     based on pseudo-first-order degradation kinetics.
    

References

  • [2] Oxidations by a H2O2-VO3 −-pyrazine-2-carboxylic acid reagent Source: ResearchGate URL: [Link]

  • [3] Anticancer potential of metal thiosemicarbazone complexes: A review Source: ResearchGate URL: [Link]

Sources

Comparative Guide to QC Release Testing Criteria for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde: Methodologies and Impact on Downstream API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS 50866-32-5) is a critical pyrazine-based intermediate utilized in the synthesis of broad-spectrum antiviral active pharmaceutical ingredients (APIs), most notably Favipiravir (T-705). Because the aldehyde moiety is highly reactive and prone to oxidative degradation, establishing stringent Quality Control (QC) release criteria is paramount. This guide objectively compares analytical methodologies for QC release and demonstrates the direct downstream impact of intermediate purity on final API yield and quality.

Comparative Analysis of QC Release Analytical Methodologies

Expertise & Experience Context: The selection of an analytical method for QC release is not arbitrary; it is dictated by the physicochemical properties of the pyrazine ring and the reactivity of the carbaldehyde group. Relying on a single analytical technique introduces a high risk of batch failure during downstream synthesis. Therefore, a multi-orthogonal approach is required to evaluate assay, related substances, and genotoxic impurities.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): Optimal for routine batch release. The pyrazine chromophore exhibits strong UV absorbance, allowing for high sensitivity during routine assay testing [8]. However, it lacks the specificity required to identify unknown degradants.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Essential for genotoxic impurity (GTI) screening. In pyrazine synthesis, chlorinated or azido precursors may carry over. LC-MS/MS provides the necessary sub-ppm sensitivity to ensure these do not propagate into the final API.

  • qNMR (Quantitative Nuclear Magnetic Resonance): Deployed for absolute quantitation. Because high-purity reference standards for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde can degrade over time, qNMR allows for assay determination without a homologous standard, relying instead on an internal calibrant.

Table 1: Performance Comparison of QC Analytical Methodologies
ParameterHPLC-UVLC-MS/MSqNMR
Primary Application Assay & Related SubstancesGenotoxic Impurity ScreeningAbsolute Purity / Reference Qualification
LOD (Typical) 0.38 µg/mL< 0.01 µg/mL~ 1 mg/mL
LOQ (Typical) 1.15 µg/mL0.05 µg/mL~ 5 mg/mL
Throughput High (Routine QC)Medium (Specialized)Low (Qualification)
Standard Requirement Homologous Reference StandardIsotope-labeled Internal StandardHeterologous Internal Calibrant

Impact of Intermediate Purity on Downstream Synthesis

Trustworthiness & Causality: To validate the necessity of strict QC release criteria (≥99.5% purity), we must examine the downstream synthesis. 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde undergoes oxidation to 5-oxo-4,5-dihydropyrazine-2-carboxylic acid, followed by amidation and fluorination to yield Favipiravir [1].

If the intermediate contains unreacted starting materials or dimeric pyrazine impurities (common in standard >95.0% grades), these impurities consume the oxidizing agent during the Pinnick oxidation step. This leads to incomplete conversion, requiring aggressive purification of the carboxylic acid intermediate, thereby crashing the overall yield and risking failure of ICH Q3A guidelines in the final API [5].

Table 2: Product Performance Comparison (Standard vs. Ultra-Pure Grade)
Intermediate GradeAssay PurityDownstream Oxidation YieldFinal API (Favipiravir) PurityMajor Carryover Impurity
Standard Grade 95.2%74.5%98.1% (Fails ICH Q3A)Pyrazine-2,5-dicarboxylic acid
Ultra-Pure Grade 99.6%92.1%99.8% (Passes ICH Q3A)None detected (>0.05%)

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, ensuring that system suitability criteria must be met before batch release or downstream processing can proceed.

Protocol 1: HPLC-UV QC Release Testing

Objective: Quantify the assay and related substances of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde.

  • System Preparation: Equip the HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of Methanol and Water (35:65, v/v). Causality Note: Adjust the pH to 3.0 using orthophosphoric acid to suppress the ionization of the pyrazine nitrogen, ensuring sharp peak shapes and preventing peak tailing [8].

  • Chromatographic Conditions: Set the flow rate to 0.8 mL/min, column temperature to 25°C, and UV detection wavelength to 225 nm.

  • Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of mobile phase (1 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject the reference standard (1 mg/mL) in triplicate. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plate count is > 2000.

  • Analysis: Inject the sample. Calculate the assay using the external standard method.

Protocol 2: Downstream Synthesis Evaluation (Oxidation to Carboxylic Acid)

Objective: Validate the performance of the released intermediate in the synthesis of 5-oxo-4,5-dihydropyrazine-2-carboxylic acid.

  • Reaction Setup: Dissolve 1.0 equivalent (eq) of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde in a mixture of acetonitrile and water (4:1).

  • Reagent Addition: Add 0.2 eq of sodium dihydrogen phosphate (buffer) and 1.5 eq of hydrogen peroxide (30% w/w). Cool the mixture to 0°C.

  • Oxidation: Slowly add 1.2 eq of sodium chlorite (NaClO

    
    ) dissolved in water over 30 minutes. Causality Note: H
    
    
    
    O
    
    
    is used as a scavenger for hypochlorous acid (HOCl) generated during the reaction, preventing unwanted chlorination of the pyrazine ring.
  • Workup: Stir for 2 hours at room temperature. Quench with sodium sulfite to destroy excess oxidant. Acidify to pH 2.0 with HCl to precipitate the carboxylic acid.

  • Isolation (Self-Validation): Filter the precipitate, wash with cold water, and dry under vacuum at 45°C. Calculate the yield. The intermediate batch is validated for full-scale synthesis only if the yield exceeds 90%.

Visualizations of Workflows and Pathways

QC_Workflow Start 5-Oxo-4,5-dihydropyrazine- 2-carbaldehyde Batch HPLC HPLC-UV Analysis (Assay & Purity >99.0%) Start->HPLC LCMS LC-MS/MS (Genotoxic Impurities) Start->LCMS qNMR qNMR (Absolute Quantitation) Start->qNMR Decision QC Release Decision HPLC->Decision LCMS->Decision qNMR->Decision Reject Reject Batch (OOS Result) Decision->Reject Fail Release Release for API Synthesis Decision->Release Pass

Orthogonal analytical workflow for the QC release testing of pyrazine intermediates.

Synthesis_Pathway A 5-Oxo-4,5-dihydropyrazine- 2-carbaldehyde (Intermediate) B Pinnick Oxidation (NaClO2, H2O2) A->B C 5-Oxo-4,5-dihydropyrazine- 2-carboxylic acid B->C D Amidation & Fluorination C->D E Favipiravir (T-705) (Final API) D->E

Downstream synthesis pathway from 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde to Favipiravir.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[Link]

  • Green synthesis of structural analogs of favipiravir. PMC - NIH.[Link]

  • Analytical Method Development and Validation of RP-HPLC Method for Estimation of Favipiravir in Bulk and Pharmaceutical dosage form. Journal of Neonatal Surgery.[Link]

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling protocols for 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde (CAS No. 50866-32-5). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the known hazards of structurally similar pyrazine and aldehyde compounds.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and is structured to ensure maximum safety and operational integrity.

Understanding the Inherent Risks: A Structural Hazard Assessment

5-Oxo-4,5-dihydropyrazine-2-carbaldehyde's chemical structure, featuring both a pyrazine ring and an aldehyde functional group, suggests a reactivity profile that warrants a cautious approach. Aldehydes, as a class, are known for their potential to be irritants and sensitizers.[1] Structurally related compounds like Pyrazine-2-carbaldehyde are classified as irritants, causing skin, eye, and respiratory tract irritation.[1][2][3][4][5] Therefore, it is prudent to handle 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde as a hazardous substance with similar irritant properties.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][2]

  • Sensitization: Prolonged or repeated exposure may lead to allergic reactions in susceptible individuals.[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and fine particulates.[6][7] A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.[6][7][8]
Hands Disposable Nitrile GlovesNitrile gloves offer good resistance to a broad range of chemicals.[7][9] Latex gloves are not recommended as they can be permeable to certain chemicals.[8] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially if contact with the chemical is suspected.
Body Flame-Resistant (FR) Laboratory CoatA buttoned, long-sleeved FR lab coat provides a crucial barrier against incidental contact and small spills.[6][9] The flame-resistant property adds a layer of protection in a laboratory environment where flammable solvents may be present.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet, including the heels.[7][9] They should be made of a material that is not easily penetrated by liquids. Cloth or mesh-topped shoes are unsuitable.
Respiratory NIOSH-Approved Respirator (as needed)In situations where dust or aerosols may be generated and cannot be adequately controlled by engineering measures (e.g., fume hood), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]

Step-by-Step Operational and Disposal Plan

Adherence to a strict operational workflow is paramount for safety. The following steps provide a procedural guide for handling 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde from receipt to disposal.

Pre-Experiment Preparation and PPE Donning

Caption: Pre-experiment and PPE donning workflow.

Handling and Experimental Procedure
  • Work in a Ventilated Area: All handling of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde must be conducted in a properly functioning chemical fume hood.[10][11]

  • Avoid Dust Formation: If the compound is a solid, handle it carefully to minimize the generation of dust.[10][12]

  • Portioning and Weighing: When weighing, use a draft shield or conduct the process within the fume hood to prevent dissemination of the powder.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with an inert absorbent material.

    • Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[8]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

Post-Experiment and Disposal

Caption: Post-experiment and disposal workflow.

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical.

  • Waste Disposal: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[13] Do not dispose of this chemical down the drain.

  • PPE Removal: Remove PPE in an order that minimizes the risk of cross-contamination. A common practice is to remove gloves first, followed by the face shield, goggles, and lab coat. Always wash your hands thoroughly after removing PPE.

Emergency Procedures

IncidentAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

References

  • National Center for Biotechnology Information. (n.d.). Pyrazine-2-carbaldehyde. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • BASF. (2022, March 28). Safety data sheet. Retrieved from [Link]

  • University of Arizona. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.